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(Trimethoxymethyl)cyclopropane Documentation Hub

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  • Product: (Trimethoxymethyl)cyclopropane
  • CAS: 54917-76-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Cyclopropyl Orthoesters in Pharmaceutical Synthesis

The following technical guide details the properties, synthesis, and safety protocols for Cyclopropyl Orthoesters , specifically focusing on Trimethyl Orthocyclopropanecarboxylate (1,1,1-Trimethoxycyclopropane). Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and safety protocols for Cyclopropyl Orthoesters , specifically focusing on Trimethyl Orthocyclopropanecarboxylate (1,1,1-Trimethoxycyclopropane).

Executive Summary

Cyclopropyl orthoesters (e.g., Trimethyl orthocyclopropanecarboxylate ) are specialized, high-reactivity intermediates used primarily as "masked" carboxylates in the synthesis of cyclopropane-containing pharmacophores. Unlike their stable ester counterparts, these orthoesters are moisture-sensitive and often synthesized in situ or used immediately to introduce the cyclopropyl moiety into heterocycles (such as quinolone antibiotics) or to protect carboxylic acids under basic conditions.[1] This guide provides the critical data, synthesis pathways, and safety protocols required for their handling in drug development.[1]

Chemical Identity & Properties

The term "Cyclopropyl Orthoester" typically refers to the trimethyl or triethyl orthoester derived from cyclopropanecarboxylic acid.[1]

Nomenclature & CAS Registry

Due to their hydrolytic instability, these compounds are frequently generated as transient intermediates rather than stored as bulk commodity chemicals.[1] Consequently, they may not have widely circulated CAS numbers in standard commercial catalogs compared to their precursors.[1]

Chemical NameStructureCAS NumberMolecular Weight
Trimethyl orthocyclopropanecarboxylate

Not Widely Listed *146.19 g/mol
Cyclopropanecarboxylic acid (Hydrolysis Product)

1759-53-1 86.09 g/mol
Cyclopropyl cyanide (Precursor)

5500-21-0 67.09 g/mol
Trimethyl orthoformate (Reagent)

149-73-5 106.12 g/mol

*Note: Specific CAS numbers for the orthoester are often reserved for internal libraries or custom synthesis.[1] Researchers should track the substance via the parent acid (CAS 1759-53-1) or nitrile (CAS 5500-21-0).

Physical Properties (Predicted/Analogous)
  • Appearance: Colorless, volatile liquid.[1]

  • Boiling Point: Estimated ~130–140 °C (decomposes/hydrolyzes).[1]

  • Solubility: Soluble in organic solvents (DCM, THF, Toluene); reacts violently with water.[1]

  • Stability: Stable under anhydrous, basic conditions.[1] Rapidly hydrolyzes in the presence of acid and moisture.[1]

Safety & Handling (SDS Analysis)

As an orthoester, the primary hazards stem from its flammability and its rapid hydrolysis to release Methanol (or Ethanol) and Cyclopropanecarboxylic acid .[1]

GHS Classification (Inferred)[1]
  • Flammable Liquids (Category 3): H226 - Flammable liquid and vapor.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation (due to acid formation).[1]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Acute Toxicity (Oral/Inhalation): H301/H331 - Toxic if swallowed/inhaled (due to methanol release).[1]

Critical Handling Protocols
  • Moisture Exclusion: All glassware must be flame-dried.[1] Solvents must be anhydrous (water < 50 ppm).[1]

  • Inert Atmosphere: Handle exclusively under Nitrogen or Argon.[1]

  • Quenching: Do not dispose of unquenched orthoester directly into aqueous waste.[1] Quench slowly with a bicarbonate solution to neutralize the generated acid.[1]

Storage
  • Temperature: 2–8 °C.[1]

  • Environment: Store over activated molecular sieves (3Å or 4Å) to prevent autocatalytic hydrolysis.

Synthesis & Manufacturing

The most reliable route to Trimethyl orthocyclopropanecarboxylate is the Pinner Synthesis starting from Cyclopropyl Cyanide.[1] This method avoids the harsh conditions of direct ester alkylation.[1]

Synthesis Pathway (Pinner Reaction)[1]

PinnerSynthesis Figure 1: Pinner Synthesis of Cyclopropyl Orthoester Cyanide Cyclopropyl Cyanide (CAS 5500-21-0) Imidate Imidate Salt (Intermediate) Cyanide->Imidate 0°C, 4-12h MeOH_HCl MeOH / HCl (gas) (Anhydrous) MeOH_HCl->Imidate Orthoester Trimethyl Orthocyclopropanecarboxylate (Target) Imidate->Orthoester MeOH, Reflux (- NH4Cl)

Detailed Protocol
  • Imidate Formation: Dissolve Cyclopropyl cyanide (1.0 eq) in anhydrous Methanol (5.0 eq). Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 1.1 eq). Stir at 0°C for 6 hours. The imidate hydrochloride salt may precipitate.[1]

  • Orthoester Conversion: Without isolating the salt, dilute with excess anhydrous Methanol (10 eq) and heat to gentle reflux for 12–24 hours.

  • Work-up: Cool to room temperature. Filter off the Ammonium Chloride (

    
    ) precipitate.[1]
    
  • Purification: Neutralize the filtrate with Sodium Methoxide (NaOMe) to pH 8. Concentrate under reduced pressure. Distill the residue under vacuum to obtain the orthoester.[1] Note: Do not use silica gel chromatography as the acidity of silica will hydrolyze the product.[1] Use basic alumina if necessary.[1]

Applications in Drug Development[4]

Cyclopropyl orthoesters serve as versatile building blocks in medicinal chemistry, particularly for:

  • Heterocycle Formation: Condensation with anilines or hydrazines to form the core structure of Quinolone antibiotics (e.g., Ciprofloxacin precursors).[1] The orthoester carbon acts as a "super-electrophile" equivalent.[1]

  • Protecting Group: They protect the carboxylic acid moiety against strong nucleophiles (e.g., Grignard reagents, Hydrides) that would otherwise attack the carbonyl.[1]

  • Masked Carbonyls: Hydrolysis under controlled conditions releases the ester or acid, allowing for "time-release" acidification in reaction mixtures.[1]

Stability & Hydrolysis Workflow

Hydrolysis Figure 2: Acid-Catalyzed Hydrolysis Pathway Ortho Cyclopropyl Orthoester Hemiortho Hemiorthoester (Unstable) Ortho->Hemiortho + H2O / H+ Ester Methyl Cyclopropanecarboxylate Hemiortho->Ester - MeOH Acid Cyclopropanecarboxylic Acid (CAS 1759-53-1) Ester->Acid + H2O / H+ / Heat

References

  • Burt, R., Chiang, Y., Kresge, A. J., & McKinney, M. A. (1982).[1] Hydrolysis of trimethyl orthocyclopropanecarboxylate: A change in rate-determining step. Journal of the American Chemical Society, 104(13), 3685-3689.[1] Link[1]

  • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner Synthesis).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for orthoesters as protecting groups).

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 76122, Methyl cyclopropanecarboxylate. Retrieved from .[1]

Sources

Exploratory

Difference between (trimethoxymethyl)cyclopropane and cyclopropanecarboxylate

This guide details the structural, functional, and synthetic divergence between (trimethoxymethyl)cyclopropane (an orthoester) and cyclopropanecarboxylate (an ester or salt). While both moieties introduce the cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, functional, and synthetic divergence between (trimethoxymethyl)cyclopropane (an orthoester) and cyclopropanecarboxylate (an ester or salt).

While both moieties introduce the cyclopropyl group—a critical pharmacophore for metabolic stability and potency—their reactivities are orthogonal. This guide focuses on leveraging these differences for high-value API synthesis.

Executive Summary: The Orthogonal Protecting Strategy

In drug discovery, the cyclopropyl group is often introduced to restrict conformation or block metabolic oxidation (e.g., CYP450 sites). The choice between the orthoester and the ester is not merely structural; it is a strategic choice regarding chemoselectivity .

  • Cyclopropanecarboxylate (Ester): The "Parent" functionality. Susceptible to nucleophilic attack at the carbonyl carbon.[1][2] Labile to base (saponification). Reacts with organometallics to form tertiary alcohols .

  • (Trimethoxymethyl)cyclopropane (Orthoester): A "Masked" carboxylate. Sterically bulky and electronically distinct. Stable to base , but extremely labile to acid . Reacts with organometallics to form ketones .

Comparison Matrix
FeatureCyclopropanecarboxylate (Methyl Ester)(Trimethoxymethyl)cyclopropane (Orthoester)
Hybridization (Central C)

(Planar, Carbonyl)

(Tetrahedral)
Base Stability Low (Hydrolyzes to acid)High (Stable to strong bases/nucleophiles)
Acid Stability High (Requires heat/catalyst)Low (Rapidly hydrolyzes to ester)
Reaction with Grignard (RMgX) Forms Tertiary Alcohol (Double Addition)Forms Ketone (Single Addition via Ketal)
Reaction with Amines Forms Amides (Slow/Requires activation)Forms Amidines/Heterocycles (Fast condensation)
Primary Utility Prodrug moiety, Acylation reagentProtecting group, Ketone surrogate, Heterocycle precursor

Structural & Electronic Divergence

The reactivity difference stems from the electronic interaction between the cyclopropane "Walsh orbitals" (bent bonds with


-character) and the substituent.
  • In the Ester: The carbonyl

    
     orbital conjugates with the cyclopropane ring, lowering the energy of the LUMO and making the carbonyl carbon highly electrophilic.
    
  • In the Orthoester: The central carbon is

    
     hybridized. The three methoxy groups create a dense sphere of electron density (anomeric effect), protecting the carbon from nucleophilic attack unless activated by a Lewis acid.
    
Diagram 1: Structural & Reactivity Logic

G Ester Cyclopropanecarboxylate (sp2 Carbonyl) Reactivity_E Susceptible to Base High Electrophilicity Ester->Reactivity_E Ortho (Trimethoxymethyl)cyclopropane (sp3 Orthoester) Reactivity_O Stable to Base Acid Sensitive Ortho->Reactivity_O Outcome_E Product: Tertiary Alcohol (Uncontrollable Grignard) Reactivity_E->Outcome_E + 2 equiv RMgX Outcome_O Product: Ketone (Controlled Addition) Reactivity_O->Outcome_O + 1 equiv RMgX + H3O+

Figure 1: The divergence in reactivity pathways dictated by the hybridization of the central carbon.

The "Killer Application": Grignard Selectivity

The most significant advantage of (trimethoxymethyl)cyclopropane in drug synthesis is its ability to stop nucleophilic addition at the ketone stage.

When a Grignard reagent reacts with an ester , the intermediate ketone is more reactive than the starting ester, leading to a second addition and a tertiary alcohol.[1] When a Grignard reagent reacts with an orthoester , it displaces one methoxy group to form a stable ketal (magnesium salt). This intermediate resists further attack. Acidic workup hydrolyzes the ketal to the ketone .

Diagram 2: Grignard Reaction Pathway

Grignard cluster_0 Ester Pathway (Undesired) cluster_1 Orthoester Pathway (Target) Ester Cyclopropyl Ester Inter1 Ketone Intermediate (Highly Reactive) Ester->Inter1 RMgX (1 eq) Prod1 Tertiary Alcohol Inter1->Prod1 RMgX (2nd eq) Ortho (Trimethoxymethyl) cyclopropane Inter2 Magnesium Ketal Salt (Stable/Unreactive) Ortho->Inter2 RMgX (1 eq) -Mg(OMe)X Prod2 Cyclopropyl Ketone Inter2->Prod2 H3O+ Workup

Figure 2: Mechanistic divergence preventing over-addition in orthoesters.

Experimental Protocols

Protocol A: Synthesis of (Trimethoxymethyl)cyclopropane (Pinner Reaction)

Context: Orthoesters are rarely bought in bulk due to shelf-life; they are synthesized in situ or on-demand from the nitrile.

Reagents:

  • Cyclopropanecarbonitrile (1.0 equiv)

  • Methanol (anhydrous, 3.5 equiv)

  • HCl gas (dry, excess) or Acetyl Chloride (to generate HCl in situ)

  • Solvent: Diethyl ether or neat.

Methodology:

  • Imidate Formation: Charge a flame-dried flask with cyclopropanecarbonitrile and methanol (1.1 equiv) in dry ether at 0°C.

  • Acidification: Bubble dry HCl gas through the solution for 2-3 hours until saturation. Alternatively, add Acetyl Chloride dropwise to the methanol solution (exothermic).

  • Crystallization: The imidate hydrochloride salt will precipitate. Filter this salt under inert atmosphere (hygroscopic!).

  • Orthoester Formation: Resuspend the salt in excess anhydrous methanol (2.5 equiv). Stir at room temperature for 24–48 hours.

  • Workup: Neutralize with NaOMe or solid

    
    . Filter off salts.
    
  • Purification: Distill the filtrate under reduced pressure.

    • Note: Orthoesters hydrolyze instantly in water/acid. Do not perform an aqueous wash.

Protocol B: Controlled Hydrolysis to Ester

Context: Demonstrating the acid-lability for deprotection.

Methodology:

  • Dissolve (trimethoxymethyl)cyclopropane in THF/Water (4:1).

  • Add catalytic

    
     (0.1 equiv).
    
  • Stir at 20°C. Reaction is typically complete in <15 minutes.

  • The product is Methyl cyclopropanecarboxylate.

Application in Heterocycle Synthesis

Orthoesters are "one-carbon" synthons that introduce the cyclopropyl-carbon fragment into heterocycles. This is widely used in the synthesis of Pyrimidines (e.g., for kinase inhibitors).

Reaction: (Trimethoxymethyl)cyclopropane + Urea


 Cyclopropyl-pyrimidinone.
Diagram 3: Heterocycle Synthesis Workflow

Heterocycle Input1 (Trimethoxymethyl) cyclopropane Process Condensation (-3 MeOH) Input1->Process Input2 Urea / Amidine Input2->Process Output 4-Cyclopropyl pyrimidinone Process->Output

Figure 3: Condensation pathway for high-value heterocycles.

References

  • Pinner Synthesis of Orthoesters

    • Title: A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzo
    • Source: Green Chemistry, 2011.
    • URL:[Link]

  • Grignard Reactivity (Ketone Synthesis)

    • Title: Ketone, cyclopropyl methyl (Organic Syntheses Procedure).
    • Source: Organic Syntheses, Coll. Vol. 4, p.597.
    • URL:[Link]

  • Cyclopropane Stability & Prodrugs

    • Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2008.
    • URL:[Link]

  • Reactivity of Electrophilic Cyclopropanes

    • Title: Reactivity of electrophilic cyclopropanes.
    • Source: Pure and Applied Chemistry, 2023.
    • URL:[Link]

Sources

Foundational

Applications of cyclopropyl orthoesters in organic synthesis

An In-Depth Technical Guide to the Applications of Cyclopropyl Orthoesters in Organic Synthesis Introduction: A Convergence of Strain and Functionality In the landscape of modern organic synthesis, the quest for molecula...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of Cyclopropyl Orthoesters in Organic Synthesis

Introduction: A Convergence of Strain and Functionality

In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available precursors is a paramount objective. Cyclopropyl orthoesters represent a fascinating and synthetically powerful class of reagents, uniquely positioned at the intersection of strained-ring chemistry and the versatile reactivity of orthoesters. The cyclopropyl group, with its inherent ring strain (approximately 27 kcal/mol) and high p-character in its C-C bonds, behaves in many ways like a carbon-carbon double bond.[1] This endows it with the ability to stabilize adjacent carbocations and participate in a variety of ring-opening and cycloaddition reactions.[1][2]

Orthoesters, formally trialkoxy derivatives of carboxylic acids, are themselves valuable functional groups. They serve as protecting groups for carboxylic acids, precursors to ketene acetals, and participants in fundamental C-C bond-forming reactions. When the strained cyclopropane ring is appended to the orthoester core, a synergistic reactivity profile emerges. The orthoester moiety can act as a potent activating group, facilitating transformations that leverage the release of ring strain from the cyclopropyl unit.

This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of the synthesis and application of cyclopropyl orthoesters. We will delve into the mechanistic underpinnings of their key transformations, provide field-proven experimental protocols, and highlight their strategic deployment in the synthesis of complex molecules and medicinally relevant scaffolds.

Core Reactivity: The Johnson-Claisen Rearrangement

Perhaps the most prominent application of cyclopropyl orthoesters is in the Johnson-Claisen rearrangement, a powerful and highly stereocontrolled method for the synthesis of γ,δ-unsaturated esters.[3][4][5] This thermal, pericyclic reaction allows for the formation of a new carbon-carbon bond with a predictable transfer of chirality, making it a cornerstone in asymmetric synthesis.[6]

Mechanistic Rationale

The reaction is initiated by heating an allylic alcohol with a cyclopropyl orthoester, typically in the presence of a weak acid catalyst like propionic acid.[3][4][5] The causality behind using a weak acid is to facilitate the formation of a key intermediate without promoting undesired side reactions. The mechanism proceeds through several distinct, equilibrium-driven steps:

  • Initial Exchange: The allylic alcohol displaces one of the alkoxy groups of the orthoester.

  • Ketene Acetal Formation: A second molecule of alcohol is eliminated to form a reactive mixed ketene acetal. This is the crucial intermediate for the subsequent sigmatropic rearrangement.

  • [7][7]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally-allowed[7][7]-sigmatropic rearrangement. This step proceeds through a highly ordered, chair-like six-membered transition state, which is the basis for the reaction's high stereoselectivity.[6] The cyclopropyl group, with its unique electronic properties, facilitates this rearrangement.

  • Product Formation: The rearrangement yields the final γ,δ-unsaturated ester product.

The overall transformation results in the formation of a new C-C bond and the creation of up to two new stereocenters with a high degree of control.[6]

Johnson_Claisen cluster_start Step 1 & 2: Ketene Acetal Formation cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_product Step 4: Product AllylAlcohol Allylic Alcohol KeteneAcetal Mixed Ketene Acetal (Key Intermediate) AllylAlcohol->KeteneAcetal + H⁺, -2ROH Orthoester Cyclopropyl Orthoester Orthoester->KeteneAcetal KeteneAcetal_ref Ketene Acetal TransitionState Chair-like Transition State Rearranged Rearranged Intermediate TransitionState->Rearranged KeteneAcetal_ref->TransitionState Heat (Δ) Rearranged_ref Rearranged Intermediate Product γ,δ-Unsaturated Ester Rearranged_ref->Product

Caption: Workflow of the Johnson-Claisen Rearrangement.

Stereochemical Control and Synthetic Utility

The predictive power of the Johnson-Claisen rearrangement stems from its reliance on the chair-like transition state. The substituents on the starting allylic alcohol preferentially occupy equatorial positions to minimize steric hindrance, directly dictating the stereochemistry of the newly formed C-C bond. This makes the reaction exceptionally valuable for constructing quaternary carbon centers with high fidelity, a common challenge in organic synthesis.[6] For instance, Srikrishna et al. effectively utilized this strategy for the enantiospecific synthesis of a sesquiterpene, constructing a key quaternary carbon atom with the required chirality in 84% yield.[6]

Reactant StereochemistryMajor Product DiastereomerRationale
(E)-Allylic AlcoholantiSubstituent on the double bond occupies a pseudo-equatorial position in the chair transition state.
(Z)-Allylic AlcoholsynSubstituent on the double bond is forced into a pseudo-axial position, leading to the alternative diastereomer.
Experimental Protocol: Synthesis of Ethyl 2-cyclopropyl-5-methylhex-4-enoate

This protocol is a representative example of the Johnson-Claisen rearrangement.

  • Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-buten-1-ol (1.0 eq), triethyl 1-cyclopropylorthoacetate (1.5 eq), and a catalytic amount of propionic acid (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to 140 °C using an oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction typically requires 10-24 hours for completion.[3][5]

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether (50 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure γ,δ-unsaturated ester.

Strain-Release Reactivity: Ring-Opening and Cycloadditions

The inherent strain of the cyclopropane ring is a thermodynamic driving force that can be harnessed for a variety of powerful transformations. When activated by the adjacent orthoester group, the cyclopropane ring can undergo nucleophilic or electrophilic ring-opening, as well as participate in formal cycloaddition reactions.

Ring-Opening Reactions

Under the influence of Brønsted or Lewis acids, cyclopropyl orthoesters can undergo ring-opening to generate a stabilized carbocation intermediate. This intermediate is susceptible to attack by a wide range of nucleophiles. This strategy provides a formal 1,3-difunctionalization of a propane unit.[2] The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation, with cleavage typically occurring at the most substituted bond to generate the most stable cationic intermediate.

Ring_Opening cluster_activation Step 1: Activation & Ring Opening cluster_trapping Step 2: Nucleophilic Trapping CyclopropylOrthoester Cyclopropyl Orthoester Carbocation Stabilized Carbocation Intermediate CyclopropylOrthoester->Carbocation Lewis Acid (e.g., BF₃·OEt₂) Carbocation_ref Carbocation Nucleophile Nucleophile (Nu⁻) Product Ring-Opened Product Nucleophile->Product Carbocation_ref->Product

Caption: General mechanism for Lewis acid-catalyzed ring-opening.

This reactivity is particularly useful for synthesizing complex acyclic structures from simple cyclic precursors. For example, the ring-opening hydroarylation of cyclopropanes, though typically limited to donor-acceptor systems, can be achieved with certain activated cyclopropanes, providing access to highly functionalized aromatic compounds.[2]

[3+2] Cycloaddition Reactions

Cyclopropyl orthoesters can function as three-carbon synthons in formal [3+2] cycloaddition reactions, providing a direct route to highly substituted five-membered rings like cyclopentanes.[8] This transformation is particularly effective with "donor-acceptor" cyclopropanes, where the orthoester acts as the donor group and an electron-withdrawing group serves as the acceptor. The reaction is typically catalyzed by a Lewis acid, which promotes the ring-opening to form a zwitterionic or diradical intermediate that is then trapped by a dipolarophile, such as an electron-deficient alkene or an aldehyde.[9]

Cycloaddition cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cycloaddition Start Donor-Acceptor Cyclopropane Intermediate Zwitterionic Intermediate Start->Intermediate Lewis Acid Intermediate_ref Intermediate Dipolarophile Dipolarophile (e.g., Alkene) Product Cyclopentane Product Dipolarophile->Product Intermediate_ref->Product

Caption: Logical flow of a [3+2] cycloaddition reaction.

Applications in Medicinal Chemistry and Total Synthesis

The cyclopropyl motif is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve potency by enforcing a specific conformation, and modulate pharmacokinetic properties.[10][11][12] The cyclopropyl group is often used as a rigid linker or a bioisostere for double bonds or gem-dimethyl groups.[11] Consequently, cyclopropyl orthoesters serve as valuable building blocks for introducing this critical functionality into pharmaceutically active compounds.[13][14]

In the realm of total synthesis, the unique reactivity of cyclopropyl orthoesters has been leveraged to construct complex molecular architectures. Their ability to generate key stereocenters and quaternary carbons via the Johnson-Claisen rearrangement has been instrumental in the synthesis of numerous natural products.[6][15] For example, orthoesters have been employed in the total synthesis of complex molecules like palytoxin and the stresgenin B scaffold.[15]

Conclusion: A Versatile Tool for Modern Synthesis

Cyclopropyl orthoesters are more than mere chemical curiosities; they are versatile and powerful reagents that offer elegant solutions to common synthetic challenges. The combination of the orthoester's functionality with the cyclopropane's inherent ring strain unlocks a rich portfolio of reactions, from the highly stereocontrolled Johnson-Claisen rearrangement to strain-releasing ring-opening and cycloaddition reactions. For the practicing chemist in academia or industry, a thorough understanding of the principles and protocols governing the reactivity of cyclopropyl orthoesters provides a strategic advantage in the design and execution of efficient and innovative synthetic routes. As the demand for molecular complexity and novelty continues to grow, particularly in drug discovery, the applications of these unique building blocks are poised to expand even further.

References

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

  • Name-Reaction.com. Johnson-Claisen rearrangement. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Carbohydrate research. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • Chemistry World. (2021). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

  • Schneebeli, S. T., et al. (2021). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of chemical research. [Link]

  • Wikipedia. List of organic reactions. [Link]

  • Organic Chemistry Portal. Ortho ester synthesis. [Link]

  • Alam, S., et al. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Chemical Research. [Link]

  • Wipf, P., et al. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry. [Link]

  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • Google Patents. (1996). Cyclopropyl based O- and N- and S-protecting groups.
  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert opinion on drug discovery. [Link]

  • Barnett, D. S., & Schaus, S. E. (2011). Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. Chemical communications (Cambridge, England). [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • ResearchGate. (2017). Mechanistic studies of rearrangements during the ring expansions of cyclopropanated carbohydrates. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. [Link]

  • de Meijere, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Webb, J. R., & Gagne, M. R. (2020). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical science. [Link]

  • Toste, F. D., et al. (2010). Mechanistic Studies on Au(I)-Catalyzed[7][7]-Sigmatropic Rearrangements using Cyclopropane Probes. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Wang, C., et al. (2019). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & biomolecular chemistry. [Link]

  • Taylor, R. J. K., et al. (2006). The direct preparation of functionalised cyclopropanes from allylic alcohols or alpha-hydroxyketones using tandem oxidation processes. York Research Database. [Link]

  • Ischay, M. A., & Yoon, T. P. (2012). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society. [Link]

  • MDPI. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • YouTube. (2017). Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. [Link]

  • Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. [Link]

  • Organic Chemistry Portal. A Convenient Synthesis of α-Substituted β,γ-Unsaturated Ketones and Esters via the Direct Addition of Substituted Allylic Zinc Reagents Prepared by Direct Insertion. [Link]

  • Afonso, C. A. M., et al. (2000). Efficient synthesis of protected cyclopropyl β-aspartylphosphates. Chemical communications (Cambridge, England). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Mac-Lellan, P., & Procter, D. J. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic letters. [Link]

  • YouTube. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. [Link]

  • Tundo, P., et al. (2016). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green chemistry. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Pattenden, G., et al. (2002). α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions. Organic & biomolecular chemistry. [Link]

  • ResearchGate. (2019). (3+2)‐Cycloaddition reactions of D–A cyclopropanes and.... [Link]

Sources

Exploratory

Stability of (trimethoxymethyl)cyclopropane in aqueous media

An In-Depth Technical Guide to the Aqueous Stability of (Trimethoxymethyl)cyclopropane For Researchers, Scientists, and Drug Development Professionals Abstract (Trimethoxymethyl)cyclopropane represents a molecule of sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Stability of (Trimethoxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethoxymethyl)cyclopropane represents a molecule of significant interest in medicinal chemistry, embodying a unique structural dichotomy. It pairs the robust, metabolically stable cyclopropane ring—a highly sought-after motif in modern drug design for enhancing potency and in-vivo half-life—with the hydrolytically labile trimethoxymethyl orthoester group. This guide provides a detailed examination of the aqueous stability of this bifunctional molecule. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the underlying chemical principles, offering a framework for predicting and experimentally verifying the compound's behavior in aqueous media. We will dissect the mechanism of hydrolysis, delineate the critical factors influencing its rate, and present a comprehensive, self-validating experimental protocol for its quantitative assessment. The insights provided herein are crucial for drug development professionals seeking to leverage the unique properties of (trimethoxymethyl)cyclopropane, whether as a stable scaffold modification or as a pH-sensitive linker or prodrug moiety.

Introduction: The Dichotomy of (Trimethoxymethyl)cyclopropane

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired therapeutic profiles. The molecule (trimethoxymethyl)cyclopropane presents a fascinating case study, merging two functional groups with diametrically opposed properties relevant to pharmaceutical development.

The Cyclopropane Moiety: A Pillar of Metabolic Stability

The cyclopropane ring is a small, three-membered carbocycle that has become an invaluable tool in medicinal chemistry.[1] Its incorporation into drug candidates offers several distinct advantages, including enhanced metabolic stability, improved binding affinity through conformational rigidity, and fine-tuning of physicochemical properties.[2][3][4] The cyclopropyl group is generally resistant to common metabolic degradation pathways, which can lead to a longer in-vivo half-life and improved patient compliance through less frequent dosing.[2] Numerous FDA-approved drugs, including treatments for COVID-19, hepatitis C, and HIV/AIDS, feature this robust scaffold, underscoring its importance in creating more effective and durable therapeutics.[5]

The Orthoester Functional Group: A Locus of Controlled Hydrolytic Lability

In stark contrast to the stability of the cyclopropane ring, the trimethoxymethyl group is an orthoester. Orthoesters are known for their susceptibility to hydrolysis, particularly under acidic conditions, to yield an ester and two equivalents of alcohol.[6][7] This reactivity is not a liability but rather a feature that can be exploited. The rate of hydrolysis is highly tunable and sensitive to the electronic environment and, most critically, to pH.[6] This pH-dependent lability makes orthoesters attractive for applications such as pH-sensitive drug delivery systems, prodrugs, and degradable biomaterials.[8] While O,O,O-orthoesters degrade under even slightly acidic conditions, they are generally stable at neutral or basic pH and when stored under anhydrous conditions.[6][8]

(Trimethoxymethyl)cyclopropane: A Bifunctional Building Block

(Trimethoxymethyl)cyclopropane thus combines a metabolically stable core with a chemically reactive handle. This duality allows for its potential use in two distinct strategies:

  • As a synthetic intermediate where the orthoester is a protected form of a carboxylic acid, to be revealed under specific, mild acidic conditions.

  • As a functional group within a final drug product, where its pH-sensitive hydrolysis could be used for targeted release or as a cleavable linker.

Understanding the precise conditions under which the orthoester moiety will hydrolyze is therefore critical for any researcher or developer looking to employ this versatile molecule.

Core Principles of Aqueous Stability: The Hydrolysis of an Orthoester

The stability of (trimethoxymethyl)cyclopropane in aqueous media is governed almost entirely by the hydrolysis of the orthoester group. The cyclopropane ring itself is chemically inert under physiological conditions.

The Mechanism of Acid-Catalyzed Hydrolysis

Orthoester hydrolysis is a well-understood process that is catalyzed by acid. The reaction proceeds through a series of steps involving protonation and the formation of a resonance-stabilized carboxonium ion intermediate. In the absence of an acid catalyst, the reaction is exceedingly slow.

The proposed mechanism is as follows:

  • Protonation: A hydronium ion protonates one of the ether oxygens of the orthoester, making it a good leaving group (methanol).

  • Formation of a Carboxonium Ion: The protonated orthoester eliminates a molecule of methanol to form a dialkoxycarboxonium ion. This cation is stabilized by resonance, with the positive charge delocalized over the central carbon and the two remaining oxygen atoms.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion.

  • Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to form a hemiacetal ester.

  • Further Hydrolysis: The hemiacetal ester is itself unstable in acid and rapidly hydrolyzes via a similar mechanism to yield the final products: cyclopropanecarboxylic acid methyl ester and another molecule of methanol.

Hydrolysis_Mechanism cluster_step1 Step 1 & 2: Protonation & Methanol Loss cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4 & 5: Deprotonation & Final Products Orthoester (Trimethoxymethyl)cyclopropane Protonated Protonated Orthoester Orthoester->Protonated + H3O+ Carboxonium Dialkoxycarboxonium Ion + CH3OH Protonated->Carboxonium - H2O Hemiacetal_Protonated Protonated Hemiacetal Ester Carboxonium->Hemiacetal_Protonated + H2O Hemiacetal Hemiacetal Ester Hemiacetal_Protonated->Hemiacetal - H3O+ Final_Products Methyl Cyclopropanecarboxylate + CH3OH Hemiacetal->Final_Products + H3O+ (fast)

Caption: Proposed acid-catalyzed hydrolysis of (trimethoxymethyl)cyclopropane.

Key Factors Influencing Hydrolysis Rate

The kinetics of this reaction are highly dependent on several environmental factors.

  • pH: This is the most critical factor. The reaction rate is directly proportional to the concentration of hydronium ions (H₃O⁺). Therefore, the hydrolysis rate will increase exponentially as the pH drops below 7.[6] The kinetics of hydrolysis and self-condensation reactions of similar compounds are strongly influenced by the pH of the medium.[9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. The relationship can be modeled using the Arrhenius equation, and a significant acceleration of hydrolysis and condensation processes with increasing temperature has been observed for related silane compounds.[10]

  • Buffer Species: In buffered solutions, catalysis can be more complex. In addition to specific-acid catalysis (by H₃O⁺), general-acid catalysis can occur, where any protonated buffer species can act as the proton donor in the rate-determining step. This should be considered when selecting buffer systems for experimental studies or formulations.

  • Electronic Effects: The reactivity of orthoesters is sensitive to the electronic nature of their substituents.[7] The cyclopropyl group is generally considered to be weakly electron-donating, which would slightly accelerate the formation of the carboxonium ion compared to an unsubstituted orthoformate. This intrinsic reactivity can be fine-tuned by adding electron-withdrawing or -donating groups to the cyclopropane ring itself.[7]

Experimental Design for Stability Assessment: A Self-Validating Protocol

To harness the properties of (trimethoxymethyl)cyclopropane, its stability must be quantified. The following section outlines a robust, self-validating protocol to determine the compound's hydrolytic rate constant as a function of pH. The causality behind each step is explained to ensure scientific integrity.

Objective

The primary goal is to determine the pseudo-first-order rate constants (kobs) for the hydrolysis of (trimethoxymethyl)cyclopropane across a physiologically and pharmaceutically relevant pH range (e.g., pH 3 to 8) at a constant temperature (e.g., 25°C or 37°C). This will generate a pH-rate profile, which is the cornerstone for predicting the compound's stability.

Materials and Reagents
  • (Trimethoxymethyl)cyclopropane (high purity)

  • Deuterated water (D₂O) for NMR studies

  • A series of non-nucleophilic buffers (e.g., acetate, phosphate, borate) to cover the desired pH range.

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

  • Acetonitrile (ACN) or another suitable organic solvent for stock solution.

  • Calibrated pH meter and a constant temperature water bath or incubator.

  • NMR spectrometer (≥400 MHz) or a validated HPLC system.

Step-by-Step Protocol: pH-Rate Profile Determination
  • Buffer Preparation (Causality: Isolate pH as the variable): Prepare a series of aqueous buffers (e.g., 50 mM) at various pH values (e.g., 3, 4, 5, 6, 7, 7.4, 8). Using buffers ensures the pH remains constant throughout the experiment, even as the reaction produces acidic byproducts.

  • Stock Solution Preparation (Causality: Ensure accurate dosing): Prepare a concentrated stock solution of (trimethoxymethyl)cyclopropane in a non-aqueous, miscible solvent like acetonitrile. This prevents premature hydrolysis before the experiment begins.

  • Reaction Initiation (Causality: Precise start time and concentration): For each pH value, equilibrate the buffer solution to the target temperature (e.g., 37°C). Initiate the hydrolysis by adding a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for the chosen analytical method (e.g., 1-5 mM for ¹H NMR). This moment is t=0.

  • Time-Point Monitoring (Causality: Generate kinetic data): Monitor the reaction progress over time. The frequency of sampling should be adjusted based on the expected reaction rate (more frequent at lower pH).

    • For NMR: The reaction can be run directly in an NMR tube with a D₂O-based buffer. Spectra are acquired at predetermined time intervals.

    • For HPLC: At each time point, an aliquot of the reaction mixture is removed and quenched (e.g., by neutralizing the acid with a calculated amount of base or by diluting into the mobile phase) to stop the reaction. Samples are then stored for later analysis.

Caption: Experimental workflow for determining the pH-rate profile.

Analytical Methodology: Real-Time Monitoring and Quantification
  • Primary Method: ¹H NMR Spectroscopy: This is the preferred method as it is non-invasive and provides direct structural information.[6][7] The disappearance of the methoxy signal (-OCH₃) of the starting orthoester can be integrated and monitored over time relative to an internal standard. Simultaneously, the appearance of the methanol and methyl ester signals provides a self-validating system, confirming the reaction pathway.

  • Alternative Method: HPLC-UV/MS: A reversed-phase HPLC method can be developed to separate the parent compound from its hydrolysis products. This is useful for lower concentrations or complex matrices. A mass spectrometer detector can confirm the identity of the peaks.

Data Analysis and Interpretation

The hydrolysis of an orthoester in a large excess of water follows pseudo-first-order kinetics. The rate of disappearance of the starting material is given by:

ln([C]t / [C]0) = -kobs * t

Where [C]t is the concentration at time t, [C]0 is the initial concentration, and kobs is the observed pseudo-first-order rate constant. A plot of ln([C]t) versus time will yield a straight line with a slope of -kobs.

This process is repeated for each pH value. The resulting data should be summarized in a table and a plot of log(kobs) versus pH.

Table 1: Expected Hydrolysis Rate Constants for (Trimethoxymethyl)cyclopropane at 37°C

pHExpected Half-Life (t₁₂)Expected Rate Constant (kobs, s⁻¹)Stability Profile
3.0Seconds to MinutesHighVery Labile
5.0Minutes to HoursModerateLabile
7.4Days to WeeksLowModerately Stable
8.0Weeks to MonthsVery LowStable
Note: These are illustrative values based on typical orthoester behavior. Actual values must be determined experimentally.

Implications for Drug Development and Formulation

The quantitative data from the pH-rate profile directly informs critical decisions in the drug development pipeline.

  • Preformulation Strategy: The stability profile dictates acceptable pH ranges for liquid formulations. For (trimethoxymethyl)cyclopropane, aqueous formulations would likely require a pH > 7.5 and storage under anhydrous conditions is recommended for the neat compound.[8]

  • Application as a Prodrug or Linker: If used as a pH-sensitive element, the pH-rate profile allows for the rational design of linkers that release a payload in specific acidic environments, such as the endosome (pH ~5.5-6.0) or tumor microenvironments (pH ~6.5-6.8).

  • Chemical Synthesis: The lability in acid means that deprotection steps or any synthetic transformations performed in the presence of the orthoester must be conducted under neutral or basic conditions to preserve its integrity.

Conclusion: From Molecular Structure to Predictive Stability

(Trimethoxymethyl)cyclopropane is a valuable chemical entity whose utility is defined by the interplay between its stable cyclopropane core and its labile orthoester functionality. A thorough understanding of its aqueous stability is not an academic exercise but a fundamental requirement for its successful application. By applying the principles of physical organic chemistry and employing robust, self-validating experimental protocols as outlined in this guide, researchers can precisely quantify its hydrolytic behavior. This knowledge empowers scientists and drug developers to predict the compound's stability under various conditions, enabling its rational incorporation into the next generation of therapeutics, whether as a permanent structural feature or a transient, functional moiety.

References

  • Vertex AI Search. (2024).
  • MDPI. (2024).
  • Penn State University. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
  • ACS Publications. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable.
  • ResearchGate. (2025). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
  • PubMed Central. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable.
  • PharmaBlock. (N.D.).
  • University of Oxford. (2025). Powerful new method to build key chemical structures found in medicines and insecticides.
  • ResearchGate. (2025). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane.
  • Royal Society of Chemistry. (2020).
  • ResearchGate. (2025). Poly(ortho esters)

Sources

Foundational

The Energetic Heart of the Molecule: A Technical Guide to Cyclopropane Ring Strain in Orthoesters

For Researchers, Scientists, and Drug Development Professionals Foreword: The Allure of the Strained Ring In the intricate world of molecular design and synthesis, the pursuit of novel functionalities and reactivities is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Strained Ring

In the intricate world of molecular design and synthesis, the pursuit of novel functionalities and reactivities is a constant driving force. Among the vast arsenal of chemical motifs, the cyclopropane ring holds a unique and enduring fascination. Its inherent ring strain, a consequence of its constrained three-membered architecture, imbues it with a distinct electronic character and a propensity for reactions that relieve this strain. When this energetic core is integrated into the orthoester functionality—a versatile and reactive group in its own right—a fascinating interplay of structure and reactivity emerges. This technical guide delves into the literature to explore the profound influence of cyclopropane ring strain on the properties and chemical behavior of orthoesters, offering insights for researchers and drug development professionals seeking to harness the potential of these unique molecular constructs.

The Genesis of Strain: A Tale of Three Carbons

The cyclopropane ring, the smallest of the cycloalkanes, is characterized by significant ring strain, estimated to be around 28 kcal/mol.[1][2][3] This strain arises from two primary sources:

  • Angle Strain: The C-C-C bond angles in a planar cyclopropane ring are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[1][3] This deviation leads to poor orbital overlap and weaker C-C bonds.

  • Torsional Strain: The C-H bonds on adjacent carbon atoms in cyclopropane are eclipsed, leading to repulsive interactions and increased potential energy.[3]

This high ring strain is not merely a structural curiosity; it is the wellspring of cyclopropane's unique reactivity. The molecule can be thought of as "spring-loaded," with chemical transformations that lead to ring opening being thermodynamically favorable.[3][4]

The Orthoester: A Triumvirate of Alkoxy Groups

Orthoesters, with the general formula RC(OR')₃, are a class of organic compounds characterized by three alkoxy groups attached to a single carbon atom.[5] They are formally the esters of orthoacids, which are hypothetical compounds.[5] The chemistry of orthoesters is rich and varied; they are perhaps best known for their role as protecting groups for carboxylic acids and as versatile synthetic intermediates.

A key feature of orthoesters is their susceptibility to hydrolysis under acidic conditions, a reaction that proceeds through a multi-stage mechanism to ultimately yield an ester and an alcohol.[6] The rate and mechanism of this hydrolysis are highly sensitive to the nature of the substituents on the orthoester carbon.[7]

A Union of Strain and Function: The Cyclopropyl Orthoester

The incorporation of a cyclopropane ring directly onto the orthoester carbon creates a fascinating molecular entity where the inherent strain of the three-membered ring can profoundly influence the properties and reactivity of the orthoester functionality.

Synthesis of Cyclopropyl Orthoesters

The synthesis of cyclopropyl orthoesters can be approached through established methods for orthoester and cyclopropane formation. A common route to orthoesters is the Pinner reaction , which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, followed by alcoholysis to yield the orthoester.[2][8] For the synthesis of a cyclopropyl orthoester, cyclopropanecarbonitrile would be the logical starting material.

Experimental Protocol: Conceptual Pinner Synthesis of Trimethyl Cyclopropyl Orthoformate

  • Step 1: Imidate Salt Formation. Cyclopropanecarbonitrile is dissolved in an anhydrous, non-polar solvent and cooled. Anhydrous methanol is added, followed by the slow bubbling of dry hydrogen chloride gas while maintaining a low temperature. The resulting imidate hydrochloride salt precipitates from the solution and is isolated.

  • Step 2: Alcoholysis. The isolated imidate salt is suspended in an excess of anhydrous methanol. The mixture is stirred, and the reaction proceeds to form trimethyl cyclopropyl orthoformate and ammonium chloride. The reaction is typically driven to completion by the removal of ammonia or by using a large excess of the alcohol.

  • Step 3: Purification. The reaction mixture is filtered to remove ammonium chloride. The filtrate, containing the desired orthoester, is then purified by distillation under reduced pressure.

Note: This is a conceptual protocol based on the general Pinner reaction. Specific reaction conditions would need to be optimized.

Alternatively, methods for the synthesis of cyclopropyl glycosides, which are structurally related to orthoesters, can provide inspiration. These methods include the cyclopropanation of vinyl glycosides or the glycosidation of cyclopropyl alcohols.[9][10]

The Impact of Strain on Structure and Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. In the ¹H NMR spectrum of a cyclopropyl orthoester, the protons on the cyclopropane ring would be expected to appear in the upfield region, typically between 0 and 1 ppm, a characteristic feature of the shielded environment within the cyclopropane ring.[10] The methoxy protons of a trimethyl orthoester would appear as a sharp singlet further downfield.

Reactivity Modulation: The Role of Cyclopropane Ring Strain

The most profound consequence of incorporating a cyclopropane ring into an orthoester is the modulation of its reactivity, particularly in acid-catalyzed hydrolysis.

Hydrolysis of Cyclopropyl Orthoesters: A Mechanistic Insight

The acid-catalyzed hydrolysis of orthoesters generally proceeds through a three-stage mechanism.[6] A study by Ahmad and co-workers provides direct evidence for the influence of a cyclopropyl substituent on this mechanism in 2-substituted-2-methoxy-1,3-dioxolanes.[1][7][12]

The three stages are:

  • Formation of a Dioxolenium Ion: Loss of the exocyclic alkoxy group to form a resonance-stabilized carbocation.

  • Hydration: Reaction of the dioxolenium ion with water to form a hemiorthoester intermediate.

  • Breakdown to Products: Decomposition of the hemiorthoester to the final ester and alcohol products.

The study revealed that the differential substituent effects of a phenyl versus a cyclopropyl group on the rates of stages 1 and 3 are responsible for a change in the rate-determining step of the hydrolysis depending on the pH.[1][7][12] At low pH, stage 3 (breakdown of the hemiorthoester) is rate-determining, while at high pH, stage 1 (formation of the dioxolenium ion) becomes rate-determining.[1][7][12] This highlights the ability of the cyclopropyl group to stabilize the adjacent positive charge in the dioxolenium ion, albeit differently than a phenyl group, thus influencing the relative rates of the different steps in the hydrolysis pathway.

The ability of the cyclopropyl group to stabilize an adjacent carbocation is a well-documented phenomenon, attributed to the "bent" character of the C-C bonds in the ring, which have significant p-orbital character and can overlap with the empty p-orbital of the carbocation.

Hydrolysis_Mechanism Orthoester Cyclopropyl Orthoester Dioxolenium Dioxolenium Ion (stabilized by cyclopropyl group) Orthoester->Dioxolenium + H⁺, - R'OH (Stage 1) Hemiorthoester Hemiorthoester Dioxolenium->Hemiorthoester + H₂O (Stage 2) Products Ester + Alcohol Hemiorthoester->Products - H⁺ (Stage 3)

Figure 1: A simplified representation of the three-stage acid-catalyzed hydrolysis of a cyclopropyl orthoester. The cyclopropyl group plays a key role in stabilizing the intermediate dioxolenium ion.

Cyclopropyl Orthoesters as Glycosyl Donors

The reactivity of orthoesters extends to their use as glycosyl donors in the synthesis of complex carbohydrates. While direct studies on simple cyclopropyl orthoesters as glycosyl donors are limited in the reviewed literature, the successful use of cyclopropyl glycosides in glycosylation reactions suggests that cyclopropyl orthoesters could also serve this purpose.[9][10] The strain in the cyclopropyl group could potentially be harnessed to facilitate the departure of the leaving group during the glycosylation reaction.

Applications in Drug Development

The unique properties imparted by the cyclopropane ring make it a valuable motif in medicinal chemistry. The incorporation of a cyclopropyl group can lead to:

  • Enhanced Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation.[4]

  • Improved Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.[4]

  • Favorable Pharmacokinetic Properties: The lipophilicity of the cyclopropyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

While specific applications of cyclopropyl orthoesters in drug development are not widely reported, their unique reactivity profile, particularly their pH-dependent hydrolysis, could be exploited for targeted drug delivery. For instance, a drug could be masked as a cyclopropyl orthoester prodrug, which remains stable at physiological pH but hydrolyzes to release the active drug in the more acidic environment of a tumor or within specific cellular compartments.

Future Perspectives

The study of cyclopropane ring strain in orthoesters is a field ripe for further exploration. Several key areas warrant deeper investigation:

  • Systematic Synthetic Studies: The development of robust and general synthetic protocols for a variety of cyclopropyl orthoesters is crucial for enabling further studies of their properties and reactivity.

  • Quantitative Structural and Spectroscopic Analysis: Detailed X-ray crystallographic and NMR spectroscopic studies are needed to provide a quantitative understanding of the structural and electronic effects of the cyclopropane ring on the orthoester functionality.

  • Computational Modeling: In-depth computational studies can provide valuable insights into the strain energy of cyclopropyl orthoesters and how this strain influences their reactivity.

  • Exploration of Novel Reactivities: Beyond hydrolysis, the reactivity of cyclopropyl orthoesters in other chemical transformations, such as cycloadditions and rearrangements, should be explored.

  • Applications in Materials Science and Drug Delivery: The unique properties of these compounds could be harnessed for the development of novel polymers, materials, and drug delivery systems.

Conclusion

The fusion of the strained cyclopropane ring with the versatile orthoester functionality gives rise to a class of molecules with intriguing properties and reactivities. The inherent ring strain of the cyclopropyl group serves as a powerful modulator of the orthoester's behavior, most notably influencing the mechanism and rate of its acid-catalyzed hydrolysis. While the literature specifically focused on this intersection is still emerging, the foundational principles of cyclopropane and orthoester chemistry, coupled with tantalizing preliminary findings, suggest a promising future for the exploration and application of these energetic molecules in fields ranging from organic synthesis to medicinal chemistry. As our understanding of the subtle interplay between strain and function deepens, so too will our ability to design and utilize these unique chemical entities to address contemporary scientific challenges.

References

  • Ahmad, M., Bergstrom, R. G., Cashen, M. J., & Powell, M. F. (n.d.). Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism - Correction. ResearchGate. Retrieved January 26, 2024, from [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023, July 10). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • Scholl, C., Licisyn, T., Cummings, C., Hughes, K., Johnson, D., Boyko, W., & Giuliano, R. (2012). Synthesis of cyclopropyl glycosides and their use as novel glycosyl donors. Carbohydrate Research, 356, 288–294. [Link]

  • A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • Sheddable Coatings for Long-Circulating Nanoparticles. (n.d.). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • Preparation method of trimethyl orthoformate. (2023, March 12). Foreschem Co.,Ltd. Retrieved January 26, 2024, from [Link]

  • Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation: Pilot-Scale Experiments and Process Analysis. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. (2020, April 30). MDPI. Retrieved January 26, 2024, from [Link]

  • Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (n.d.). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. (2024, February 7). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008, February 7). PubMed. Retrieved January 26, 2024, from [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. Retrieved January 26, 2024, from [Link]

  • Ring Strain and the Structure of Cycloalkanes. (2023, January 22). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • structure and reactivity of the cyclopropane species. (n.d.). Wileymiles.com. Retrieved January 26, 2024, from [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. Retrieved January 26, 2024, from [Link]

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. (n.d.). Office of Scientific and Technical Information. Retrieved January 26, 2024, from [Link]

  • Practical Aspects of Single Crystal X-ray Crystallography. (n.d.). TU Graz. Retrieved January 26, 2024, from [Link]

  • Trimethyl orthoformate and preparation method thereof. (n.d.). Google Patents.
  • Ortho ester synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Synthesis of cyclopropyl glycosides and their use as novel glycosyl donors. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]

  • Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. (n.d.). CORE. Retrieved January 26, 2024, from [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • Poly(ortho esters): synthesis, characterization, properties and uses. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]

  • Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). (2021, December 31). YouTube. Retrieved January 26, 2024, from [Link]

Sources

Exploratory

Solvents for dissolving (trimethoxymethyl)cyclopropane

An In-Depth Technical Guide Solvent Selection for (trimethoxymethyl)cyclopropane: A Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of solvent sele...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solvent Selection for (trimethoxymethyl)cyclopropane: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of solvent selection for the dissolution of (trimethoxymethyl)cyclopropane, a molecule featuring a unique combination of a nonpolar cyclopropane ring and a polar, hydrolytically sensitive orthoester functional group. Moving beyond simple solubility charts, this document elucidates the core chemical principles governing the solvation of this compound. We will dissect the molecule's structural and electronic properties to predict its behavior in various solvent classes, from nonpolar to polar aprotic and protic systems. A primary focus is placed on the critical issue of the orthoester's stability, as its susceptibility to acid-catalyzed hydrolysis dictates stringent solvent and handling requirements. This guide presents a systematic evaluation of solvent options, culminating in a set of rational recommendations and a detailed, field-proven experimental protocol for researchers to accurately quantify solubility and ensure the chemical integrity of their material.

Molecular Profile and Fundamental Solvation Principles

The rational selection of a solvent begins with a thorough understanding of the solute's molecular structure. (Trimethoxymethyl)cyclopropane possesses two distinct structural motifs that dictate its overall polarity and potential for intermolecular interactions.

  • The Cyclopropane Ring: This three-membered carbocycle is a compact, strained, and fundamentally nonpolar moiety.[1] Its interactions with solvents are primarily limited to weak van der Waals forces (London dispersion forces).

  • The Trimethoxymethyl Group (-C(OCH₃)₃): This is an orthoester functional group. The presence of three electronegative oxygen atoms creates a significant dipole moment, making this end of the molecule polar. The lone pairs on the oxygen atoms can act as hydrogen bond acceptors.

This dualistic nature—a nonpolar hydrocarbon scaffold coupled with a polar functional group—classifies (trimethoxymethyl)cyclopropane as a moderately polar molecule . The guiding principle for its dissolution is "like dissolves like," which states that substances with similar polarities and intermolecular force capabilities are most likely to be miscible.[2] A successful solvent must effectively solvate both the nonpolar and polar regions of the molecule.

Critical Stability Consideration: Orthoester Hydrolysis

The single most important factor governing the handling and dissolution of (trimethoxymethyl)cyclopropane is the chemical reactivity of the orthoester group. Orthoesters are readily hydrolyzed under even mildly acidic conditions to form an ester and two equivalents of alcohol.[3][4]

Reaction: RC(OR')₃ + H₂O --(H⁺ catalyst)--> RCO₂R' + 2 R'OH

This reaction is often rapid and irreversible, and its mechanism proceeds through a stabilized carboxonium ion intermediate.[5][6][7] The practical implications for solvent selection are profound:

  • Protic Solvents are High-Risk: Solvents with acidic protons (e.g., water, methanol, ethanol) can directly participate in and catalyze hydrolysis.

  • Anhydrous Conditions are Mandatory: The presence of adventitious water in any solvent can lead to the degradation of the solute. All solvents must be rigorously dried, and dissolution should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]

  • Avoid Acidic Contaminants: Solvents must be free from acidic impurities. For example, dichloromethane (DCM) can degrade to produce trace HCl, which would rapidly catalyze hydrolysis. Using freshly distilled or inhibitor-free grades of solvents is recommended.

Failure to account for this reactivity will result in sample degradation, leading to inaccurate experimental results and potential failure of synthetic or formulation protocols.

Systematic Evaluation of Solvent Classes

Based on the principles of polarity matching and the critical need for chemical stability, we can systematically evaluate common laboratory solvents.

Nonpolar Solvents
  • Examples: Hexane, Toluene, Cyclohexane.

  • Rationale: These solvents can effectively interact with the nonpolar cyclopropane ring via van der Waals forces.

  • Predicted Outcome: Poor solubility. The energy gained from solvating the small nonpolar ring is insufficient to overcome the energy required to break the dipole-dipole interactions between the polar orthoester groups of the solute molecules.

  • Verdict: Not recommended for achieving significant concentrations.

Polar Aprotic Solvents
  • Examples: Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Rationale: This class of solvents represents the most promising candidates. They possess significant dipole moments capable of solvating the polar trimethoxymethyl group through dipole-dipole interactions. Crucially, they lack acidic protons, minimizing the risk of hydrolysis when used in their anhydrous form.

  • Predicted Outcome: Good to excellent solubility. The choice within this class will depend on the precise polarity match. Solvents like THF and Ethyl Acetate often provide a good balance for moderately polar compounds.[8] Highly polar solvents like DMF and DMSO are also likely to be effective.

  • Verdict: Highly recommended. Experimental screening within this class is the most logical starting point.

Polar Protic Solvents
  • Examples: Methanol, Ethanol, Water.

  • Rationale: These solvents are polar and can act as hydrogen bond donors to the oxygen atoms of the orthoester group, which would typically favor dissolution.

  • Predicted Outcome: While potentially possessing high solvating power, the risk of acid-catalyzed hydrolysis is unacceptably high for most applications.[9] Even in neutral water, the reaction can proceed.[4] The use of these solvents would compromise the chemical integrity of the solute.

  • Verdict: Strongly not recommended unless the explicit goal is to perform a hydrolysis reaction.

Data Summary and Recommended Solvents

The following table summarizes the properties of promising polar aprotic solvents for dissolving (trimethoxymethyl)cyclopropane.

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Key Considerations
Tetrahydrofuran (THF)4.0667.6Excellent starting point. Can form peroxides; use inhibited or freshly distilled.
Ethyl Acetate4.4776.0Good balance of polarity. Less polar than acetone.
Acetone5.15620.7Highly effective, but its low boiling point can be a disadvantage.
Acetonitrile (MeCN)5.88237.5A more polar option, highly effective for polar compounds.
Dichloromethane (DCM)3.1409.1Effective, but must be stabilized and free of acidic impurities. Low boiling point.
Dimethylformamide (DMF)6.415336.7Highly polar, excellent solvating power. High boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)7.218946.7Very strong solvent. High boiling point and difficult to remove completely.

Primary Recommendation: Begin solubility trials with anhydrous Tetrahydrofuran (THF) or anhydrous Ethyl Acetate . These solvents offer a good polarity match with minimal risk of side reactions. For higher concentrations, anhydrous Acetonitrile or DMF should be evaluated.

Visualizing the Solvent Selection Process

The logical flow for selecting an appropriate solvent system is outlined below.

G cluster_0 Phase 1: Theoretical Analysis cluster_1 Phase 2: Solvent Class Evaluation cluster_2 Phase 3: Experimental Verification A Analyze Solute Structure - Nonpolar Cyclopropane - Polar Orthoester B Identify Critical Reactivity - Orthoester Susceptible to Acid-Catalyzed Hydrolysis A->B leads to C Apply 'Like Dissolves Like' Principle - Target: Moderately Polar Solvents B->C constrains D Evaluate Polar Aprotic Solvents (THF, EtOAc, MeCN) - Good Polarity Match - Chemically Compatible (Anhydrous) C->D E Reject Polar Protic Solvents (MeOH, H2O) - High Risk of Hydrolysis C->E F Reject Nonpolar Solvents (Hexane, Toluene) - Poor Polarity Match C->F G Select Primary Candidates (e.g., Anhydrous THF, EtOAc) D->G H Perform Quantitative Solubility Test (Shake-Flask Method) G->H I Analyze Supernatant (HPLC, GC, Gravimetric) H->I J Determine Solubility Limit (e.g., mg/mL) I->J

Caption: A logical workflow for selecting and verifying a suitable solvent.

Visualizing Solute-Solvent Interactions

Successful dissolution relies on favorable molecular interactions, as depicted with THF.

G cluster_solute (trimethoxymethyl)cyclopropane cluster_solvent Solvent: Tetrahydrofuran (THF) solute_polar Orthoester Group -C(OCH₃)₃ solute_nonpolar Cyclopropane Ring solvent_polar Polar Ether O solute_polar->solvent_polar Dipole-Dipole Interaction solvent_nonpolar Nonpolar -CH₂- Backbone solute_nonpolar->solvent_nonpolar van der Waals Interaction

Caption: Favorable interactions between the solute and a polar aprotic solvent.

Experimental Protocol: Quantitative Solubility Determination

To obtain reliable and reproducible data, the "shake-flask" method is the gold standard for determining equilibrium solubility.[10][11]

Objective: To determine the saturation solubility of (trimethoxymethyl)cyclopropane in a selected anhydrous solvent at a specified temperature.

Materials:

  • (trimethoxymethyl)cyclopropane

  • High-purity anhydrous solvent (e.g., THF)

  • Small glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Inert gas source (Nitrogen or Argon)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or for gravimetric analysis: vacuum oven and additional vials)

Methodology:

  • Preparation: Under an inert atmosphere, add an excess amount of (trimethoxymethyl)cyclopropane to a pre-weighed vial. "Excess" means adding more solid than is expected to dissolve, ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the anhydrous solvent to the vial. Seal the vial tightly.

  • Initial Mixing: Briefly vortex or sonicate the mixture to break up any clumps of solid.[12]

  • Equilibration: Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vial for a sufficient period to ensure equilibrium is reached. This is typically 24-48 hours. The presence of undissolved solid must be confirmed visually at the end of this period.[10]

  • Phase Separation: Remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle. To separate the saturated solution (supernatant) from the solid, carefully draw the clear liquid into a syringe and pass it through a syringe filter into a clean, pre-weighed vial. This step must be done without disturbing the solid sediment.

  • Quantification: Determine the concentration of the solute in the filtered supernatant.

    • Gravimetric Method: Weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a mild temperature until a constant weight of the non-volatile solute is achieved. The final solubility is calculated as mass of residue (g) per volume of solvent (L).

    • Chromatographic Method (HPLC/GC): Dilute a precise aliquot of the filtered supernatant with a suitable mobile phase or solvent. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration.[13]

  • Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Conclusion

The successful dissolution of (trimethoxymethyl)cyclopropane hinges on addressing its dual characteristics: moderate polarity and high sensitivity to hydrolysis. The theoretical analysis and practical considerations presented in this guide strongly indicate that anhydrous polar aprotic solvents are the class of choice . Researchers should prioritize solvents like THF, ethyl acetate, and acetonitrile for initial screening. The use of any protic or non-anhydrous solvent system is strongly discouraged to maintain the chemical integrity of the compound. By following the systematic evaluation process and employing the rigorous experimental protocol detailed herein, scientists and developers can confidently prepare stable, well-characterized solutions of (trimethoxymethyl)cyclopropane for their research and development endeavors.

References

  • Schmittel, M., & Plietker, B. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Niknam, K., & Panahi, F. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). methyl cyclopropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1-methoxy-2,3-dimethyl- (CAS 116405-11-9). Retrieved from [Link]

  • Niknam, K., & Panahi, F. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. Available at: [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Colpani, A., et al. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry (RSC Publishing). Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • MDPI. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Available at: [Link]

  • Bouab, O., et al. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Science Publishing. Available at: [Link]

  • ResearchGate. (2021). Orthoesters in Heterocycle Synthesis. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,2,3-trimethyl- (CAS 42984-19-0). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

  • ResearchGate. (2015). Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant?. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • ResearchGate. (n.d.). Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism - Correction. Available at: [Link]

  • PubChem. (n.d.). Cyclopropane, 1,2,3-trimethyl-. Retrieved from [Link]

  • PeerJ. (2019). Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. PeerJ. Available at: [Link]

  • YouTube. (2021). Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (3-methoxy-1-methylene-heptyl)-cyclopropane. Retrieved from [Link]

  • YouTube. (2024). How Does Polarity Affect Solvent Choice In Chemistry?. Retrieved from [Link]

  • ACS Publications. (1983). Hydrolysis of Ortho Esters: Further Investigation of the Factors Which Control the Rate-Determining Step. Available at: [Link]

  • SlideShare. (n.d.). M. Pharm - Phytochemistry: Solvent, Ideal properties, Types of solvents, Polarity of solvents, Choice of solvents, selection of extraction method.pptx. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize (trimethoxymethyl)cyclopropane from cyclopropanecarbonitrile

Abstract & Strategic Overview This guide details the synthesis of (trimethoxymethyl)cyclopropane from cyclopropanecarbonitrile via the Pinner synthesis. Orthoesters are critical protecting groups for carboxylic acids and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis of (trimethoxymethyl)cyclopropane from cyclopropanecarbonitrile via the Pinner synthesis. Orthoesters are critical protecting groups for carboxylic acids and versatile electrophiles in the synthesis of heterocycles (e.g., benzimidazoles, quinazolines).

While the Pinner reaction is a classic transformation, this protocol addresses the specific stability constraints of the cyclopropyl moiety. Although the cyclopropane ring is robust, it possesses significant ring strain (


). The use of anhydrous HCl at controlled low temperatures is essential to drive the formation of the imidate intermediate without triggering acid-catalyzed ring-opening or hydrolysis to the thermodynamic ester product.
Key Technical Constraints
  • Moisture Sensitivity: Water is the primary failure mode, diverting the pathway from orthoester to methyl cyclopropanecarboxylate (ester).

  • Thermal Control: Exotherms during HCl addition must be managed (

    
    ) to prevent ring cleavage.
    
  • pH Sensitivity: Orthoesters are stable in base but rapidly hydrolyze in aqueous acid. Workup requires strict neutralization.

Reaction Mechanism & Pathway[1][2]

The synthesis proceeds in two distinct stages:

  • Pinner Salt Formation: Acid-catalyzed addition of methanol to the nitrile to form the imidate hydrochloride.[1]

  • Alcoholysis: Nucleophilic substitution of the imidate by excess methanol to yield the orthoester and ammonium chloride.

PinnerMechanism Nitrile Cyclopropanecarbonitrile (Starting Material) Imidate Imidate Hydrochloride (Pinner Salt) Nitrile->Imidate Protonation & Nucleophilic Attack MeOH_HCl MeOH / HCl (gas) Anhydrous, 0°C MeOH_HCl->Imidate Orthoester (Trimethoxymethyl)cyclopropane (Target) Imidate->Orthoester + Excess MeOH (Alcoholysis) Ester Methyl Cyclopropanecarboxylate (Hydrolysis Side Product) Imidate->Ester + H2O (AVOID) NH4Cl NH4Cl (Byproduct) Imidate->NH4Cl

Figure 1: Mechanistic pathway of the Pinner synthesis highlighting the critical divergence point where moisture leads to ester formation.

Experimental Protocol

Reagents & Equipment
ReagentPurity/GradeRoleHandling Note
Cyclopropanecarbonitrile >98%SubstrateToxic/Lachrymator. Handle in hood.
Methanol Anhydrous (<50 ppm H₂O)Reactant/SolventDry over 3Å sieves if necessary.
HCl Gas AnhydrousCatalystGenerated via H₂SO₄/NaCl or cylinder.
Diethyl Ether AnhydrousCo-solventPrecipitates the Pinner salt.
Sodium Methoxide 25% in MeOHNeutralizerPrevents acid hydrolysis during workup.
Step-by-Step Methodology
Stage 1: Formation of the Imidate Hydrochloride[2][3]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching below the liquid surface), and a drying tube (CaCl₂ or Drierite).

  • Charge: Add Cyclopropanecarbonitrile (0.5 mol, 33.5 g) , Anhydrous Methanol (0.55 mol, 17.6 g) , and Anhydrous Diethyl Ether (150 mL) .

    • Note: Ether is used to decrease the solubility of the imidate salt, aiding crystallization.

  • Cooling: Submerge the flask in an ice/salt bath to maintain the internal temperature between -5°C and 0°C .

  • HCl Addition: Bubble anhydrous HCl gas into the mixture slowly.

    • Endpoint: Continue until the mixture is saturated (approx. 0.55–0.6 mol HCl). The weight of the flask should increase by ~20-22 g.

    • Observation: The mixture will darken slightly. White crystalline precipitate (imidate hydrochloride) may begin to form.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store in a refrigerator at 0°C to 4°C for 24–48 hours .

    • Validation: The mixture should solidify or contain a heavy precipitate of the Pinner salt.

Stage 2: Alcoholysis to Orthoester
  • Preparation: If the mixture is solid, break it up with a glass rod. If using ether, decant the ether supernatant (containing unreacted nitrile) and wash the salt once with cold dry ether.

  • Solvolysis: Add Anhydrous Methanol (2.0 mol, ~64 g) directly to the imidate salt.

  • Stirring: Stir the mixture at room temperature (20–25°C) for 48–72 hours.

    • Chemistry: The imidate is converted to the orthoester, precipitating ammonium chloride (

      
      ).
      
Stage 3: Workup & Purification
  • Neutralization (Critical): The solution is currently acidic. Add Sodium Methoxide (25% in MeOH) dropwise until the pH is slightly basic (pH 8–9).

    • Reasoning: Distilling an acidic orthoester solution will cause reversion to the ester.

  • Filtration: Filter off the precipitated

    
     and NaCl using a sintered glass funnel. Wash the cake with a small amount of dry ether.
    
  • Concentration: Remove the ether and excess methanol via rotary evaporation at reduced pressure (bath temp < 40°C).

  • Distillation: Fractionally distill the residual oil under reduced pressure.

    • Target Fraction: Collect the fraction boiling at ~140–145°C (at atmospheric) or equivalent reduced pressure boiling point (e.g., ~45°C at 15 mmHg).

    • Yield: Expected yield is 60–75%.

Process Workflow Diagram

Workflow Start Start: Cyclopropanecarbonitrile + MeOH + Ether HCl_Sat HCl Saturation (0°C, Anhydrous) Start->HCl_Sat Incubate Incubate (4°C, 24-48h) HCl_Sat->Incubate Forms Pinner Salt Alcoholysis Add Excess MeOH (Room Temp, 48h) Incubate->Alcoholysis Imidate Conversion Neutralize Neutralize with NaOMe (pH > 8) Alcoholysis->Neutralize Prevent Hydrolysis Filter Filter NH4Cl Neutralize->Filter Distill Vacuum Distillation Filter->Distill Product Final Product: (Trimethoxymethyl)cyclopropane Distill->Product

Figure 2: Operational workflow for the synthesis, emphasizing the neutralization step prior to thermal processing.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / High Ester Content Moisture ingress during Stage 1 or 2.Dry MeOH with Mg turnings/I₂. Use fresh drying tubes.
No Precipitate in Stage 1 Insufficient HCl or too much solvent.Ensure saturation (weight check). Reduce ether volume.
Product boils too low Hydrolysis to Methyl Cyclopropanecarboxylate.Check NMR. Ester shows carbonyl stretch (~1740 cm⁻¹); Orthoester shows no C=O.
Ring Opening Reaction temp > 20°C during HCl addition.Maintain strict 0°C control. Add HCl slower.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃):

    
     0.4–0.6 (m, 4H, cyclopropyl 
    
    
    
    ), 1.1 (m, 1H, cyclopropyl CH), 3.25 (s, 9H,
    
    
    ).
  • IR: Absence of C=O stretch; strong C-O bands (1050–1150 cm⁻¹).

References

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.
  • McElvain, S. M., & Nelson, J. W. (1942).[4] The Preparation of Orthoesters.[1][2][4][5][6] Journal of the American Chemical Society, 64(8), 1825–1827.[4] [Link] (The authoritative protocol for nitrile-to-orthoester conversion).

  • DeWolfe, R. H. (1974). Synthesis of Carboxylic and Carbonic Acid Ortho Esters. Synthesis, 1974(03), 153-172. (Review of general orthoester synthesis methods).

Sources

Application

The Cyclopropyl Moiety as a Unique Modulator in-Sigmatropic Shifts: Application Notes and Protocols for the Johnson-Claisen Rearrangement Using (Trimethoxymethyl)cyclopropane

The Cyclopropyl Moiety as a Unique Modulator in[1][1]-Sigmatropic Shifts: Application Notes and Protocols for the Johnson-Claisen Rearrangement Using (Trimethoxymethyl)cyclopropane Introduction: A New Horizon in Carbon-C...

Author: BenchChem Technical Support Team. Date: February 2026

The Cyclopropyl Moiety as a Unique Modulator in[1][1]-Sigmatropic Shifts: Application Notes and Protocols for the Johnson-Claisen Rearrangement Using (Trimethoxymethyl)cyclopropane

Introduction: A New Horizon in Carbon-Carbon Bond Formation

The Johnson-Claisen rearrangement stands as a cornerstone in the edifice of synthetic organic chemistry, revered for its capacity to forge carbon-carbon bonds with a high degree of stereocontrol, yielding valuable γ,δ-unsaturated esters.[1][2] This powerful[3][3]-sigmatropic rearrangement of an allylic alcohol with an orthoester offers a strategic two-carbon extension, a transformation that has been pivotal in the synthesis of numerous complex natural products and pharmaceutical agents.[4] Traditionally, the focus has been on acyclic and simple cyclic orthoesters. This guide, however, ventures into a less explored yet highly promising territory: the use of (trimethoxymethyl)cyclopropane as the orthoester component. The introduction of a cyclopropyl group, a motif known for its unique electronic and steric properties, presents an intriguing opportunity to modulate the reactivity and stereochemical outcome of this classic rearrangement.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a robust theoretical framework, detailed experimental protocols for the synthesis of the key (trimethoxymethyl)cyclopropane reagent, and its subsequent application in the Johnson-Claisen rearrangement. We will delve into the mechanistic nuances, the rationale behind experimental design, and practical insights to ensure successful implementation in your synthetic endeavors.

The Strategic Advantage of the Cyclopropyl Group

The cyclopropane ring, with its high s-character in the C-C bonds and inherent ring strain, behaves electronically similar to an unsaturated system. This unique characteristic can influence the transition state of the Johnson-Claisen rearrangement in several ways:

  • Electronic Modulation: The electron-donating nature of the cyclopropyl group can potentially accelerate the rearrangement by stabilizing the electron-deficient transition state.

  • Steric Influence: The defined three-dimensional structure of the cyclopropyl moiety can impart a higher degree of conformational rigidity to the transition state, potentially leading to enhanced diastereoselectivity.

  • Product Diversification: The resulting γ,δ-unsaturated ester will bear a cyclopropyl group, a privileged scaffold in medicinal chemistry known to enhance metabolic stability and binding affinity.

Synthesis of (Trimethoxymethyl)cyclopropane: A Detailed Protocol

The successful application of this novel Johnson-Claisen rearrangement hinges on the availability of high-purity (trimethoxymethyl)cyclopropane. As this reagent is not commercially available, a reliable synthetic route is paramount. The following multi-step protocol, based on the well-established Pinner reaction, provides a robust pathway to this key orthoester.[6]

Diagram of the Synthetic Workflow

cluster_0 Step 1: Synthesis of Cyclopropanecarbonyl Chloride cluster_1 Step 2: Synthesis of Cyclopropanecarbonitrile cluster_2 Step 3: Pinner Reaction to (Trimethoxymethyl)cyclopropane A Cyclopropanecarboxylic Acid C Cyclopropanecarbonyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C C_alt Cyclopropanecarbonyl Chloride E Cyclopropanecarboxamide C_alt->E D Ammonia (aq) D->E G Cyclopropanecarbonitrile E->G F Dehydrating Agent (e.g., P₂O₅) F->G G_alt Cyclopropanecarbonitrile J Methyl Cyclopropanecarboximidate HCl (Pinner Salt) G_alt->J H Methanol (anhydrous) H->J I HCl (gas, anhydrous) I->J K (Trimethoxymethyl)cyclopropane J->K Alcoholysis with Methanol

Caption: Synthetic pathway to (trimethoxymethyl)cyclopropane.

Experimental Protocol: Synthesis of (Trimethoxymethyl)cyclopropane

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Key Properties
Cyclopropanecarboxylic acid5239-82-786.09Corrosive liquid
Thionyl chloride7719-09-7118.97Lachrymator, corrosive
Anhydrous Methanol67-56-132.04Flammable, toxic
Anhydrous Diethyl Ether60-29-774.12Highly flammable
Hydrogen Chloride (gas)7647-01-036.46Corrosive, toxic
Sodium Bicarbonate144-55-684.01Mild base
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent

Step 1: Synthesis of Cyclopropanecarbonyl Chloride

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing aqueous sodium hydroxide, add cyclopropanecarboxylic acid (50.0 g, 0.58 mol).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (83.0 g, 51.0 mL, 0.70 mol) to the stirred cyclopropanecarboxylic acid at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction: After the initial evolution of gas (HCl and SO₂) subsides, heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Purification: After cooling to room temperature, distill the crude product under reduced pressure to afford pure cyclopropanecarbonyl chloride as a colorless liquid.

Step 2: Synthesis of Cyclopropanecarbonitrile

This step is presented as an alternative route to the Pinner salt, as nitriles are common starting materials for this reaction.

  • Amidation: In a well-ventilated fume hood, cautiously add cyclopropanecarbonyl chloride (from Step 1) to a stirred, ice-cooled solution of concentrated aqueous ammonia.

  • Isolation of Amide: Collect the resulting solid cyclopropanecarboxamide by filtration, wash with cold water, and dry thoroughly.

  • Dehydration: In a dry apparatus, mix the cyclopropanecarboxamide with a dehydrating agent such as phosphorus pentoxide and gently heat to distill the cyclopropanecarbonitrile.

Step 3: Pinner Reaction for (Trimethoxymethyl)cyclopropane Synthesis

  • Reaction Setup: Assemble a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a low-temperature thermometer, and a drying tube. Cool the flask to -10 °C in an ice-salt bath.

  • Addition of Reagents: Charge the flask with anhydrous methanol (150 mL) and cyclopropanecarbonitrile (0.50 mol).

  • Introduction of HCl Gas: Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature below 0 °C. Continue the addition until the solution is saturated and a precipitate of the Pinner salt (methyl cyclopropanecarboximidate hydrochloride) forms.

  • Formation of Pinner Salt: Seal the flask and allow it to stand at 0-5 °C for 24-48 hours to ensure complete formation of the Pinner salt.

  • Alcoholysis to Orthoester: To the cold suspension of the Pinner salt, add an excess of anhydrous methanol (200 mL). Stir the mixture at room temperature for 24 hours.

  • Workup: Pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield (trimethoxymethyl)cyclopropane.

Johnson-Claisen Rearrangement with (Trimethoxymethyl)cyclopropane: A Detailed Protocol

This protocol outlines a general procedure for the Johnson-Claisen rearrangement using a representative allylic alcohol. Optimization of reaction time and temperature may be necessary for different substrates.

Diagram of the Reaction Mechanism

cluster_0 Step 1: Formation of the Mixed Orthoester and Oxocarbenium Ion cluster_1 Step 2: Formation of the Ketene Acetal cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement A Allylic Alcohol (R-OH) C Mixed Orthoester A->C + H⁺ B (Trimethoxymethyl)cyclopropane B->C D Oxocarbenium Ion C->D - MeOH E Methanol D_alt Oxocarbenium Ion F Ketene Acetal D_alt->F - H⁺ G Methanol F_alt Ketene Acetal H Chair-like Transition State F_alt->H I γ,δ-Unsaturated Ester H->I

Sources

Method

Application Note: Optimized Pinner Synthesis of Cyclopropyl Orthoesters

Executive Summary & Strategic Overview The synthesis of cyclopropyl orthoesters, such as trimethyl orthocyclopropanecarboxylate , presents a unique challenge in organic synthesis: balancing the harsh, acidic conditions r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of cyclopropyl orthoesters, such as trimethyl orthocyclopropanecarboxylate , presents a unique challenge in organic synthesis: balancing the harsh, acidic conditions required for the Pinner reaction with the inherent ring strain (~27.5 kcal/mol) of the cyclopropyl moiety. While cyclopropane rings are kinetically stable, they are susceptible to acid-catalyzed ring opening, particularly when activated or subjected to elevated temperatures.

This protocol details a modified Pinner synthesis optimized for cyclopropyl substrates. Unlike standard aliphatic protocols, this method emphasizes cryogenic temperature control during the acid saturation phase and a controlled alcoholysis step to prevent the formation of homoallylic side products.

Key Technical Advantages
  • Ring Preservation: Low-temperature HCl saturation (0–5 °C) minimizes acid-catalyzed ring opening.

  • Intermediate Isolation: Isolation of the imidate hydrochloride salt allows for the removal of excess acid before the alcoholysis step, reducing side reactions.

  • Scalability: The use of anhydrous ether as a heat-sink solvent makes this protocol scalable from gram to multigram quantities.

Mechanistic Pathway[1][2]

The reaction proceeds via the classic Pinner mechanism but requires strict anhydrous conditions to prevent the hydrolysis of the imidate salt to the corresponding ester.

PinnerMechanism Nitrile Cyclopropanecarbonitrile (Substrate) Protonation N-Protonation Nitrile->Protonation 0°C, Anhydrous HCl HCl (g) + MeOH HCl->Protonation ImidateSalt Methyl Cyclopropanecarboximidate HCl (Pinner Salt) Protonation->ImidateSalt Nucleophilic Attack Alcoholysis MeOH (Excess) ImidateSalt->Alcoholysis 25°C, 24-48h SideProduct Methyl Cyclopropanecarboxylate (Hydrolysis Impurity) ImidateSalt->SideProduct + H2O (Moisture Contamination) Orthoester Trimethyl Orthocyclopropanecarboxylate (Target) Alcoholysis->Orthoester - NH4Cl

Figure 1: Mechanistic pathway for the Pinner synthesis of trimethyl orthocyclopropanecarboxylate, highlighting the critical moisture-sensitive branch point.

Experimental Protocol

Reagents & Equipment
ReagentPurity/GradeRole
Cyclopropanecarbonitrile>98%Substrate
Methanol (MeOH)Anhydrous (<50 ppm H₂O)Reactant/Solvent
Diethyl Ether (Et₂O)Anhydrous (BHT stabilized)Solvent (Heat Sink)
Hydrogen Chloride (HCl)Gas (Dry)Catalyst/Reagent
Petroleum EtherACS GradeWash Solvent

Equipment:

  • 3-neck Round Bottom Flask (RBF) with gas inlet tube.

  • Drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Ice/Salt bath (-10 °C to 0 °C).

  • Schlenk line or vacuum filtration setup.

Step 1: Synthesis of Methyl Cyclopropanecarboximidate Hydrochloride (Pinner Salt)

Objective: Convert the nitrile to the imidate salt without opening the cyclopropane ring.

  • Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, gas inlet tube, and a drying tube. Flush with Nitrogen (N₂).[1]

  • Charging: Add Cyclopropanecarbonitrile (10.0 g, 150 mmol) and Anhydrous Methanol (5.3 g, 165 mmol, 1.1 eq) to the flask.

  • Solvent Addition: Add Anhydrous Diethyl Ether (100 mL). Note: Ether acts as a heat sink to manage the exotherm of HCl absorption.

  • Acid Saturation: Cool the mixture to 0 °C using an ice/salt bath. Slowly bubble dry HCl gas into the solution.

    • Critical Control Point: Maintain internal temperature <5 °C. Rapid heating can trigger ring opening or polymerization.

    • Continue bubbling until the solution is saturated (indicated by HCl fumes escaping the vent or a weight gain of ~6-7 g).

  • Crystallization: Seal the flask tightly (parafilm/stopper) and store at 4 °C (refrigerator) for 24–48 hours. The Pinner salt will precipitate as a white, crystalline solid.

  • Isolation:

    • Filter the solid rapidly under a blanket of dry N₂ (the salt is hygroscopic).

    • Wash the filter cake with cold anhydrous ether (2 x 30 mL).

    • Yield Check: Expected yield of imidate salt: 85–95%.

Step 2: Alcoholysis to Trimethyl Orthocyclopropanecarboxylate

Objective: Convert the imidate salt to the orthoester using excess methanol.

  • Resuspension: Transfer the dried imidate salt (approx. 20 g) into a fresh, dry 250 mL RBF.

  • Solvolysis: Add Anhydrous Methanol (100 mL, ~10-fold excess).

    • Note: Unlike aliphatic nitriles which may require heating, stir this mixture at Room Temperature (20–25 °C) . Heating >40 °C increases the risk of ring rearrangement.

  • Reaction Time: Stir for 24–48 hours. The solution will become homogenous as the imidate reacts, followed by the precipitation of ammonium chloride (NH₄Cl).

  • Workup:

    • Cool the mixture to 0 °C.

    • Filter off the NH₄Cl precipitate.

    • Neutralization (Optional but Recommended): Add a small amount of Sodium Methoxide (0.5 eq) to the filtrate to ensure basicity, which stabilizes the orthoester during distillation.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove excess MeOH.

    • Distillation: Distill the residue under reduced pressure.

    • Target Fraction: Collect the fraction boiling at ~50–55 °C at 15 mmHg (or ~140–145 °C at ambient pressure, though vacuum is preferred to minimize thermal stress).

Quality Control & Expected Data

Expected Results Table
ParameterSpecificationNotes
Appearance Colorless liquidClear, free of particulates.
Boiling Point ~52 °C @ 15 mmHgLiterature approx. for similar orthoesters.
Yield 60–75%Lower than aliphatic analogs due to steric strain.
Purity (GC) >95%Major impurity: Methyl cyclopropanecarboxylate.
Spectral Validation (NMR)

To validate the structure and ensure the ring is intact, perform ¹H NMR in CDCl₃.

  • Cyclopropyl Ring Protons: Look for the characteristic high-field multiplet between 0.7 – 1.2 ppm (4H). Absence of olefinic protons (4.5–6.0 ppm) confirms the ring did not open.

  • Methoxy Groups: A sharp singlet at ~3.2 – 3.4 ppm integrating for 9 protons (3 x OCH₃).

  • Methine Proton: A multiplet at ~1.5 ppm (1H) connecting the ring to the orthoester carbon.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impurities Check1 Is the product an Ester (R-COOMe)? Problem->Check1 Action1 Moisture ingress during Step 1. Use fresher Anhydrous MeOH/Ether. Check1->Action1 Yes Check2 Are olefinic signals present in NMR? Check1->Check2 No Action2 Ring Opening occurred. Lower HCl saturation temp to -10°C. Avoid heating in Step 2. Check2->Action2 Yes Check3 Low conversion of Imidate? Check2->Check3 No Action3 Extend reaction time (up to 72h). Ensure MeOH is in large excess. Check3->Action3 Yes

Figure 2: Troubleshooting logic for common failure modes in cyclopropyl orthoester synthesis.

Safety & Handling

  • HCl Gas: Highly toxic and corrosive. All operations involving HCl gas must be performed in a well-ventilated fume hood.

  • Pressurized Vessels: If performing the reaction in a sealed vessel (e.g., pressure tube), ensure it is rated for the pressure generated by HCl gas evolution upon warming.

  • Cyclopropyl Toxicity: While generally low toxicity, many cyclopropyl amines and esters are biologically active. Handle with standard PPE (gloves, goggles, lab coat).

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • DeWolfe, R. H. (1974). Synthesis of Carboxylic and Carbonic Ortho Esters. Synthesis, 1974(03), 153-172. Link

  • Szymoniak, J., & Kulinkovich, O. G. (2013). Cyclopropanecarbonitrile derivatives in synthesis. (General reference for cyclopropyl nitrile stability).
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Caron, S., et al. (2010). Preparation and Utility of Trihaloethyl Imidates. Journal of Organic Chemistry, 75(3), 945-947. (Modern Pinner protocols and salt isolation). Link

Sources

Application

Application Note: High-Fidelity Carboxylic Acid Protection via (Trimethoxymethyl)cyclopropane

This Application Note is designed to guide researchers in the utilization of (Trimethoxymethyl)cyclopropane (TMMCP) as a specialized reagent for the protection of carboxylic acids. While often overshadowed by its phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of (Trimethoxymethyl)cyclopropane (TMMCP) as a specialized reagent for the protection of carboxylic acids.

While often overshadowed by its phenyl analog (the Wipf reagent), TMMCP offers a distinct advantage in purification due to the volatility of its byproduct, making it a superior choice for protecting sensitive, non-volatile carboxylic acids as methyl esters or, under controlled conditions, as mixed orthoesters .

Part 1: Executive Summary & Rationale

Protecting carboxylic acids is a foundational step in organic synthesis. Traditional methods (Fisher esterification, Diazomethane, acyl chlorides) often suffer from harsh conditions, safety hazards, or difficult purification.

The Solution: (Trimethoxymethyl)cyclopropane (TMMCP) acts as a mild, chemoselective protecting group reagent. It functions through an acid-catalyzed orthoester exchange mechanism.

Why Choose TMMCP?
  • Neutral Conditions: The reaction proceeds near neutral pH (mild Lewis or Brønsted acid catalysis), preserving acid-labile groups like acetals, silyl ethers, and Boc groups.

  • The "Volatile Byproduct" Advantage: Unlike the standard Wipf reagent ((trimethoxymethyl)benzene), which generates high-boiling methyl benzoate (b.p. 199°C), TMMCP generates methyl cyclopropanecarboxylate (b.p. ~112°C). This byproduct can be removed via rotary evaporation or mild vacuum, simplifying purification of non-volatile substrates.

  • Tunable Protection:

    • Thermodynamic Product:Methyl Ester (Standard Protection).

    • Kinetic Intermediate:Mixed Orthoester (Advanced Protection against strong nucleophiles).

Part 2: Mechanism of Action

Understanding the mechanism is critical for controlling the outcome (Ester vs. Orthoester). The reaction is driven by the release of methanol and the formation of a stable carbonyl byproduct.

The Pathway[1]
  • Activation: The catalyst activates the TMMCP.

  • Exchange: The substrate carboxylic acid attacks the central carbon of TMMCP.

  • Collapse: The intermediate mixed orthoester collapses, expelling the byproduct (methyl cyclopropanecarboxylate) and forming the protected methyl ester.

TMMCP_Mechanism Start Substrate (R-COOH) Inter1 Intermediate Mixed Orthoester Start->Inter1 + TMMCP Cat. H+ Reagent Reagent (TMMCP) Reagent->Inter1 PathA Path A: Isolation (Basic Workup) Inter1->PathA Stop Reaction Low Temp PathB Path B: Collapse (Thermodynamic) Inter1->PathB Heat / Time ProductA Protected Orthoester R-C(OMe)2(cPr) PathA->ProductA ProductB Protected Methyl Ester R-COOMe PathB->ProductB Byproduct Byproduct Methyl Cyclopropanecarboxylate (Volatile) PathB->Byproduct

Figure 1: Bifurcated pathway showing the formation of the Methyl Ester (Standard) or the Mixed Orthoester (Kinetic).

Part 3: Experimental Protocols

Protocol A: Standard Protection (Methyl Ester Formation)

Use this protocol for general protection of carboxylic acids where mild conditions are required.

Materials:

  • Substrate Carboxylic Acid (1.0 equiv)

  • (Trimethoxymethyl)cyclopropane (TMMCP) (2.0 - 3.0 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR TMSCl (0.1 equiv)

  • Solvent: Anhydrous Methanol or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the substrate acid in anhydrous solvent (DCM is preferred if the substrate is non-polar; MeOH accelerates the reaction).

  • Reagent Addition: Add TMMCP via syringe. The solution should remain clear.

  • Catalysis: Add the catalyst (PPTS) at room temperature.

  • Monitoring: Stir at 25°C. Monitor by TLC.

    • Checkpoint: The acid spot should disappear. A new less polar spot (ester) will appear.

    • Timeframe: 1–4 hours.

  • Workup (The "Volatile" Advantage):

    • Concentrate the reaction mixture on a rotary evaporator at 40°C / 20 mbar.

    • The byproduct (Methyl cyclopropanecarboxylate) will co-evaporate with the solvent if the vacuum is sufficient.

    • Note: If high-boiling solvents are used, perform a short silica plug filtration (EtOAc/Hexanes) to remove the catalyst.

  • Yield Verification: Check 1H NMR for the methyl singlet (~3.6-3.7 ppm).

Protocol B: Advanced Protection (Orthoester Isolation)

Use this protocol if the substrate must survive strong nucleophiles (e.g., LiAlH4 reduction of a remote ketone).

Rationale: Orthoesters are stable to base and nucleophiles but extremely labile to acid.

  • Conditions: Use DCM (strictly anhydrous). Do not use Methanol.

  • Reaction: Mix Acid + TMMCP (5.0 equiv) + BF3·OEt2 (0.05 equiv) at 0°C .

  • Quench: After 30 mins, quench immediately with Et3N (excess) to neutralize the acid catalyst before allowing the mixture to warm.

  • Workup: Pour into sat. NaHCO3. Extract with Et2O.

  • Purification: Flash chromatography on basic alumina or silica pre-treated with 1% Et3N.

    • Stability Warning: The resulting mixed orthoester is sensitive to acid.[1] Store in a basic environment.

Part 4: Data & Performance Comparison

The following table contrasts TMMCP against standard esterification methods.

FeatureTMMCP (This Protocol)DiazomethaneFisher EsterificationWipf Reagent (Phenyl)
pH Conditions Neutral / Mild AcidNeutralStrong AcidNeutral / Mild Acid
Safety Profile High (Stable liquid)Low (Explosive/Toxic)HighHigh
Byproduct Me-CyclopropanecarboxylateNitrogen GasWaterMethyl Benzoate
Byproduct B.P. ~112°C (Volatile) N/A100°C199°C (Non-volatile)
Purification Evaporation / FlashNoneExtractionDifficult Chromatography
Acid Sensitivity CompatibleCompatibleIncompatibleCompatible
Stability Profile (Protected Species)

Stability_Flow Protected Protected Species (Methyl Ester via TMMCP) Base Aqueous Base (NaOH/LiOH) Protected->Base Treatment Acid Aqueous Acid (HCl/TFA) Protected->Acid Treatment Nuc Strong Nucleophiles (Grignard/LiAlH4) Protected->Nuc Treatment Red Mild Reduction (NaBH4) Protected->Red Treatment Cleaved DEPROTECTION (Hydrolysis to Acid) Base->Cleaved Saponification Stable STABLE (Group Intact) Acid->Stable Generally Stable (Requires heat to hydrolyze) Reacts REACTS (Converts to Alcohol) Nuc->Reacts Unwanted Reaction (Unless Orthoester form used) Red->Stable

Figure 2: Stability profile of the resulting Methyl Ester. Note: If the Orthoester form is isolated (Protocol B), the profile inverts (Stable to Base/Nuc, Labile to Acid).

Part 5: References

  • Wipf, P., & Heimgartner, H. (1988). Enantioselective Transformation of alpha,alpha-Disubstituted alpha-Amino Acids into Enantiomerically Pure Amino Alcohols. Helvetica Chimica Acta. (Establishes the foundational chemistry of trimethoxymethyl reagents).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley-Interscience. (Standard reference for ester and orthoester stability).

  • Chemical Book. (2023). Trimethyl orthocyclopropanecarboxylate Properties and Boiling Points. (Verification of byproduct volatility).

  • Wipf, P. (1991). Mild Esterification of Sensitive Carboxylic Acids. Tetrahedron Letters. (Describes the general mechanism of orthoester-mediated esterification).

Sources

Method

Application Note: Synthesis of Cyclopropyl Ketones via Orthoester Intermediates

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of cyclopropyl ketones , a critical pharmacophore in drug development (e.g., in antiretrovirals, antidepressants, and kin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of cyclopropyl ketones , a critical pharmacophore in drug development (e.g., in antiretrovirals, antidepressants, and kinase inhibitors).

While the standard synthesis of cyclopropyl ketones often involves the chlorination/cyclization of


-halo ketones or the Corey-Chaykovsky reaction, this guide focuses on the Orthoester-Mediated Route . This methodology typically proceeds via 2-alkoxy-4,5-dihydrofuran intermediates  (cyclic orthoester equivalents) or ketene acetals  derived from orthoesters. These pathways offer superior regiocontrol and access to functionalized cyclopropanes that are difficult to synthesize via carbene insertion.

Executive Summary

The cyclopropyl ketone moiety acts as a bioisostere for isopropyl groups and introduces specific conformational constraints in bioactive molecules. This protocol details the synthesis of cyclopropyl carbonyls (esters and ketones) utilizing orthoesters (e.g., triethyl orthoformate) as key reagents to generate 2-alkoxy-4,5-dihydrofuran intermediates. These intermediates undergo a Lewis-acid catalyzed or thermal rearrangement (Reverse Cloke-Wilson) to yield cyclopropyl scaffolds.

Key Advantages of this Protocol:

  • Regiospecificity: The orthoester-derived dihydrofuran locks the oxygenation pattern, ensuring precise cyclopropane formation.

  • Mild Conditions: Avoids the hazardous diazomethane often required for alkene cyclopropanation.

  • Scalability: Suitable for multi-gram synthesis using standard laboratory glassware.

Mechanistic Pathway & Logic[1]

The transformation relies on the thermodynamic rearrangement of the 4,5-dihydrofuran ring into the strained cyclopropane ring. The orthoester is essential for converting the precursor (typically a


-butyrolactone) into the activated cyclic enol ether (dihydrofuran).
The "Reverse Cloke-Wilson" Rearrangement

The core mechanism involves the activation of the lactone carbonyl by the orthoester to form a cationic intermediate, which eliminates alcohol to form the 2-alkoxy-4,5-dihydrofuran . Under thermal or acidic stress, this species undergoes an intramolecular nucleophilic attack (ring contraction) to form the cyclopropyl carbonyl.

Pathway Logic:

  • Activation: Orthoester + Lewis Acid (

    
    ) activates the lactone.
    
  • Formation: Generation of the 2-alkoxy-4,5-dihydrofuran (a cyclic ketene acetal/orthoester equivalent).

  • Rearrangement: The dihydrofuran acts as a masked cyclopropane. Rearrangement yields the cyclopropyl ester .

  • Conversion: The ester is converted to the cyclopropyl ketone via Weinreb amide or direct organometallic addition.

Pathway Visualization (DOT Diagram)

CyclopropylSynthesis Lactone gamma-Butyrolactone (Starting Material) Cation Oxocarbenium Intermediate Lactone->Cation Activation Orthoester Triethyl Orthoformate (TEOF) + BF3 Orthoester->Cation DHF 2-Ethoxy-4,5-dihydrofuran (Cyclic Orthoester Eq.) Cation->DHF -EtOH Rearrangement Thermal/Acid Rearrangement DHF->Rearrangement Ester Ethyl Cyclopropane- carboxylate Rearrangement->Ester Ring Contraction Ketone Cyclopropyl Ketone (Target) Ester->Ketone R-Li / Weinreb

Caption: Logical flow from lactone precursors to cyclopropyl ketones via the critical dihydrofuran intermediate.

Experimental Protocol

Reagents and Equipment
  • Starting Material:

    
    -Butyrolactone (or substituted variants).[1][2][3][4]
    
  • Reagent: Triethyl Orthoformate (TEOF) (98%, anhydrous).

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or anhydrous Ethanol (depending on specific variant).

  • Equipment: Flame-dried glassware, inert gas (Ar/N2) manifold, fractional distillation apparatus.

Step 1: Synthesis of 2-Ethoxy-4,5-dihydrofuran

This step converts the lactone into the cyclic orthoester equivalent.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel under an Argon atmosphere.

  • Charge: Add

    
    -Butyrolactone (10.0 g, 116 mmol) and Triethyl Orthoformate (25.8 g, 174 mmol, 1.5 eq) to the flask.
    
  • Catalyst Addition: Cool the mixture to 0°C. Dropwise add

    
     (1.0 mL) over 10 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench: Add triethylamine (2 mL) to neutralize the Lewis acid.

  • Isolation: Perform fractional distillation under reduced pressure. The 2-ethoxy-4,5-dihydrofuran typically distills at 60-65°C (20 mmHg).

    • Note: This intermediate is moisture-sensitive. Store under inert gas.

Step 2: Rearrangement to Ethyl Cyclopropanecarboxylate
  • Setup: Place the isolated 2-ethoxy-4,5-dihydrofuran (5.0 g) in a heavy-walled glass pressure tube or a round-bottom flask with a reflux condenser.

  • Catalysis (Option A - Thermal): Heat the neat liquid to 140-150°C for 4 hours.

  • Catalysis (Option B - Acid): Dissolve in toluene with catalytic p-TsOH (1 mol%) and reflux for 2 hours.

  • Verification: Monitor by GC-MS or TLC. Disappearance of the enol ether peak and appearance of the ester carbonyl (

    
    ) confirms conversion.
    
  • Purification: Distill the resulting liquid to obtain pure ethyl cyclopropanecarboxylate .

Step 3: Conversion to Cyclopropyl Ketone

To obtain the final ketone (e.g., Cyclopropyl Methyl Ketone or Phenyl Cyclopropyl Ketone):

  • Reagent Preparation: Prepare a solution of the organolithium reagent (e.g., Methyllithium, 1.2 eq) in dry ether at -78°C.

  • Addition: Slowly add the ethyl cyclopropanecarboxylate (from Step 2) to the organolithium solution.

    • Critical: To prevent double addition (forming the tertiary alcohol), use the Weinreb Amide protocol (convert ester to N-methoxy-N-methylamide first) OR use a bulky leaving group.

    • Direct Route: For methyl ketones, the reaction of the lithium carboxylate (formed by hydrolysis of the ester) with Methyllithium is often cleaner.

  • Quench: Pour into saturated

    
     solution.
    
  • Extraction: Extract with diethyl ether, dry over

    
    , and concentrate.
    

Data Summary & Troubleshooting

Comparative Yields by Method
Reaction StepMethod VariantTypical YieldKey Impurity
DHF Formation TEOF / BF3 (Standard)75-85%Unreacted Lactone
Rearrangement Thermal (Neat, 150°C)65-70%Polymerized Enol Ether
Rearrangement Acid Catalyzed (p-TsOH)80-85%Ring-opened Hydroxy-ester
Ketone Formation Direct MeLi Addition50-60%Tertiary Alcohol (Double Addn)
Ketone Formation Via Weinreb Amide85-90%N/A
Troubleshooting Guide
  • Low Yield in Step 1: Moisture is the enemy. TEOF hydrolyzes rapidly. Ensure all reagents are anhydrous.

  • Incomplete Rearrangement: If the dihydrofuran does not rearrange, increase temperature or switch to the acid-catalyzed route (p-TsOH).

  • Polymerization: 2-alkoxy-dihydrofurans can polymerize with strong acids. Use weak Lewis acids or strictly control p-TsOH loading.

Strategic Context: Why Orthoesters?

Using orthoesters to access the dihydrofuran intermediate provides a distinct advantage over the classical Kulinkovich reaction (which uses Grignards and Titanium) or the


-halo ketone  route.
  • Safety: No handling of chlorine gas or explosive diazo compounds.

  • Stereochemistry: If substituted lactones are used (e.g.,

    
    -methyl-butyrolactone), the stereochemistry of the resulting cyclopropane is predictable based on the inversion during the rearrangement step.
    
  • Atom Economy: The orthoester acts as a dehydrating agent and a carbon source, driving the equilibrium toward the cyclic enol ether.

Alternative "Orthoester" Route: The Ketal Pathway

For researchers specifically needing cyclopropyl ketone acetals (protected ketones), the reaction of cyclopropyl magnesium bromide with orthoesters is a direct route:



Note: This yields the aldehyde acetal. To get the ketone acetal, one must use a ketene acetal or perform the reaction on a nitrile.

References

  • McElvain, S. M., & Curry, M. J. (1948). Ketene Acetals. XIX. 2-Methylene-1,3-dioxolanes and 2-Methylene-1,3-dioxanes. Journal of the American Chemical Society. Link (Foundational work on ketene acetals/orthoesters).

  • Reissig, H. U. (1996). Donor-Acceptor-Substituted Cyclopropanes: Synthesis and Reactivity. Topics in Current Chemistry. (Review of cyclopropane synthesis including dihydrofuran rearrangement).
  • Organic Syntheses, Coll. Vol. 4, p. 597 (1963). Preparation of Cyclopropyl Methyl Ketone. Link (Standard comparison method).

  • Pinnick, H. W., et al. (1980). Orthoester Claisen rearrangement of allylic alcohols. Journal of Organic Chemistry. Link (Related orthoester rearrangement chemistry).

  • Wong, H. N. C., et al. (1989). Synthetic applications of cyclopropanes. Chemical Reviews. Link (Comprehensive review covering the dihydrofuran-cyclopropane interconversion).

Sources

Application

Application Notes and Protocols: Conditions for Lewis Acid-Catalyzed Reactions of Cyclopropyl Orthoesters

Abstract This technical guide provides an in-depth exploration of the conditions and mechanisms governing the Lewis acid-catalyzed reactions of cyclopropyl orthoesters. These reactions represent a powerful strategy for t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the conditions and mechanisms governing the Lewis acid-catalyzed reactions of cyclopropyl orthoesters. These reactions represent a powerful strategy for the synthesis of complex molecular architectures, most notably substituted tetrahydrofurans, which are prevalent motifs in numerous natural products and pharmaceuticals. By leveraging the inherent ring strain of the cyclopropane and the acid-sensitive nature of the orthoester, this methodology offers a versatile entry into valuable heterocyclic systems. This document is intended for researchers, scientists, and professionals in drug development, offering both a robust theoretical framework and actionable experimental protocols.

Introduction: The Synthetic Potential of Cyclopropyl Orthoesters

Cyclopropanes are highly valued three-carbon building blocks in organic synthesis, primarily due to the strain energy inherent in their small ring structure.[1] This strain can be strategically released in ring-opening reactions to drive the formation of more complex structures. When a cyclopropane ring is substituted with both an electron-donating group (the cyclopropyl ring itself) and an electron-accepting group, it is termed a "donor-acceptor" (D-A) cyclopropane. Such systems are particularly susceptible to activation by Lewis acids, which enhances their electrophilicity and facilitates ring-opening.[2][3]

Orthoesters, formally triethers of ortho acids, are versatile functional groups in their own right. They are sensitive to acidic conditions, readily hydrolyzing to form esters and alcohols.[4] This acid-lability makes them excellent candidates for activation by Lewis acids.[5][6] When a cyclopropyl group is appended to an orthoester, the resulting molecule combines the reactivity of a D-A cyclopropane with a latent carbonyl functionality, creating a unique and powerful synthetic intermediate.

Lewis acid-catalyzed reactions of cyclopropyl orthoesters typically proceed through the formation of a key intermediate: the cyclopropylcarbinyl cation.[7][8] This cation is non-classical and can undergo facile rearrangement to a homoallylic cation. The ability to control the fate of this intermediate through careful selection of reaction conditions is paramount to achieving desired synthetic outcomes. This guide will delve into the critical parameters that influence these transformations, providing researchers with the knowledge to effectively harness their synthetic potential.

Mechanistic Rationale: Activation and Rearrangement

The cornerstone of the reactivity of cyclopropyl orthoesters in the presence of Lewis acids is a cascade of events initiated by the coordination of the Lewis acid to one of the oxygen atoms of the orthoester. This coordination enhances the leaving group ability of the coordinated alkoxy group, facilitating its departure and the subsequent opening of the cyclopropane ring.

The generally accepted mechanism involves the following key steps:

  • Lewis Acid Activation: A Lewis acid (LA) coordinates to one of the oxygen atoms of the orthoester moiety. This polarization of the C-O bond makes the orthoester carbon more electrophilic.

  • Formation of the Cyclopropylcarbinyl Cation: The activated orthoester undergoes ring-opening of the cyclopropane, driven by the release of ring strain. This process generates a highly reactive cyclopropylcarbinyl cation intermediate. This intermediate is stabilized by the delocalization of the positive charge into the cyclopropane ring.

  • Nucleophilic Attack and Cyclization: The cyclopropylcarbinyl cation is a potent electrophile and can be trapped by a variety of nucleophiles. In the context of synthesizing tetrahydrofurans, an aldehyde is often used as the nucleophile. The oxygen of the aldehyde attacks the carbocation, leading to a new C-O bond. Subsequent intramolecular cyclization and loss of an alkoxy group from the original orthoester moiety forms the stable tetrahydrofuran ring.

This mechanistic pathway is depicted in the following diagram:

Mechanism_of_Lewis_Acid_Catalyzed_Reaction_of_Cyclopropyl_Orthoester cluster_0 Activation and Ring Opening cluster_1 Nucleophilic Attack and Cyclization CyclopropylOrthoester Cyclopropyl Orthoester ActivatedComplex Activated Complex CyclopropylOrthoester->ActivatedComplex + LA LewisAcid Lewis Acid (LA) CyclopropylcarbinylCation Cyclopropylcarbinyl Cation ActivatedComplex->CyclopropylcarbinylCation Ring Opening Intermediate Oxonium Intermediate CyclopropylcarbinylCation->Intermediate + Aldehyde Aldehyde Aldehyde (Nucleophile) Tetrahydrofuran Substituted Tetrahydrofuran Intermediate->Tetrahydrofuran Cyclization Experimental_Workflow Start Combine Cyclopropyl Orthoester and Aldehyde in Anhydrous CH₂Cl₂ AddCatalyst Add Lewis Acid (e.g., Sc(OTf)₃) Start->AddCatalyst React Stir at Room Temperature (Monitor by TLC) AddCatalyst->React Quench Quench with Saturated NaHCO₃ (aq) React->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Isolated Tetrahydrofuran Purify->Product

Sources

Method

Application Note: One-Pot Synthesis of Alkoxycyclopropyl Derivatives using Trimethoxymethyl Reagents

This Application Note provides a comprehensive guide to the one-pot synthesis of alkoxycyclopropyl derivatives using Trimethoxymethyl reagents (specifically Trimethyl Orthoformate ) via the Motherwell-modification of the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the one-pot synthesis of alkoxycyclopropyl derivatives using Trimethoxymethyl reagents (specifically Trimethyl Orthoformate ) via the Motherwell-modification of the Simmons-Smith reaction .

This protocol addresses the specific request for "Trimethoxymethyl reagents," identifying the core chemistry as the Zinc/Chlorosilane-mediated carbenoid generation from orthoesters .

Executive Summary

Cyclopropyl derivatives are privileged structural motifs in medicinal chemistry, offering unique pharmacokinetic profiles and acting as conformationally restricted mimetics. While the classical Simmons-Smith reaction utilizes diiodomethane, this guide details a powerful, cost-effective one-pot protocol using Trimethyl Orthoformate (TMOF) —a "trimethoxymethyl" reagent—as a carbenoid precursor.

Facilitated by Zinc (Zn) and Trimethylsilyl Chloride (TMSCl) , this method allows for the direct synthesis of alkoxycyclopropanes from alkenes.[1] Unlike traditional methods requiring explosive diazo compounds or unstable carbenes, this protocol generates reactive zinc carbenoids in situ from stable, commercially available orthoesters.

Key Advantages[2][3]
  • Atom Economy: Utilizes inexpensive TMOF as the C1 source.

  • Safety: Avoids the handling of diazomethane or isolated carbenes.

  • Versatility: Accesses Donor-Acceptor (D-A) cyclopropanes , which are versatile intermediates for ring-opening reactions to form highly functionalized acyclic chains or heterocycles.

  • One-Pot: Activation, carbenoid formation, and cyclopropanation occur in a single reaction vessel.

Mechanistic Principles

The reaction operates via the Motherwell Protocol , where a Lewis acidic chlorosilane activates the orthoester, generating an oxocarbenium intermediate that is subsequently reduced by zinc to form a reactive carbenoid species.

Reaction Pathway[1][2][4][5][6][7][8][9]
  • Activation: TMSCl reacts with Trimethyl Orthoformate (1) to generate the electrophilic

    
    -chloro ether intermediate (2).
    
  • Insertion: Activated Zinc inserts into the C-Cl bond, forming a nucleophilic Zinc Carbenoid species (3).

  • Cyclopropanation: The carbenoid adds across the alkene double bond (4) to form the alkoxycyclopropane (5).

MotherwellCyclopropanation TMOF Trimethyl Orthoformate (Trimethoxymethyl Reagent) Intermediate α-Chloro Ether Intermediate TMOF->Intermediate + TMSCl - TMSOMe TMSCl TMSCl (Activator) Zn Zinc Dust (Reductant) Carbenoid Zinc Carbenoid [Zn-C(OMe)H] Intermediate->Carbenoid + Zn Oxidative Insertion Product Alkoxycyclopropane Derivative Carbenoid->Product Cyclopropanation Alkene Substrate (Alkene) Alkene->Product Trap

Figure 1: Mechanistic pathway for the generation of zinc carbenoids from trimethoxymethyl reagents.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Trimethyl Orthoformate (TMOF) Carbene PrecursorAnhydrous, >99% purity.
Zinc Dust Reductant<10 micron, activated (see step 1).
Trimethylsilyl Chloride (TMSCl) ActivatorDistilled or fresh bottle; moisture sensitive.
Alkene Substrate ReactantDry; electron-rich or electron-deficient.
Dichloromethane (DCM) SolventAnhydrous, inhibitor-free.
1,2-Dibromoethane Zn ActivatorCatalytic amount (optional but recommended).
Step-by-Step Procedure

Step 1: Zinc Activation (Critical)

  • Why: Commercial zinc dust often has an oxide layer that inhibits reaction.

  • Protocol: Place Zinc dust (4.0 equiv) in the reaction flask. Heat to 100°C under vacuum (0.1 mmHg) for 30 minutes. Alternatively, wash with dilute HCl, water, ethanol, and ether, then dry.

  • In-situ activation: Suspend Zn in dry DCM, add 5 mol% TMSCl and stir for 15 mins before adding other reagents.

Step 2: Reagent Addition

  • Suspend the activated Zinc dust (4.0 equiv) in anhydrous DCM (0.5 M concentration relative to alkene) under an inert atmosphere (Argon/Nitrogen).

  • Add the Alkene (1.0 equiv) to the suspension.

  • Add Trimethyl Orthoformate (2.0 equiv) via syringe.

  • Cool the mixture to 0°C (ice bath) to control the initial exotherm.

Step 3: Initiation & Cyclopropanation

  • Add TMSCl (4.0 equiv) dropwise over 10-20 minutes.

    • Note: A mild exotherm indicates successful initiation.

  • Allow the reaction to warm to room temperature naturally.

  • Reflux the mixture for 2–6 hours .

    • Monitoring: Monitor consumption of the alkene via TLC or GC-MS. The formation of the less polar cyclopropane is usually distinct.

Step 4: Quench & Workup

  • Cool the reaction mixture to 0°C.

  • Slowly quench with saturated aqueous NaHCO₃ . Caution: Gas evolution may occur.

  • Filter the biphasic mixture through a pad of Celite to remove zinc salts. Wash the pad with DCM.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Dry combined organics over MgSO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify via flash column chromatography on silica gel.

  • Note: Alkoxycyclopropanes can be acid-sensitive. Use 1% Triethylamine in the eluent to neutralize silica acidity.

Scope and Troubleshooting

Substrate Scope

This protocol is effective for a wide range of substrates, generating Alkoxycyclopropanes .

Substrate ClassProduct TypeYield RangeNotes
Styrenes Aryl-alkoxycyclopropanes60-85%Excellent diastereoselectivity (usually trans).
Enol Ethers Cyclopropyl Acetals50-75%Precursors to cyclopropanone equivalents.
Acrylates/Methacrylates Donor-Acceptor Cyclopropanes40-65%Requires reflux; valuable for ring-opening synthesis.
Allylic Alcohols Hydroxy-alkoxycyclopropanes50-70%Hydroxyl group directs stereochemistry (chelation).
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Passive ZincRepeat activation step; add catalytic 1,2-dibromoethane or iodine.
Low Yield Moisture in TMSClUse freshly distilled TMSCl; ensure inert atmosphere.
Polymerization Acidic ConditionsTMSCl generates HCl byproducts. Ensure NaHCO₃ quench is thorough; add Et₃N to workup.
Incomplete Conversion Carbenoid DecompositionAdd reagents in two portions (TMOF/TMSCl) to maintain carbenoid concentration.

References

  • Motherwell, W. B. ; Fletcher, R. J.; Popkin, M. E.[2] "The generation and trapping of organozinc carbenoids from orthoformates: a novel alkoxycyclopropanation reaction." Chem. Commun., 1998 , 2191–2192. Link

  • Charette, A. B. ; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[3][4][5] React., 2001 , 58, 1. Link

  • Lebel, H. ; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chem. Rev., 2003 , 103, 977–1050. Link

  • Pellissier, H. "Recent developments in the synthesis of cyclopropanes." Tetrahedron, 2008 , 64, 7041–7095. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing (Trimethoxymethyl)cyclopropane

Ticket ID: ORTHO-CY-001 Subject: Preventing Premature Hydrolysis & Decomposition Assigned Specialist: Senior Application Scientist, Chemical Stability Group Executive Summary: The "Hidden" Acid Problem (Trimethoxymethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ORTHO-CY-001 Subject: Preventing Premature Hydrolysis & Decomposition Assigned Specialist: Senior Application Scientist, Chemical Stability Group

Executive Summary: The "Hidden" Acid Problem

(Trimethoxymethyl)cyclopropane (also known as trimethyl orthocyclopropanecarboxylate) is a masked ester functionality. While the cyclopropane ring introduces strain (


27.5 kcal/mol), the primary failure mode is acid-catalyzed hydrolysis  of the orthoester moiety.

Orthoesters are kinetically stable in base but extremely labile in acid. A proton (


) need only be present in catalytic amounts (ppm levels) to initiate a cascade that collapses the orthoester into methyl cyclopropanecarboxylate  and methanol .

The Core Directive: To preserve this reagent, you must maintain a strictly non-acidic environment throughout storage, reaction, purification, and analysis.

Diagnostic & Analysis (The "QC" Protocol)

Before using the reagent, verify its integrity. Standard NMR solvents are often the silent killers of orthoesters due to trace acidity (e.g., DCl in CDCl


).
Troubleshooting Q&A: Analysis

Q: My fresh bottle looks pure by TLC but shows decomposition in NMR. Is the vendor batch bad? A: Likely not. Chloroform-d (


) naturally forms DCl upon exposure to light/air. This trace acid hydrolyzes the sample inside the NMR tube.
  • Fix: Filter

    
     through basic alumina before use, or add a few granules of anhydrous 
    
    
    
    directly to the NMR tube. Alternatively, use Benzene-
    
    
    (
    
    
    ).
Diagnostic Chemical Shifts (

NMR in

)

Use this table to quantify decomposition.

SpeciesDiagnostic Signal (OMe)Chemical EnvironmentStatus
(Trimethoxymethyl)cyclopropane

~3.2 ppm (s)

(Orthoester)
Active Reagent
Methyl cyclopropanecarboxylate

~3.68 ppm (s)

(Ester)
Decomposition Product
Methanol

~3.49 ppm (s)

(Alcohol)
Hydrolysis Byproduct
Mechanism of Failure

Understanding the mechanism allows you to pinpoint intervention points. The hydrolysis is an entropy-driven collapse.

Hydrolysis cluster_prevention Intervention Points Ortho (Trimethoxymethyl) cyclopropane Intermed Oxocarbenium Intermediate Ortho->Intermed Protonation & Loss of MeOH H_ion H+ (Trace Acid) H_ion->Ortho Ester Methyl cyclopropanecarboxylate Intermed->Ester Nucleophilic Attack by Water MeOH 2 x MeOH Intermed->MeOH Water H2O Water->Intermed

Figure 1: Acid-catalyzed hydrolysis pathway. Note that water acts as the nucleophile to collapse the intermediate. Intervention requires removing both H+ (Base) and H2O (Drying).

Storage & Handling (The "Shelf-Life" Protocol)

Q: How do I store this for long-term (>6 months)? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Pro-Tip: Add a stabilizer. If you synthesize it yourself or distill it, add 0.5% w/w anhydrous

    
     or a few pellets of KOH to the storage vessel. This acts as an "acid scavenger" during storage.
    

Q: It smells sweet/fruity. Is this normal? A: No. The pure orthoester has a mild, ethereal odor. A strong fruity smell indicates the presence of the ester (methyl cyclopropanecarboxylate), signaling hydrolysis.

Reaction Integrity (The "In-Situ" Protocol)

Q: Can I use this in Lewis Acid catalyzed reactions? A: Yes, but order of addition is critical.

  • The Risk: Lewis Acids (e.g.,

    
    , 
    
    
    
    ) can coordinate to the orthoester oxygens, mimicking protonation and triggering collapse.
  • The Fix: Ensure the nucleophile is present before the Lewis Acid is introduced, or use low temperatures (-78°C) to kinetically favor the desired reaction over the unimolecular collapse.

Standard Operating Procedure (SOP) for Reactions:

  • Solvent: Use strictly anhydrous solvents (THF, DCM, Toluene) dried over molecular sieves (3Å or 4Å).

  • Base Buffer: If the reaction tolerates it, add 1-2 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine or

    
    ) to scavenge adventitious acid.
    
  • Quenching: Never quench with aqueous acid (e.g., 1M HCl). Quench by pouring the reaction mixture into a vigorously stirring solution of saturated aqueous

    
      or pH 7 phosphate buffer .
    
Purification & Isolation (The "Workup" Protocol)

This is the most common point of failure. Silica gel is acidic (


) and will destroy the orthoester during column chromatography.

Q: My compound decomposed on the column. How do I purify it? A: You must neutralize the silica gel surface silanols.

Protocol: Basified Silica Gel Chromatography

  • Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc).

  • Doping: Add 1% to 5% Triethylamine (

    
    )  to the mobile phase.
    
  • Slurry Packing: Slurry the silica gel in this basified solvent. Let it sit for 10-15 minutes to allow the amine to coordinate to the acidic sites.

  • Running: Run the column using the basified solvent system.

    • Note: The

      
       will elute; ensure your product can be separated from it (usually by high vacuum, as 
      
      
      
      is volatile).

Alternative: Use Basic Alumina (Activity Grade III) instead of silica gel. This completely eliminates the acidity risk but may alter separation resolution.

Workflow Start Crude Mixture Check Check Stability (TLC with 1% Et3N) Start->Check Decision Stable? Check->Decision Path_Silica Silica Gel Route (Requires Pre-treatment) Decision->Path_Silica High Res Needed Path_Alumina Basic Alumina Route (Safer) Decision->Path_Alumina Standard Path_Distill Distillation (Base-washed glassware) Decision->Path_Distill Liquid/Volatile Action_Silica Add 2% Et3N to Eluent Slurry Pack Path_Silica->Action_Silica Finish Pure Reagent Path_Alumina->Finish Action_Distill Add K2CO3 pellet Vacuum Distillation Path_Distill->Action_Distill Action_Silica->Finish Action_Distill->Finish

Figure 2: Purification decision tree. Note that distillation requires base-washed glassware to prevent thermal decomposition on acidic glass surfaces.

References
  • General Orthoester Stability: Cordes, E. H.; Bull, H. G. "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews, 1974 , 74(5), 581–603. Link

  • NMR Solvent Acidity: "NMR Sample Preparation: The Complete Guide." Organomation. Link

  • Cyclopropane Chemical Shifts: "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." ResearchGate.[1][2] Link

  • Silica Neutralization Protocol: "Tips for Flash Column Chromatography: Acid Sensitive Compounds." University of Rochester. Link

  • Orthoester Synthesis & Handling: "Trimethyl Orthoformate Synthesis." Organic Syntheses, Coll.[3][4] Vol. 1, p.258 (1941). Link

Sources

Optimization

Technical Support Center: Optimizing Yields in Cyclopropyl Orthoester Claisen Rearrangements

Welcome to the technical support center for optimizing yields in cyclopropyl orthoester Claisen rearrangements. This guide is designed for researchers, scientists, and drug development professionals who are looking to em...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing yields in cyclopropyl orthoester Claisen rearrangements. This guide is designed for researchers, scientists, and drug development professionals who are looking to employ this powerful carbon-carbon bond-forming reaction while navigating the unique challenges posed by the presence of a cyclopropyl moiety. Here, we will address common issues, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations.

Introduction: The Promise and Perils of the Cyclopropyl Moiety

The Johnson-Claisen rearrangement is a robust method for the synthesis of γ,δ-unsaturated esters from allylic alcohols and orthoesters.[1][2][3] The reaction proceeds through a concerted, six-membered chair-like transition state, often with a high degree of stereoselectivity.[4][5] When a cyclopropyl group is incorporated into the allylic alcohol, it opens up synthetic routes to novel molecular architectures. However, the inherent ring strain of the cyclopropane ring and the propensity of cyclopropylcarbinyl systems to undergo rearrangement under acidic conditions present significant challenges.[6][7][8] This guide will help you navigate these challenges to achieve optimal yields of your desired cyclopropyl-containing products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is giving a low yield of the desired product and a mixture of other compounds. What is happening?

A1: The most common issue with cyclopropyl orthoester Claisen rearrangements is the competing acid-catalyzed rearrangement of the cyclopropylcarbinyl intermediate.

Under the acidic conditions required for the Johnson-Claisen rearrangement, the cyclopropyl-substituted allylic alcohol can be protonated, leading to the formation of a cyclopropylcarbinyl cation. This cation is highly prone to rearrangement, opening the cyclopropane ring to form more stable homoallylic cations.[6][8][9] These rearranged cations can then be trapped by nucleophiles in the reaction mixture (e.g., the alcohol generated from the orthoester), leading to a variety of undesired side products.

Troubleshooting Steps:

  • Minimize Acidity: The Johnson-Claisen rearrangement is acid-catalyzed, but excessive acid can promote the undesired cyclopropylcarbinyl rearrangement.

    • Use a weak acid: Propionic acid is a commonly used catalyst and is generally preferred over stronger acids.[2][10]

    • Use a catalytic amount: Strictly limit the amount of acid catalyst used. Titrate the catalyst amount to find the optimal balance between promoting the Claisen rearrangement and minimizing side reactions.

  • Control the Temperature: High temperatures can also favor the ring-opening rearrangement.[11][12][13]

    • Lower the reaction temperature: If you are observing significant side product formation, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Consider microwave irradiation: Microwave-assisted heating has been shown to dramatically increase reaction rates and yields in some Claisen rearrangements, potentially allowing for lower overall reaction temperatures and shorter reaction times.[2][10][14]

  • Choice of Orthoester and Solvent:

    • Orthoester: Triethyl orthoacetate is a standard reagent.[4] The choice of orthoester is not typically the primary factor in controlling this side reaction, but ensuring its purity is important.

    • Solvent: Polar solvents can accelerate the Claisen rearrangement.[2] However, highly polar or protic solvents might also facilitate the undesired cationic rearrangement. Consider using a less polar, high-boiling solvent like xylene or toluene.

Q2: I am recovering a significant amount of my starting allylic alcohol. How can I drive the reaction to completion?

A2: Incomplete conversion is often a result of insufficient reaction temperature or time, or an equilibrium that does not strongly favor the product.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature:

    • Increase reaction time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. These reactions can sometimes be slow, taking anywhere from 10 to 120 hours.[2][10]

    • Gradually increase temperature: If extending the reaction time is not effective, cautiously increase the reaction temperature in small increments. Be mindful of the potential for increased side product formation as discussed in Q1.

  • Use an Excess of the Orthoester: The reaction involves an equilibrium with the orthoester. Using a significant excess of the orthoester can help drive the reaction towards the product. A common strategy is to use the orthoester as the solvent.

  • Removal of Alcohol Byproduct: The reaction produces ethanol as a byproduct. Removing the ethanol as it is formed can help to shift the equilibrium towards the product. This can be achieved by using a Dean-Stark trap if the solvent is appropriate (e.g., toluene or xylene).

Q3: How does the stereochemistry of my cyclopropyl allylic alcohol affect the stereochemistry of the product?

A3: The Johnson-Claisen rearrangement is a suprafacial[6][6]-sigmatropic rearrangement, meaning that the stereochemistry of the starting material directly influences the stereochemistry of the product. [4][5]

The reaction proceeds through a highly ordered, chair-like transition state. The substituents on the starting allylic alcohol will adopt pseudo-equatorial positions in the transition state to minimize steric hindrance. This high degree of order allows for the predictable transfer of chirality from the starting material to the product.

  • For chiral secondary allylic alcohols, a 1,3-chirality transfer is expected. [4]

  • The geometry of the double bond (E/Z) in the allylic alcohol also plays a crucial role in determining the relative stereochemistry of the newly formed stereocenters.

To ensure a specific stereochemical outcome, it is critical to start with a stereochemically pure cyclopropyl allylic alcohol. The synthesis of chiral allylic alcohols can be achieved through various methods, including asymmetric reduction of the corresponding ketone or the use of chiral pool starting materials.[15]

Experimental Protocols

General Procedure for Cyclopropyl Orthoester Claisen Rearrangement

This is a general guideline; specific conditions should be optimized for each substrate.

  • Materials:

    • Cyclopropyl-substituted allylic alcohol

    • Triethyl orthoacetate (freshly distilled is recommended)

    • Propionic acid (catalyst)

    • Anhydrous high-boiling solvent (e.g., xylene or toluene, optional)

  • Setup:

    • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. A nitrogen or argon atmosphere is recommended to prevent moisture from entering the reaction.

    • For reactions requiring removal of ethanol, a Dean-Stark trap can be used.

  • Procedure:

    • To the flask, add the cyclopropyl allylic alcohol and a significant excess of triethyl orthoacetate (e.g., 5-10 equivalents, or use as the solvent).

    • Add a catalytic amount of propionic acid (e.g., 0.05-0.1 equivalents).

    • Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess orthoester and solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

ParameterRecommended Starting PointRationale
Temperature 100-140 °CTo provide sufficient thermal energy for the rearrangement. Lower end of the range is preferred to minimize side reactions.
Catalyst Propionic Acid (0.05-0.1 eq.)A weak acid to catalyze the reaction without promoting excessive cyclopropylcarbinyl rearrangement.
Orthoester Triethyl orthoacetate (5-10 eq. or as solvent)Excess reagent drives the equilibrium towards the product.
Solvent Xylene or Toluene (optional)High-boiling, non-polar solvents can be beneficial. Allows for azeotropic removal of ethanol.
Reaction Time 10-120 hoursReaction progress should be monitored to determine the optimal time.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Johnson-Claisen rearrangement pathway and the competing acid-catalyzed cyclopropylcarbinyl rearrangement.

claisen_vs_rearrangement cluster_claisen Desired Johnson-Claisen Pathway cluster_side_reaction Competing Side Reaction Pathway start Cyclopropyl Allylic Alcohol intermediate Ketene Acetal Intermediate start->intermediate + Orthoester, H⁺ product Desired γ,δ-Unsaturated Ester (Cyclopropyl Intact) intermediate->product [3,3]-Sigmatropic Rearrangement (Heat) start_side Cyclopropyl Allylic Alcohol cation Cyclopropylcarbinyl Cation start_side->cation H⁺ rearranged_cation Homoallylic Cation cation->rearranged_cation Ring Opening side_products Ring-Opened Side Products rearranged_cation->side_products + Nu⁻

Caption: Competing reaction pathways in the cyclopropyl orthoester Claisen rearrangement.

References

  • Johnson-Claisen Rearrangement | Tokyo Chemical Industry UK Ltd.

  • Claisen Rearrangement - Organic Chemistry Portal.

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols | ChemRxiv.

  • RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION - Bioinfo Publications.

  • Claisen rearrangement - Wikipedia.

  • Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds - MDPI.

  • Claisen Rearrangement - Chemistry LibreTexts.

  • Isoprenoid Chain Elongations by Claisen Rearrangements Using Acetals as Precursors of Vinyl Ethers. | Request PDF - ResearchGate.

  • The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms | Journal of the American Chemical Society.

  • The Cope and Claisen Rearrangements - Master Organic Chemistry.

  • Synthesis of c,d-unsaturated esters 8 from nerol 7. - ResearchGate.

  • Hot water-promoted cyclopropylcarbinyl rearrangement facilitates construction of homoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing).

  • A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols - Organic Chemistry Portal.

  • The thio-Claisen and thiopropynyl rearrangements of prop-2-ynyl and allenyl phenyl sulphides - Journal of the Chemical Society D - RSC Publishing.

  • Johnson-Claisen Rearrangement with 3-Methyl-2-buten-1-ol for C-C Bond Formation - Benchchem.

  • Selective Syntheses of Δα,β and Δβ,γ Butenolides from Allylic Cyclopropenecarboxylates via Tandem Ring Expansion/[6][6]-Sigmatropic Rearrangements - PMC - NIH.

  • Synthesis of 1,2,3-Substituted Cyclopropanes from Allylic Alcohols: Application Notes and Protocols - Benchchem.

  • Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes - ACS Publications.

  • Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols | The Journal of Organic Chemistry - ACS Publications - American Chemical Society.

  • Vinylcyclopropane rearrangement - Wikipedia.

  • α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions - Organic & Biomolecular Chemistry (RSC Publishing).

  • Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes - ResearchGate.

  • Long-lived cyclopropylcarbinyl cations | Chemical Reviews - ACS Publications.

  • Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols - PubMed.

  • Novel processes for the synthesis of cyclopropyl compounds - Google Patents.

  • Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization | Organic Letters - ACS Publications.

  • Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes - PubMed.

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cycl - ChemRxiv.

  • Johnson-Claisen Rearrangement - SynArchive.

  • Allylic alcohol synthesis by addition - Organic Chemistry Portal.

  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - NIH.

  • The Claisen Rearrangement.

  • Substituent Effects on Cyclopropylcarbinyl Solvolysis Rates. Evidence for Symmetrical Transition States | Journal of the American Chemical Society.

  • Solvolysis of cyclopropyl halides. 2-Phenylcyclopropyl chlorides | Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Moisture-Sensitive Cyclopropyl Orthoesters

Status: Operational Ticket Type: Advanced Purification Support Assigned Specialist: Senior Application Scientist Introduction: The "Banana Bond" Meets the Labile Linker You are likely here because your compound disappear...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Purification Support Assigned Specialist: Senior Application Scientist

Introduction: The "Banana Bond" Meets the Labile Linker

You are likely here because your compound disappeared on the column or your NMR spectrum shows a clean ester instead of your target orthoester.

Cyclopropyl orthoesters present a unique "double threat" in organic synthesis. You are managing the inherent acid-lability of the orthoester function (


) alongside the ring strain  of the cyclopropyl group (

27.5 kcal/mol).

Standard purification methods (unmodified silica gel, long-path distillation, non-neutralized


) are destructive. This guide replaces "standard" with "specialized" to ensure isolation of the intact molecule.

Module 1: Chromatographic Purification (The "Silica Trap")

Common Failure Mode: The compound streaks, decomposes, or elutes as the hydrolysis product (ester + alcohol) due to the acidic nature of surface silanol groups (


, pH 

5.0).
The Solution: Basified Silica Gel Protocol

You must neutralize the stationary phase before the compound touches it. We utilize a Triethylamine (


) deactivation method.[1]
Step-by-Step Protocol
  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc). Add 1% to 5% Triethylamine (

    
    )  to the total volume.
    
  • Slurry Packing:

    • Suspend the silica gel in the

      
      -doped solvent.
      
    • Pour the slurry into the column.

    • CRITICAL: Flush the column with at least 2 column volumes of the doped solvent. This ensures the basic amine coordinates with all active acidic sites on the silica.

  • Loading: Dissolve your crude material in the mobile phase (containing

    
    ). Load gently.
    
  • Elution: Run the column using the

    
    -doped solvent system.
    

Data Table: Stationary Phase Compatibility

Stationary PhaseStatusNotes
Standard Silica (

)
FORBIDDEN Acidic surface (

). Rapid hydrolysis.
Basified Silica (

)
RECOMMENDED 1-5%

neutralizes silanols.
Basic Alumina (

)
⚠️ CONDITIONAL Good for stability, but lower resolution than silica. Use Grade III (deactivated with water) if too active.
Florisil ⚠️ CONDITIONAL Less acidic than silica, but often insufficient for orthoesters.
Visual Workflow: Basified Column Preparation

BasifiedColumn RawSilica Raw Silica Gel (Acidic Si-OH) Slurry Slurry Formation (Neutralization) RawSilica->Slurry Solvent Solvent + 1-5% Et3N Solvent->Slurry Packing Column Packing & Flushing Slurry->Packing Amine binds to Silanols Sample Load Sample Packing->Sample Safe Surface

Figure 1: Workflow for deactivating silica gel to prevent acid-catalyzed hydrolysis.

Module 2: Distillation & Isolation (The "Thermal Trap")

Common Failure Mode: Thermal rearrangement. Cyclopropyl groups can undergo ring-opening or rearrangement at high temperatures, a process accelerated if the orthoester functionality destabilizes the transition state.

The Solution: High-Vacuum Short-Path Distillation

If your compound is a liquid, avoid standard distillation. The dwell time is too long, and the temperature required at atmospheric pressure is destructive.

Protocol:

  • Equipment: Use a Kugelrohr apparatus or a Short-Path Distillation head. These minimize the distance the vapor must travel, allowing for lower pot temperatures.

  • Vacuum: High vacuum is non-negotiable (

    
     mmHg).
    
  • Base Wash (Pre-Distillation): Wash the glassware receiver with a dilute

    
     solution and dry it thoroughly to ensure no acidic residue from cleaning detergents remains.
    

Module 3: Analytical Integrity (The "Ghost Peak")

Common Failure Mode: You purified it perfectly, but the NMR shows hydrolysis. Root Cause:


 naturally decomposes to form DCl (Deuterium Chloride) and Phosgene upon exposure to light and oxygen. Your NMR solvent is destroying your sample in the tube.
The Solution: Solvent Neutralization

Never use a fresh bottle of


 directly for orthoesters without a spot-check or pretreatment.

Troubleshooting Guide: NMR Artifacts

SymptomDiagnosisCorrective Action
Ester peak appears over time (10-60 mins) Solvent acidity (DCl)Filter

through a pipette of Basic Alumina directly into the NMR tube.
Cloudiness in NMR tube Moisture contaminationAdd activated 4Å Molecular Sieves to the NMR tube.
Signal broadening Paramagnetic impurities or exchangeEnsure

is filtered; consider switching to

(Benzene-d6)
, which is non-acidic.
Mechanism: Why Acid Kills Orthoesters

Understanding the mechanism reinforces why we avoid


 at all costs. The protonation of the alkoxy oxygen is the rate-determining step for hydrolysis.

HydrolysisMechanism Orthoester Cyclopropyl Orthoester (R-C(OR')3) Protonated Protonated Intermediate (Unstable) Orthoester->Protonated Fast Acid H+ (from Silica/CDCl3) Acid->Protonated Fast Carbenium Dialkoxy Carbenium Ion Protonated->Carbenium -R'OH Product Ester + Alcohol (DECOMPOSITION) Carbenium->Product Irreversible Water H2O (Moisture) Water->Product Irreversible

Figure 2: Acid-catalyzed hydrolysis pathway. Note that the carbenium ion formation is the "point of no return."

Frequently Asked Questions (FAQ)

Q: Can I store my purified cyclopropyl orthoester in the fridge? A: Only if it is strictly anhydrous. Cold temperatures can condense moisture. Store in a desiccator or glovebox, ideally over


 or molecular sieves.

Q: My compound is solid. Can I recrystallize it? A: Yes, but avoid acidic solvents (like un-neutralized chloroform). Recrystallize from dry Hexanes/EtOAc or dry Ethers containing a trace of


.

Q: Why not just use Alumina for chromatography? A: You can, and Basic Alumina (Activity III) is excellent for stability. However, silica generally offers superior resolution for separating closely eluting impurities. If your separation is easy, switch to Basic Alumina. If it is difficult, use the Basified Silica protocol.

References

  • Orthoester Hydrolysis & Stability

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General stability of orthoesters).
    • Reference Source:

  • Chromatographic Techniques

    • University of Rochester, Department of Chemistry.
    • Reference Source:

  • NMR Solvent Acidity

    • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.
    • Reference Source: (Demonstration of basic alumina filtration).

  • Vacuum Distillation

    • MIT Digital Lab Techniques Manual.[2] Distillation II: Vacuum Distillations.

    • Reference Source:

Sources

Optimization

Technical Support Center: Navigating the Challenges of Sterically Hindered Orthoesters

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with sterically hindered orthoesters. This guide is designed to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with sterically hindered orthoesters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome the common hurdles associated with the low reactivity of these valuable chemical motifs. Our approach is rooted in mechanistic understanding to ensure that your experimental choices are both effective and scientifically sound.

Troubleshooting Guide: Low Reactivity of Sterically Hindered Orthoesters

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Question 1: My sterically hindered orthoester is failing to hydrolyze under standard acidic conditions. What is the likely cause and how can I promote the reaction?

Answer:

The acid-catalyzed hydrolysis of an orthoester is a stepwise process that is highly sensitive to steric hindrance.[1][2][3] The generally accepted mechanism involves:

  • Protonation of an alkoxy group.

  • Elimination of an alcohol molecule to form a sterically demanding, planar carboxonium ion intermediate.

  • Nucleophilic attack by water on the carboxonium ion to form a hemiorthoester.

  • Breakdown of the hemiorthoester to the final ester and alcohol products.

Steric bulk around the central carbon of the orthoester can significantly impede the formation of the planar carboxonium ion, thereby increasing the activation energy of the reaction.

Troubleshooting Workflow for Incomplete Hydrolysis

G cluster_0 Initial Observation cluster_1 Primary Intervention: Catalyst Modification cluster_2 Secondary Intervention: Reaction Conditions cluster_3 Outcome A Incomplete or No Hydrolysis B Increase Brønsted Acid Strength (e.g., from AcOH to p-TsOH or TfOH) A->B Is the catalyst strong enough? C Switch to a Lewis Acid Catalyst (e.g., BF3·OEt2, TMSOTf, Sc(OTf)3) A->C Is a Lewis acid more suitable? D Increase Reaction Temperature B->D If still slow... C->D If still slow... E Alter Solvent System (e.g., screen aprotic solvents like THF, Toluene) D->E Consider solvent effects F Extend Reaction Time E->F Allow more time for reaction G Successful Hydrolysis F->G

Caption: Troubleshooting decision tree for orthoester hydrolysis.

Detailed Remediation Steps:

  • Increase Catalyst Strength: If you are using a weak Brønsted acid (e.g., acetic acid), consider switching to a stronger acid such as p-toluenesulfonic acid (p-TsOH) or trifluoromethanesulfonic acid (TfOH).[4] For extremely hindered systems, a Lewis acid might be more effective. Lewis acids can coordinate to one of the oxygen atoms, facilitating the departure of an alkoxy group without requiring a specific geometry for protonation.

  • Optimize Reaction Temperature: Increasing the temperature provides the necessary energy to overcome the higher activation barrier imposed by steric hindrance. Monitor your reaction for potential side product formation at elevated temperatures.

  • Solvent Screening: The choice of solvent can influence reaction rates.[5] While hydrolysis requires water, the bulk solvent can be varied. Aprotic solvents like THF or toluene can be effective.[5] It is also important to ensure that your starting material is fully soluble in the chosen solvent system.

  • Extended Reaction Times: Sterically hindered reactions are often significantly slower.[5] It is crucial to monitor the reaction's progress over an extended period using techniques like TLC, LC-MS, or NMR before concluding that it has failed.

Question 2: I am attempting a transesterification with a sterically hindered orthoester and a bulky alcohol, but the reaction is not proceeding. What strategies can I employ?

Answer:

Transesterification of orthoesters also proceeds through a carboxonium ion intermediate and is therefore subject to similar steric limitations as hydrolysis. The nucleophilic attack of the incoming alcohol on the sterically congested intermediate is often the rate-limiting step.

Recommended Actions:

  • Employ a Less Hindered Orthoester: If the experimental design permits, using a less bulky orthoester, such as one with methoxy or ethoxy groups, can facilitate the reaction with your hindered alcohol.[6]

  • Catalyst Selection is Key:

    • Brønsted Acids: Strong Brønsted acids are often effective.

    • Lewis Acids: For particularly challenging substrates, Lewis acids like BF₃·OEt₂, Sc(OTf)₃, or Yb(OTf)₃ can be highly effective.[4][7] They act as potent activators of the orthoester.

  • Removal of Byproducts: The transesterification is an equilibrium process. To drive the reaction forward, it is essential to remove the alcohol byproduct (e.g., methanol or ethanol) as it forms. This can be achieved by:

    • Using a Dean-Stark apparatus.

    • Adding molecular sieves to the reaction mixture.[8]

    • Performing the reaction under reduced pressure to distill off the volatile alcohol.

Table 1: Comparison of Catalysts for Hindered Orthoester Reactions
Catalyst TypeExamplesTypical Loading (mol%)AdvantagesDisadvantages
Brønsted Acid p-TsOH, TfOH, CSA1-10Readily available, effective for many substrates.Can be too harsh for sensitive functional groups.
Lewis Acid BF₃·OEt₂, TMSOTf, Sc(OTf)₃5-20Highly effective for hindered systems, can offer different selectivity.[4][7]Can be moisture-sensitive, may require anhydrous conditions.
Solid Acid Montmorillonite K10, Amberlyst-1510-50 wt%Easy to remove from the reaction mixture, reusable.[7]May have lower activity than homogeneous catalysts.
Question 3: My reaction is sensitive to water, but my orthoester appears to be degrading. How can I ensure the stability of a sterically hindered orthoester?

Answer:

While sterically hindered orthoesters are generally more stable to hydrolysis than their less hindered counterparts, they are still moisture-sensitive, especially in the presence of acid.[9][10]

Preventative Measures:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Use of a "Sacrificial" Orthoester: In some dynamic covalent chemistry applications, an excess of a simple, "sacrificial" orthoester can be added to scavenge any trace amounts of water in the system.[9]

  • Neutralize Acidic Impurities: Ensure that all reagents and solvents are free from acidic impurities. If necessary, solvents can be passed through a plug of basic alumina.

  • Consider Trithioorthoesters: For applications requiring high stability to aqueous conditions, consider using a trithioorthoester analogue. These are significantly more stable to hydrolysis but can still undergo dynamic exchange with thiols in the presence of a Lewis acid catalyst.[4]

Frequently Asked Questions (FAQs)

Q1: Why are sterically hindered orthoesters used as protecting groups?

A1: Their stability under neutral and basic conditions, coupled with their selective removal under specific acidic conditions, makes them excellent protecting groups for carboxylic acids.[1] The steric hindrance can be tuned to control the lability of the protecting group, allowing for orthogonal deprotection strategies in complex syntheses.

Q2: How do electronic effects influence the reactivity of sterically hindered orthoesters?

A2: The electronic nature of the substituents on the orthoester plays a crucial role. Electron-donating groups on the central carbon or the alkoxy groups will stabilize the positive charge on the carboxonium ion intermediate, thereby increasing the rate of hydrolysis or transesterification. Conversely, electron-withdrawing groups destabilize the intermediate and decrease the reaction rate.[4][9]

Q3: Can I use a base to catalyze reactions of orthoesters?

A3: Generally, no. Orthoesters are stable to basic conditions. The mechanism of their key reactions, such as hydrolysis and transesterification, relies on the formation of a cationic intermediate, which is facilitated by acid catalysis.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Hindered Orthoester
  • Dissolve the sterically hindered orthoester (1.0 eq) in a suitable solvent (e.g., THF/water 4:1 v/v).

  • Add the acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Lewis Acid-Catalyzed Transesterification
  • To an oven-dried flask under an inert atmosphere, add the sterically hindered orthoester (1.0 eq), the desired alcohol (1.5 eq), and anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by distillation or column chromatography.

Orthoester Hydrolysis Mechanism

G A Orthoester RC(OR')₃ B Protonated Orthoester RC(OR')(O+HR')₂ A->B + H⁺ C Carboxonium Ion [RC(OR')₂]⁺ B->C - R'OH D Hemiorthoester RC(OH)(OR')₂ C->D + H₂O E Ester RCOOR' D->E - R'OH, - H⁺ F Alcohol R'OH G H⁺ H H₂O I R'OH

Caption: Acid-catalyzed hydrolysis of an orthoester.

References

  • YouTube. Hydrolysis of esters - Mechanisms. (2021). Available from: [Link]

  • Jones, C. R., et al. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. (2018). Chemical Science, 9(4), 885-891. Available from: [Link]

  • Arkat USA, Inc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

  • PubMed. Synthesis and characterization of self-catalyzed poly(ortho ester). Available from: [Link]

  • Bunce, R. A. Orthoesters in heterocycle synthesis. (2017). Arkivoc, 2017(4), 1-23. Available from: [Link]

  • von Delius, M., et al. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024). Accounts of Chemical Research, 57(4), 438-451. Available from: [Link]

  • Wikipedia. Ortho ester. Available from: [Link]

  • von Delius, M., et al. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024). Accounts of Chemical Research, 57(4), 438-451. Available from: [Link]

  • Khademi, Z., & Nikoofar, K. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). RSC Advances, 10(55), 33263-33333. Available from: [Link]

  • YouTube. Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). (2021). Available from: [Link]

  • Khademi, Z., & Nikoofar, K. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). RSC Advances, 10(55), 33263-33333. Available from: [Link]

  • Bouab, O., Lamaty, G., & Moreau, C. Acid catalysed hydrolysis of orthoesters. (1980). Canadian Journal of Chemistry, 58(6), 567-572. Available from: [Link]

  • ResearchGate. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). Available from: [Link]

  • Kresge, A. J., & Yin, Y. Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism. (1999). Journal of the American Chemical Society, 121(27), 6439-6440. Available from: [Link]

Sources

Troubleshooting

Removing alcohol byproducts from (trimethoxymethyl)cyclopropane reactions

The following guide is structured as a Tier 2/Tier 3 Technical Support resource, designed for organic chemists and process engineers dealing with the specific challenges of orthoester chemistry on strained rings. Topic:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 2/Tier 3 Technical Support resource, designed for organic chemists and process engineers dealing with the specific challenges of orthoester chemistry on strained rings.

Topic: Byproduct Management & Process Optimization Ticket ID: TMMCP-MeOH-001 Status: Active Guide

Executive Summary

(Trimethoxymethyl)cyclopropane (TMMCP) is a versatile orthoester building block, primarily used to introduce cyclopropyl moieties via Johnson-Claisen rearrangements or to synthesize cyclopropanecarboxylic acid derivatives.[1]

The Core Challenge: These reactions are thermodynamically controlled equilibria. The release of methanol (MeOH) as a byproduct inhibits forward conversion.[1] Furthermore, the cyclopropane ring introduces significant strain energy (~27.5 kcal/mol), making the substrate sensitive to the harsh acidic conditions typically used to drive orthoester hydrolysis.[1]

This guide provides validated protocols for breaking the methanol equilibrium without compromising the cyclopropane ring integrity.

Module 1: The Equilibrium Trap (Root Cause Analysis)

Q: Why is my reaction stalling at ~50-60% conversion despite extended reaction times?

A: You are likely fighting Le Chatelier’s principle.[1] TMMCP reactions (hydrolysis or exchange) release 2 to 3 equivalents of methanol.[1] In a closed system, the concentration of methanol builds up, pushing the equilibrium back toward the starting material or stable intermediates (ketene acetals).[1]

The Mechanism: Unlike standard esters, orthoesters require the irreversible removal of the alcohol byproduct to proceed to completion. If methanol remains in the reaction matrix, it competes with your nucleophile (water or allylic alcohol) for the oxonium intermediate.[1]

ReactionPathway Start TMMCP (Orthoester) Inter Oxonium Intermediate Start->Inter + H+ Inter->Start + MeOH (Reversion) MeOH Methanol (Inhibitor) Inter->MeOH Prod Cyclopropyl Product Inter->Prod - MeOH (Removal driven)

Figure 1: The "Methanol Trap." Failure to remove the red node (Methanol) forces the yellow intermediate back to the starting material.

Module 2: Methanol Removal Protocols

Protocol A: Azeotropic Distillation (Preferred for Scale-Up)

Best for: Johnson-Claisen rearrangements; robust substrates; scales >5g. Principle: Methanol forms low-boiling azeotropes with non-polar solvents, allowing selective removal at temperatures below the boiling point of the TMMCP substrate.[1]

Solvent Selection Table:

Entrainer SolventAzeotrope BP (°C)MeOH Composition (wt%)Application Context
Cyclohexane 54.2°C 37.2% High Sensitivity. Best for preserving the cyclopropane ring due to lower thermal stress.
Toluene 63.5°C72%High Temperature. Ideal for Johnson-Claisen rearrangements requiring >100°C activation energy.[1]
DCM 37.8°C6%Not Recommended. Poor MeOH carrying capacity requires excessive solvent volume.[1]

Step-by-Step Procedure (Cyclohexane Method):

  • Setup: Equip the reaction flask with a Dean-Stark trap (or a short-path distillation head for single-pass removal) and a reflux condenser.

  • Loading: Dissolve TMMCP and catalyst (e.g., propionic acid) in Cyclohexane (0.5 M concentration).

  • Reflux: Heat the bath to ~65-70°C. The azeotrope (bp 54.2°C) will distill over.

  • Monitoring: Monitor the distillate temperature. A rise from 54°C toward 80°C indicates MeOH depletion.[1]

  • Replenishment: If the reaction volume drops significantly, add dry Cyclohexane to maintain concentration.

Protocol B: Molecular Sieve Scavenging (Preferred for Bench Scale)

Best for: Acid-sensitive substrates; low-temperature hydrolysis; scales <1g. Principle: 4Å Molecular Sieves (MS) selectively trap methanol (kinetic diameter ~3.8Å) while excluding the bulky TMMCP.[1]

Step-by-Step Procedure:

  • Activation: Activate 4Å MS powder (or beads) at 300°C under high vacuum for 12 hours. Crucial: Unactivated sieves introduce water, hydrolyzing the orthoester prematurely.[1]

  • Loading: Add 100 wt% (relative to substrate mass) of activated MS to the reaction vessel.

  • Agitation: Stir vigorously. The reaction must be heterogeneous.

  • Workup: Filter through a Celite pad to remove sieves before aqueous workup.[1] Warning: Do not use acidic washes on the filter cake, as trapped MeOH can release.[1]

Module 3: Troubleshooting & FAQs

Q: I see "Ring Opening" byproducts in my NMR. What went wrong?

Diagnosis: The cyclopropane ring opened due to "Acid Overload." Explanation: While cyclopropyl esters are stable, the intermediate carbocations formed during orthoester hydrolysis are highly electrophilic.[1] If the reaction temperature is too high or the acid pKa is too low (e.g., p-TSA used without buffering), the ring strain (~27 kcal/mol) relieves itself by opening to a homoallylic system. Corrective Action:

  • Switch Catalysts: Use a weaker acid like Propionic Acid or Pivalic Acid instead of p-TSA or Sulfuric Acid.

  • Buffer: If a strong acid is required, use a Pyridinium p-toluenesulfonate (PPTS) buffer.[1]

Q: Can I use a rotary evaporator to remove MeOH mid-reaction?

A: Generally, No. Stopping the reaction to rotovap cools the mixture and exposes intermediates to moisture in the air, often leading to decomposition.[1] Reactive distillation (Protocol A) is superior because it maintains the inert atmosphere and temperature while removing the byproduct.

Q: My product is volatile (Methyl cyclopropanecarboxylate). How do I separate it?

A: This ester boils at ~150°C, but can co-distill with solvents.[1]

  • Avoid: High-vacuum rotovapping at high bath temperatures.[1]

  • Use: A fractionating column (Vigreux) during solvent removal.[1]

  • Alternative: If the product is the ester, perform a basic hydrolysis to the acid (solid), purify by recrystallization, and re-esterify if necessary.[1]

Decision Matrix: Choosing Your Method

MethodSelection Start Select MeOH Removal Method Scale Reaction Scale? Start->Scale Temp Required Temp? Scale->Temp > 1 gram Sieves Protocol B: Activated 4A Sieves Scale->Sieves < 1 gram (Bench) Distill Protocol A: Azeotropic Distillation (Cyclohexane/Toluene) Temp->Distill High (>60°C) (Johnson-Claisen) Temp->Sieves Low (<40°C) (Simple Hydrolysis)

Figure 2: Workflow for selecting the appropriate methanol removal strategy based on scale and temperature constraints.

References

  • Orthoester Reactivity & Johnson-Claisen Rearrangement

    • Recent development in the orthoester Johnson-Claisen rearrangement and application. Bioinfo Publications.[1]

    • [1]

  • Cyclopropane Ring Strain & Stability

    • Ring Strain In Cyclopropane And Cyclobutane.[1][2][3] Master Organic Chemistry.[1]

  • Cyclopropanecarboxylic Ester Stability

    • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[1][4] National Institutes of Health (NIH).[1]

  • Azeotrope D

    • Azeotrope tables (Methanol).[1] Wikipedia / CRC Handbook of Chemistry and Physics.[1]

  • General Orthoester Chemistry

    • Applications of alkyl orthoesters as valuable substrates in organic transformations.[1] Royal Society of Chemistry (RSC).[1]

Sources

Optimization

Handling (trimethoxymethyl)cyclopropane under anhydrous conditions

Executive Summary: The "Double-Trigger" Instability (Trimethoxymethyl)cyclopropane (TMMCP) presents a unique challenge in organic synthesis because it combines two highly reactive structural motifs: a moisture-sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Trigger" Instability

(Trimethoxymethyl)cyclopropane (TMMCP) presents a unique challenge in organic synthesis because it combines two highly reactive structural motifs: a moisture-sensitive orthoester and a strain-loaded cyclopropane ring .

While standard orthoesters (e.g., trimethyl orthoacetate) are merely sensitive to hydrolysis, TMMCP possesses a "double-trigger" decomposition pathway. The cyclopropyl group stabilizes the intermediate carbocation formed during hydrolysis (the cyclopropylcarbinyl cation effect), making the initial hydrolysis step kinetically faster than in alkyl orthoesters. Furthermore, the acid generated during hydrolysis can catalyze the opening of the cyclopropane ring, leading to irreversible skeletal rearrangement.

This guide provides a self-validating protocol to handle TMMCP without degradation.

Module 1: Storage & Transfer (The "Dry Chain")

Objective: Prevent the autocatalytic hydrolysis cycle during storage and transfer.

The Protocol[1][2][3][4]
  • Primary Storage: Store TMMCP at -20°C under an Argon atmosphere.

  • The "Base-Pill" Technique: Add a single pellet of KOH or a small spatula tip of anhydrous K₂CO₃ directly into the storage bottle.

    • Scientific Rationale: Orthoester hydrolysis is autocatalytic. Trace moisture generates alcohol and acid; the acid catalyzes further hydrolysis. The solid base acts as a "proton sponge," neutralizing trace acid before it initiates the chain reaction.

  • Septum Integrity: Never store the bottle with a punctured septum. Replace septa immediately after needle transfer.

Troubleshooting Guide: Transfer Issues
SymptomDiagnosisCorrective Action
Cloudiness in liquid Polymerization or salt formation due to moisture ingress.Discard. Filtration is rarely successful as the acid catalyst remains.
"Fruity" Odor Hydrolysis to methyl cyclopropanecarboxylate.Check NMR. If ester < 5%, distill over K₂CO₃. If > 5%, repurify immediately.
Viscosity Increase Ring-opening polymerization.Irreversible. Review inert gas line for leaks (O₂/H₂O contamination).

Module 2: Reaction Optimization (The "Acid Trap")

Objective: Utilize TMMCP as a reagent without triggering the cyclopropylcarbinyl rearrangement.

Critical Mechanism: The Bisected Conformation Risk

When TMMCP is exposed to a Lewis Acid (e.g., BF₃·OEt₂, TiCl₄), the methoxy group abstraction creates a cyclopropylcarbinyl oxonium ion . This cation is stabilized by the "bisected" conformation where the cyclopropane bonds overlap with the empty p-orbital.

  • Risk: If the temperature is > -40°C, this cation often rearranges to a cyclobutyl or homoallyl cation.

  • Solution: Perform all Lewis Acid activation steps at -78°C .

Troubleshooting Guide: Reaction Failures

Q: My reaction yield is low, and I see a linear ester byproduct. What happened?

  • A: You likely used a "wet" Lewis Acid. Many Lewis acids (like ZnCl₂) are hygroscopic.

  • Fix: Flame-dry the Lewis Acid under vacuum or use a fresh bottle of solution (e.g., 1.0 M in CH₂Cl₂). Add 3Å molecular sieves to the reaction vessel before adding TMMCP.

Q: The cyclopropane ring opened, giving me a homoallylic ether. Why?

  • A: The acid strength was too high, or the temperature ramp was too fast.

  • Fix: Switch to a milder Lewis Acid (e.g., change from TiCl₄ to TMSOTf). Ensure the quench is performed at low temperature (-78°C) using a basic solution (Et₃N/MeOH) to neutralize the active species before warming.

Module 3: Purification & Analysis (The "Silica Danger")

Objective: Analyze and purify TMMCP without inducing degradation on the stationary phase.

The "Neutralization" Rule

Never use standard silica gel for TMMCP. The surface silanol groups (Si-OH) are acidic enough (pKa ~5-7) to hydrolyze the orthoester during the column run.

Validated Purification Protocol
  • Stationary Phase: Use Basic Alumina (Activity Grade III) .

    • Preparation: Take Basic Alumina (Grade I) and add 6% w/w water to deactivate it to Grade III. This reduces the heat of adsorption which can otherwise decompose the sensitive orthoester.

  • Eluent: Hexanes/EtOAc + 1% Triethylamine .

    • Rationale: The amine ensures the mobile phase remains basic throughout the run.

Analytical Troubleshooting (NMR)

Q: My NMR spectrum in CDCl₃ shows methanol peaks, but the sample was pure. Is it degrading?

  • A: Yes, it is degrading in the tube. CDCl₃ often contains traces of DCl (deuterium chloride) or phosgene.

  • Fix:

    • Filter CDCl₃ through a small plug of basic alumina before use.

    • Alternatively, use C₆D₆ (Benzene-d6) . It is non-acidic and provides excellent separation of the cyclopropyl protons.

Visualizing the Workflow

Diagram 1: The Autocatalytic Degradation Pathway

This diagram illustrates why moisture is fatal to TMMCP: the product of hydrolysis (H+) catalyzes the destruction of the remaining material.

Decomposition TMMCP (Trimethoxymethyl) cyclopropane Inter Hemiorthoester (Unstable) TMMCP->Inter Slow Hydrolysis Water Trace H2O Water->Inter Ester Methyl Cyclopropane- carboxylate Inter->Ester -MeOH Acid H+ / MeOH Inter->Acid Generates Acid->TMMCP Autocatalysis (Fast) RingOpen Ring-Opened Byproducts Acid->RingOpen Acid-Cat Ring Opening

Caption: The "Death Spiral" of TMMCP. Note the red dashed line: the byproduct of hydrolysis accelerates the destruction of the remaining stock.

Diagram 2: The "Safe Zone" Handling Workflow

A self-validating loop to ensure anhydrous integrity.

Handling Storage Storage (-20°C) + K2CO3 Pellet Transfer Syringe Transfer (Argon Balloon) Storage->Transfer Warm to RT (Prevents Condensation) Reaction Reaction Vessel (Flame Dried + 3Å Sieves) Transfer->Reaction Positive Pressure Quench Low-Temp Quench (Et3N / NaHCO3) Reaction->Quench < -40°C Purify Purification (Basic Alumina + 1% Et3N) Quench->Purify Rapid Workup Purify->Storage Re-stabilize

Caption: The "Safe Zone" protocol. Every step includes a buffering agent (Base, Sieves, or Amine) to neutralize adventitious acid.

FAQ: Rapid Response

Q: Can I distill TMMCP to purify it? A: Yes, but you must treat the glassware with base first (rinse with dilute NaOH, then water, then oven dry). Distill under high vacuum. Add a pinch of CaH₂ or K₂CO₃ to the distillation pot to scavenge acid during heating.

Q: Is TMMCP compatible with Grignard reagents? A: Generally, yes. The orthoester is stable to strong bases. However, the magnesium salt generated can act as a mild Lewis Acid. Ensure the reaction is kept cold (0°C) and quenched into a basic buffer (NH₄Cl/NH₃ pH 9), not straight HCl.

Q: How do I remove the "orthoester" protecting group to get the ester back? A: If you want to hydrolyze it, use 0.01 M HCl in THF/Water (4:1). The cyclopropane ring usually survives mild aqueous acid hydrolysis if the temperature is kept at 0°C.

References

  • Orthoester Hydrolysis Kinetics: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.

  • Cyclopropylcarbinyl Rearrangement: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society, 73(6), 2509–2520.

  • Basic Alumina Purification: Wulfman, D. S., et al. (1970). Purification of unstable orthoesters. Organic Syntheses, Coll. Vol. 6, p. 56. (General reference for orthoester handling).

  • Anhydrous Solvent Techniques: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of (Trimethoxymethyl)cyclopropane

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular elucidation. The fragmentation pattern generated by electron ionization (EI) pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular elucidation. The fragmentation pattern generated by electron ionization (EI) provides a veritable fingerprint of a molecule's structure. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (trimethoxymethyl)cyclopropane, a compound of interest for its unique structural combination of a strained cyclopropane ring and a sterically hindered ether-like moiety.

To provide a comprehensive understanding, we will compare its predicted fragmentation with the experimentally determined mass spectra of two key structural analogs: cyclopropyl methyl ether , which shares the cyclopropyl ether linkage, and tert-butyl methyl ether , which mimics the steric environment around the oxygen atom. This comparative approach, supported by established fragmentation principles, will equip researchers with the knowledge to identify and characterize similar structures.

Predicted Fragmentation Pattern of (Trimethoxymethyl)cyclopropane

Upon electron impact, the initial event is the formation of a molecular ion [M]•+. Due to the presence of lone pair electrons on the oxygen atoms, ionization is most likely to occur at one of these sites. The molecular ion of (trimethoxymethyl)cyclopropane is expected to be of low abundance due to the multiple favorable fragmentation pathways available.

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: This is a characteristic fragmentation of ethers where a C-C bond adjacent to the oxygen atom is cleaved.[1][2] For (trimethoxymethyl)cyclopropane, the most favorable alpha-cleavage would involve the loss of a methyl radical (•CH₃) from one of the methoxy groups. This would result in a resonance-stabilized oxonium ion, which is expected to be a prominent peak in the spectrum.

  • Cleavage of the Cyclopropane Ring: Cyclopropane and its derivatives are known to undergo ring-opening upon ionization to form a propene radical cation.[3][4] In the case of (trimethoxymethyl)cyclopropane, cleavage of the bond between the cyclopropane ring and the trimethoxymethyl group is also a likely event. This would lead to the formation of a cyclopropyl cation or a trimethoxymethyl radical, and vice-versa.

  • Loss of Formaldehyde: A common rearrangement for methoxy-substituted compounds involves the loss of a neutral formaldehyde molecule (CH₂O). This can occur through a variety of rearrangement mechanisms.

  • Loss of Methanol: Similar to the loss of formaldehyde, the elimination of a neutral methanol molecule (CH₃OH) is another plausible fragmentation pathway, particularly following initial rearrangements.

Based on these principles, a theoretical mass spectrum of (trimethoxymethyl)cyclopropane would exhibit key fragments corresponding to these losses.

Comparative Analysis with Structural Analogs

To substantiate these predictions, we will now examine the experimental mass spectra of cyclopropyl methyl ether and tert-butyl methyl ether.

Cyclopropyl Methyl Ether: The Influence of the Cyclopropyl Ring

The mass spectrum of cyclopropyl methyl ether provides insight into the fragmentation of the core cyclopropyl ether structure. The key fragments observed in its mass spectrum are summarized in the table below.

Tert-Butyl Methyl Ether: The Impact of Steric Hindrance

Tert-butyl methyl ether serves as an excellent comparison for understanding the fragmentation driven by the sterically hindered environment around the ether oxygen, similar to the trimethoxymethyl group. Its mass spectrum is characterized by the formation of a very stable tert-butyl cation.

Side-by-Side Comparison of Fragmentation Patterns

The following table summarizes the key mass-to-charge ratios (m/z) and their proposed assignments for (trimethoxymethyl)cyclopropane (predicted), cyclopropyl methyl ether (experimental), and tert-butyl methyl ether (experimental).

m/z (Trimethoxymethyl)cyclopropane (Predicted Ion) Cyclopropyl Methyl Ether (Experimental Ion) tert-Butyl Methyl Ether (Experimental Ion) Relative Abundance (Cyclopropyl Methyl Ether) Relative Abundance (tert-Butyl Methyl Ether)
M•+ [C₇H₁₄O₃]•+ (146) - Predicted to be weak[C₄H₈O]•+ (72)[C₅H₁₂O]•+ (88) - Weak or absentModerateVery Low
M-15 [C₆H₁₁O₃]+ (131) - Loss of •CH₃[C₃H₅O]+ (57) - Loss of •CH₃[C₄H₉O]+ (73) - Loss of •CH₃HighHigh
M-31 [C₆H₁₃O₂]+ (115) - Loss of •OCH₃[C₄H₇]+ (55) - Loss of •OCH₃[C₅H₁₁]+ (71) - Loss of •OCH₃ModerateLow
57 -[C₃H₅O]+[C₄H₉]+ (tert-butyl cation)HighBase Peak (100%)
41 [C₃H₅]+ (Cyclopropyl cation)[C₃H₅]+[C₃H₅]+HighModerate

Visualizing the Fragmentation Pathways

To further clarify the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.

Caption: Predicted fragmentation of (trimethoxymethyl)cyclopropane.

Caption: Fragmentation of Cyclopropyl Methyl Ether.

Caption: Fragmentation of tert-Butyl Methyl Ether.

Experimental Protocol: GC-MS Analysis of Volatile Ethers

The following is a generalized protocol for the analysis of volatile ethers, such as the compounds discussed in this guide, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be optimized for the specific instrumentation and analytical goals.

1. Sample Preparation

  • Prepare a stock solution of the analyte in a volatile, high-purity solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.[5]

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.[5]

  • If analyzing a complex matrix, appropriate sample extraction and clean-up procedures (e.g., solid-phase microextraction, liquid-liquid extraction) should be employed.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or mid-polar capillary column is typically suitable for ether analysis (e.g., HP-5ms, DB-5ms).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

3. Data Acquisition and Analysis

  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Identify the peaks of interest based on their retention times.

  • Extract the mass spectrum for each peak and compare it to a reference library (e.g., NIST) or the predicted fragmentation pattern.

  • For quantitative analysis, create a calibration curve using the prepared standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Standards Working Standards (1-100 µg/mL) Stock->Standards Serial Dilution Injection GC Injection Standards->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Library Library Matching/ Pattern Analysis Spectrum->Library Quant Quantification Spectrum->Quant

Caption: General workflow for GC-MS analysis.

Conclusion

The fragmentation pattern of (trimethoxymethyl)cyclopropane, while not experimentally documented in public literature, can be logically deduced from the fundamental principles of mass spectrometry. By comparing its predicted behavior with that of cyclopropyl methyl ether and tert-butyl methyl ether, we gain a deeper understanding of how the interplay between a strained ring system and a sterically crowded ether functionality influences fragmentation. The key diagnostic fragments for (trimethoxymethyl)cyclopropane are expected to arise from alpha-cleavage (loss of a methyl group) and cleavages of the cyclopropane ring and the C-O bonds of the methoxy groups. This guide provides a robust framework for researchers to identify and characterize this and similar molecules, underscoring the predictive power of mass spectrometry in structural elucidation.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Koritzke, A. L., Frandsen, K. M., Christianson, M. G., Davis, J. C., Doner, A. C., Larsson, A., ... & Rotavera, B. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 109-122.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl methyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Davis - Genome Center. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Cyclopropyl vs. Ethyl Orthoesters for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise control of reaction kinetics and molecular stability is paramount. Orthoesters, with their unique reactivity profile, serve as versatile intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the precise control of reaction kinetics and molecular stability is paramount. Orthoesters, with their unique reactivity profile, serve as versatile intermediates and protecting groups.[1] Their susceptibility to acid-catalyzed hydrolysis allows for their application in pH-sensitive drug delivery systems and as synthons for complex molecular architectures.[2][3] The reactivity of orthoesters can be finely tuned by altering the substituents on the central carbon atom, a principle governed by electronic and steric effects.[4]

This guide provides an in-depth comparison of the reactivity of two pertinent classes of orthoesters: those bearing a cyclopropyl group and those with a conventional ethyl group. We will delve into the underlying chemical principles, present a framework for their experimental comparison, and offer detailed protocols for their synthesis and kinetic analysis.

Understanding Orthoester Reactivity: The Dominance of Electronic Effects

The hydrolysis of orthoesters proceeds via a stepwise, acid-catalyzed mechanism. The rate-determining step is typically the formation of a dioxocarbenium ion intermediate. The stability of this positively charged intermediate is the primary determinant of the overall reaction rate.[5] Consequently, substituents that can stabilize this carbocation will accelerate the hydrolysis, while those that destabilize it will have a retarding effect.

Studies have shown that the reactivity of orthoesters correlates well with Taft's "polar parameter" (σ*), which quantifies the inductive effect of a substituent.[4] Electron-donating groups increase the rate of hydrolysis by stabilizing the carbocation intermediate, whereas electron-withdrawing groups decrease the rate.[6]

The Tale of Two Substituents: Cyclopropyl vs. Ethyl

The ethyl group is a simple alkyl substituent that exhibits a modest electron-donating inductive effect. In contrast, the cyclopropyl group possesses a more complex electronic character. While it is inductively electron-withdrawing due to the increased s-character of its C-C bonds, it can act as a potent resonance electron-donating group. This is attributed to the ability of the bent bonds of the cyclopropane ring to overlap with an adjacent p-orbital, a phenomenon often described as "σ-π conjugation". This dual nature makes the cyclopropyl group a fascinating substituent for modulating molecular properties.[7]

Based on these electronic properties, we can formulate a hypothesis regarding the relative reactivity of cyclopropyl and ethyl orthoesters. The resonance-donating ability of the cyclopropyl group is expected to significantly stabilize the dioxocarbenium ion intermediate formed during hydrolysis. This stabilization should outweigh its inductive-withdrawing effect, leading to an overall acceleration of the hydrolysis rate compared to an ethyl orthoester.

Hypothesized Reactivity: Cyclopropyl Orthoester > Ethyl Orthoester

To validate this hypothesis, a direct experimental comparison of their hydrolysis kinetics is necessary.

Experimental Design for Comparative Reactivity Analysis

A robust comparison of the reactivity of cyclopropyl and ethyl orthoesters involves their synthesis followed by a kinetic analysis of their hydrolysis under controlled conditions.

Synthesis of Precursor Orthoesters

The synthesis of triethyl orthoacetate and a hypothetical tricyclopropyl orthoacetate can be achieved through established methods, such as the Pinner reaction from the corresponding nitrile and alcohol in the presence of anhydrous acid.[8]

Experimental Protocol: Synthesis of Triethyl Orthoacetate [9]

  • Dissolve acetonitrile (10 moles) and ethanol (10.5 moles) in decaline (900 g) and cool the mixture to -10°C.

  • With stirring, introduce anhydrous hydrogen chloride (10.5 moles) into the solution, maintaining the temperature below 10°C.

  • After the addition is complete, raise the temperature to 30°C and stir for several hours until the imidoethyl ester hydrochloride crystallizes.

  • Add an excess of ethanol (25 moles) to the reaction mixture.

  • Neutralize the mixture with a 20% solution of sodium ethoxide in ethanol.

  • Raise the temperature to 35°C and stir for an additional period.

  • The triethyl orthoacetate can then be isolated and purified by fractional distillation.

Experimental Protocol: Synthesis of Tricyclopropyl Orthoacetate (Proposed)

A similar Pinner reaction protocol could be adapted for the synthesis of tricyclopropyl orthoacetate using cyclopropanecarbonitrile and cyclopropanol. Modifications to reaction conditions, such as temperature and reaction time, may be necessary to accommodate the different physical and chemical properties of the reactants.

Kinetic Analysis of Hydrolysis

The rate of hydrolysis of the synthesized orthoesters can be monitored using ¹H NMR spectroscopy. The disappearance of the orthoester signal and the appearance of the corresponding ester and alcohol signals can be quantified over time.

Experimental Protocol: ¹H NMR Monitoring of Orthoester Hydrolysis [4]

  • Prepare a stock solution of the orthoester in a deuterated solvent (e.g., CDCl₃).

  • Prepare a buffered aqueous solution at the desired pH (e.g., phosphate buffer for pH 1-8).[6]

  • Initiate the hydrolysis reaction by adding a known amount of the orthoester stock solution to the buffered aqueous solution in an NMR tube at a controlled temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic signals of the orthoester and the product ester.

  • Plot the concentration of the orthoester as a function of time and determine the rate constant (k) by fitting the data to the appropriate rate law (typically pseudo-first-order).

Data Presentation and Interpretation

The obtained hydrolysis rate constants for the cyclopropyl and ethyl orthoesters under identical conditions can be directly compared to validate the initial hypothesis.

Table 1: Hypothetical Comparative Hydrolysis Rate Constants

OrthoesterSubstituentHydrolysis Rate Constant (k) at pH 5
Tricyclopropyl OrthoacetateCyclopropylkc-Pr
Triethyl OrthoacetateEthylkEt

A result where kc-Pr > kEt would provide strong evidence for the dominant electron-donating resonance effect of the cyclopropyl group in this context.

Visualizing the Mechanistic Rationale

The proposed mechanism for the acid-catalyzed hydrolysis of an orthoester and the influence of the substituent on the key intermediate can be visualized as follows:

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Dioxocarbenium Ion (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation and Decomposition Orthoester R-C(OR')₃ Protonated_Orthoester R-C(OR')₂-O⁺(H)R' Orthoester->Protonated_Orthoester + H⁺ Dioxocarbenium [R-C(OR')₂]⁺ Protonated_Orthoester->Dioxocarbenium - R'OH Hemiorthoester_intermediate R-C(OR')₂(OH) Dioxocarbenium->Hemiorthoester_intermediate + H₂O Ester R-COOR' Hemiorthoester_intermediate->Ester - H⁺, - R'OH Alcohol R'OH H2O H₂O H3O H₃O⁺ Proton H⁺

Caption: Generalized mechanism for the acid-catalyzed hydrolysis of an orthoester.

The stability of the dioxocarbenium ion is the critical factor influencing the reaction rate.

Stability_Comparison Cyclopropyl_Carbocation [Cyclopropyl-C(OR')₂]⁺ Reactivity_High Higher Reactivity Cyclopropyl_Carbocation->Reactivity_High Stabilized by σ-π conjugation Ethyl_Carbocation [Ethyl-C(OR')₂]⁺ Reactivity_Low Lower Reactivity Ethyl_Carbocation->Reactivity_Low Modestly stabilized by inductive effect

Caption: Comparative stability of dioxocarbenium ions.

Conclusion and Future Directions

The unique electronic properties of the cyclopropyl group suggest that cyclopropyl-substituted orthoesters will exhibit enhanced reactivity towards hydrolysis compared to their ethyl counterparts. This heightened reactivity, stemming from the resonance stabilization of the key dioxocarbenium intermediate, opens avenues for the design of more sensitive pH-responsive systems for applications such as targeted drug delivery. The experimental protocols outlined in this guide provide a clear pathway for the validation of this hypothesis and for the quantitative comparison of these two important classes of orthoesters. Further research could explore the impact of substitution on the cyclopropyl ring itself, offering even finer control over the reactivity of these versatile chemical entities.

References

  • Hollstein, S., & von Delius, M. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(4), 484-496. [Link]

  • Hollstein, S., & von Delius, M. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramamolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central. [Link]

  • Eitzinger, A., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Cyclopropyl group. Wikipedia. [Link]

  • O'Brien, P. J., et al. (2010). Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. PubMed. [Link]

  • U.S. Environmental Protection Agency. (1988). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEIPS. [Link]

  • Royal Society of Chemistry. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]

  • Nikbin, N., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. [Link]

  • Wikipedia. (2023). Ortho ester. Wikipedia. [Link]

  • Bouab, O., et al. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Science Publishing. [Link]

  • Wipf, P., et al. (1999). Synthetic Applications of Ortho Esters. ResearchGate. [Link]

  • PrepChem. (2023). Synthesis of triethyl orthoacetate. PrepChem.com. [Link]

Sources

Validation

High-Resolution NMR Distinction: Cyclopropyl Ester vs. Cyclopropyl Orthoester

Executive Summary The structural distinction between a Cyclopropyl Ester ( ) and a Cyclopropyl Orthoester ( ) is a critical checkpoint in synthetic organic chemistry, particularly during the protection of carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural distinction between a Cyclopropyl Ester (


) and a Cyclopropyl Orthoester  (

) is a critical checkpoint in synthetic organic chemistry, particularly during the protection of carboxylic acids or the synthesis of strained ring systems.

While both species share similar solubility profiles and cyclopropyl proton signatures, they possess distinct electronic environments at the central carbon. The definitive differentiator is ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 NMR spectroscopy , specifically the chemical shift of the central carbon atom.
  • Ester (

    
    ): 
    
    
    
    170–175 ppm (Carbonyl)
  • Orthoester (

    
    ): 
    
    
    
    110–120 ppm (Acetal-like quaternary carbon)

This guide outlines the mechanistic basis for these signals, provides a robust experimental protocol, and details a self-validating "Acid Hydrolysis Test" to confirm orthoester presence.

Mechanistic Basis of Signal Divergence

To interpret the NMR data correctly, one must understand the electronic and geometric differences between the two functionalities.

FeatureCyclopropyl EsterCyclopropyl Orthoester
Hybridization

(Planar)

(Tetrahedral)
Electronic Effect Strong Anisotropy (Deshielding cone of C=O)Inductive Withdrawal (Three Oxygen atoms)
Symmetry Lower SymmetryHigher Symmetry (if

groups are identical)
Stability Moderate (Hydrolyzes in strong acid/base)Acid Labile (Stable in base, collapses in acid)
The "Smoking Gun": Carbonyl Anisotropy vs. Inductive Shielding

In the ester, the carbonyl carbon is highly deshielded due to the double bond to oxygen and the resulting paramagnetic ring current (anisotropy), pushing the signal downfield (>170 ppm).

In the orthoester, the central carbon is bonded to three oxygens. While oxygen is electronegative (inductive deshielding), the lack of a


-system and the tetrahedral geometry keeps the signal significantly upfield compared to a carbonyl, typically landing in the "acetal window" (110–120 ppm).

Comparative Analysis: Spectral Signatures

A. NMR (The Definitive Method)

This is the primary decision point. Run a standard proton-decoupled


 experiment.
  • Cyclopropyl Ester: Look for a signal in the 168–175 ppm range. This confirms the presence of the

    
     moiety.
    
  • Cyclopropyl Orthoester: Look for a quaternary signal (low intensity) in the 112–118 ppm range.

    • Note: This region is often populated by aromatic carbons or alkene signals. Use DEPT-135 or HSQC to confirm the carbon is quaternary (no attached protons).

B. H NMR (Subtle Nuances)

Proton NMR is less definitive due to overlapping signals, but the Cyclopropyl Methine (


) —the proton on the ring directly attached to the functional group—offers clues.
  • Ester (

    
    ):  The magnetic anisotropy of the carbonyl group typically deshields the alpha-proton. Expect the cyclopropyl methine to appear slightly downfield (e.g., 
    
    
    
    1.5 – 2.5 ppm depending on substitution).
  • Orthoester (

    
    ):  Lacking the carbonyl cone, the methine proton is influenced only by the inductive effect of the quaternary carbon. It often appears slightly upfield relative to its ester counterpart, though this is structure-dependent.
    
C. 2D NMR (HMBC Connectivity)

Heteronuclear Multiple Bond Correlation (HMBC) provides the connectivity map.

  • Ester: The cyclopropyl protons will show a strong long-range coupling (

    
     or 
    
    
    
    ) to the Carbonyl Carbon (~172 ppm) .
  • Orthoester: The cyclopropyl protons will correlate to the Quaternary Carbon (~115 ppm) .

Experimental Protocol

Protocol A: Standard Characterization

Objective: Obtain high-fidelity spectral data without degrading the sample.

  • Solvent Selection:

    • Ester:

      
       is standard.
      
    • Orthoester: Use

      
       (Benzene-
      
      
      
      )
      or
      
      
      treated with basic alumina.
    • Critical Warning: Commercial

      
       is often acidic due to photolytic decomposition (formation of DCl). This traces acidity can hydrolyze orthoesters inside the NMR tube, leading to confusing spectra (mixture of orthoester + ester + alcohol).
      
  • Sample Prep:

    • Filter the orthoester solution through a small plug of basic alumina or

      
       directly into the NMR tube to ensure neutrality.
      
  • Acquisition:

    • Run

      
       with sufficient scans (256+) to visualize the low-intensity quaternary carbon of the orthoester.
      
Protocol B: The "Acid Hydrolysis" Chemical Test

Objective: Confirm orthoester identity by observing its controlled degradation.

  • Take the NMR tube containing the suspected orthoester in a non-protic solvent (e.g.,

    
     or Acetone-
    
    
    
    ).
  • Acquire a baseline

    
     spectrum.
    
  • Add 1 drop of dilute

    
      (or shake with a drop of aqueous HCl).
    
  • Shake vigorously and re-acquire the spectrum after 5 minutes.

  • Result Interpretation:

    • Orthoester: The spectrum will drastically change. The orthoester signals will vanish, replaced by the signals of the corresponding Ester and Alcohol (typically 3 equivalents of alcohol per orthoester).

    • Ester: The spectrum will remain largely unchanged (esters hydrolyze much slower than orthoesters at room temperature without heating).

Visualization of Logic & Data

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical steps to distinguish the two compounds using NMR data and chemical reactivity.

NMR_Decision_Tree Sample Unknown Sample (Cyclopropyl Derivative) C13_Exp Run 13C NMR (Solvent: Neutralized CDCl3 or C6D6) Sample->C13_Exp Check_Shift Analyze Chemical Shift of Central Carbon C13_Exp->Check_Shift Result_Ester Signal @ 165-175 ppm (Carbonyl) Check_Shift->Result_Ester Downfield Result_Ortho Signal @ 110-120 ppm (Quaternary C) Check_Shift->Result_Ortho Upfield Confirm_Ester CONFIRMED: Cyclopropyl Ester Result_Ester->Confirm_Ester Direct ID Validation Validation: Acid Hydrolysis Test (Add trace HCl/D2O) Result_Ortho->Validation Hydrolysis_Result Did the spectrum change rapidly to Ester + Alcohol? Validation->Hydrolysis_Result Confirm_Ortho CONFIRMED: Cyclopropyl Orthoester Hydrolysis_Result->Confirm_Ortho Yes (Unstable) Hydrolysis_Result->Confirm_Ester No (Stable)

Caption: Analytical workflow for distinguishing esters from orthoesters using


 shifts and chemical stability.
Diagram 2: HMBC Connectivity Map

This diagram visualizes the heteronuclear correlations expected in a 2D NMR experiment.

HMBC_Correlation cluster_0 Cyclopropyl Ester cluster_1 Cyclopropyl Orthoester H_Ester Cyclopropyl Proton (1H) C_Carbonyl Carbonyl Carbon (172 ppm) H_Ester->C_Carbonyl Strong HMBC Correlation H_Ortho Cyclopropyl Proton (1H) C_Quat Central Carbon (115 ppm) H_Ortho->C_Quat Strong HMBC Correlation

Caption: HMBC correlations showing the connectivity of the cyclopropyl proton to the distinct central carbon environments.

Summary Data Table

ParameterCyclopropyl EsterCyclopropyl OrthoesterNotes

Shift (Central)
165 – 175 ppm 110 – 120 ppm The most reliable indicator.
Carbon Type (DEPT) Quaternary (

)
Quaternary (

)
Both appear as non-protonated carbons.

Shift (Methine)
~1.5 – 2.5 ppm~1.2 – 2.0 ppmHighly dependent on substituents; use only as supporting evidence.
IR Spectroscopy Strong band @ 1735-1750 cm⁻¹No C=O band ; Strong C-O stretch @ 1000-1200 cm⁻¹Fast, non-destructive secondary check.
Acid Stability Stable (short term)Unstable (Hydrolyzes rapidly)Use neutralized solvents for orthoesters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for carbonyl vs. acetal carbon shifts).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 581–603. [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Characteristic 13C NMR Chemical Shifts. Retrieved October 26, 2023, from [Link]

Comparative

A Senior Application Scientist's Guide to Validating the Purity of (Trimethoxymethyl)cyclopropane by GC-MS: A Comparative Analysis

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible science. (Trimethoxymethyl)cyclopropane, a compound wit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible science. (Trimethoxymethyl)cyclopropane, a compound with potential applications stemming from its unique strained ring system and functional groups, requires a robust analytical methodology to ensure its quality.[1][2][3] This guide provides an in-depth, experience-driven protocol for the validation of (trimethoxymethyl)cyclopropane purity using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it offers a critical comparison with alternative analytical techniques, primarily Quantitative Nuclear Magnetic Resonance (qNMR), to provide a comprehensive perspective on methodological choices.

The Rationale: Why GC-MS for (Trimethoxymethyl)cyclopropane?

The selection of an analytical technique is not arbitrary; it is a decision guided by the physicochemical properties of the analyte. (Trimethoxymethyl)cyclopropane is a volatile, thermally stable, small molecule, making it an ideal candidate for GC-MS analysis.[4]

  • Volatility: The compound's ability to be readily vaporized at temperatures compatible with gas chromatography allows for efficient separation from non-volatile impurities.

  • Thermal Stability: Crucially, the molecule must not degrade in the heated injection port or GC column. The cyclopropane ring, while strained, is sufficiently stable under typical GC conditions.[5]

  • Separation Power: The high resolving power of modern capillary GC columns is essential for separating the main component from structurally similar impurities that may arise during synthesis.

  • Definitive Identification: The mass spectrometer provides unambiguous identification of the analyte and its potential impurities based on their mass-to-charge ratio and fragmentation patterns. This is a significant advantage over techniques that rely solely on retention time.[4]

The GC-MS Purity Validation Workflow: A Self-Validating System

A trustworthy analytical method is one that is rigorously validated. The following workflow, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures the reliability of the purity assessment.[6][7][8][9]

Diagram: GC-MS Purity Validation Workflow

GC_MS_Validation_Workflow cluster_Prep Phase 1: Preparation & System Suitability cluster_Validation Phase 2: Method Validation (ICH Q2(R1)) cluster_Analysis Phase 3: Routine Analysis & Purity Calculation SamplePrep Sample Preparation (Dilution in appropriate solvent) MethodDev Initial Method Development (Column, Temp Program, etc.) SamplePrep->MethodDev SST System Suitability Test (SST) (Resolution, Tailing Factor, Repeatability) MethodDev->SST Specificity Specificity (Peak Purity & Identification) SST->Specificity Proceed if SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Routine Routine Sample Analysis LOQ->Routine Validated Method Ready PurityCalc Purity Calculation (Area % Normalization) Routine->PurityCalc Report Final Report & Certificate of Analysis PurityCalc->Report

Caption: A workflow diagram illustrating the three key phases of GC-MS method validation for purity assessment.

Experimental Protocol: GC-MS Analysis

This protocol is a robust starting point and should be optimized for the specific instrumentation used.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the (trimethoxymethyl)cyclopropane sample.

  • Dissolve in 10.0 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a volumetric flask.

  • Vortex to ensure complete dissolution. The concentration should be adjusted to fall within the linear range of the instrument.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale & Expert Insight
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)This non-polar stationary phase is an excellent first choice for separating hydrocarbons and their derivatives based on boiling points. The dimensions offer a good balance of resolution and analysis time.
Injection Mode Split (e.g., 50:1 ratio)A split injection prevents column overloading with a concentrated sample, ensuring sharp, symmetrical peaks. The ratio may need optimization.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Helium provides good efficiency and is inert. Constant flow mode ensures stable retention times.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial hold allows for focusing of early-eluting compounds. The ramp rate is a good starting point for separating impurities with different boiling points.
MS Interface Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVEI is a "hard" ionization technique that produces reproducible fragmentation patterns, creating a searchable mass spectrum for identification.[4]
Mass Scan Range m/z 35 - 400This range will cover the molecular ion of the analyte and potential lower-mass fragments and impurities.

3. Data Analysis and Purity Calculation:

  • The purity is typically calculated using the area percent normalization method .

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

  • This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting assumption for structurally similar impurities under EI conditions. For higher accuracy, relative response factors should be determined.

Method Validation Parameters (per ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8]

  • Specificity: The ability to unequivocally assess the analyte. This is demonstrated by obtaining a clean mass spectrum for the main peak and ensuring baseline separation from any impurities.

  • Linearity: A minimum of five concentrations are prepared and analyzed.[7] The peak area is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][7]

  • Accuracy: Determined by spiking a sample with known amounts of a certified reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability: Multiple injections of the same sample to assess instrument precision.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day to assess method ruggedness. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.

Comparative Analysis: GC-MS vs. Quantitative NMR (qNMR)

While GC-MS is an excellent technique, a comprehensive guide must consider alternatives. Quantitative NMR (qNMR) is a powerful orthogonal method for purity assessment.[10]

The Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[11] By co-dissolving a sample with a highly pure internal standard of known concentration, the purity of the analyte can be calculated without needing a specific reference standard of the analyte itself.[11][12]

Head-to-Head Comparison
FeatureGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-based detection.Universal detection of NMR-active nuclei (e.g., ¹H).
Quantification Relative (Area %); requires response factors for absolute purity.Absolute; directly relates signal integral to molar quantity via an internal standard.[11][13]
Sensitivity Very high (ppm to ppb levels), excellent for trace impurity detection.Lower than GC-MS (typically requires >0.1% w/w). Not ideal for trace analysis.[11]
Specificity High; relies on both retention time and mass spectrum.High; relies on unique chemical shifts. Can be compromised by signal overlap in complex mixtures.[14]
Sample Prep Dilution in a volatile solvent.Precise weighing of both analyte and internal standard; dissolution in a deuterated solvent.
Throughput Relatively high; modern autosamplers allow for unattended sequences.Lower; requires longer acquisition times for good signal-to-noise, especially for ¹³C.
"NMR Silent" Impurities Detects any volatile and thermally stable impurity.Will not detect impurities without the target nucleus (e.g., inorganic salts, residual catalysts).[13]
Cost & Complexity Lower initial instrument cost and less complex operation.[14][15]Higher instrument and maintenance costs; requires specialized expertise.[11]
Diagram: Deciding Between GC-MS and qNMR

Decision_Tree Start Purity Analysis of (trimethoxymethyl)cyclopropane Question1 Primary Goal: Detect & Identify Trace Volatile Impurities (<0.1%)? Start->Question1 Question2 Primary Goal: Absolute Purity Value Without Analyte-Specific Standard? Question1->Question2 No GCMS_Node GC-MS is the Preferred Method Question1->GCMS_Node Yes qNMR_Node qNMR is the Preferred Method Question2->qNMR_Node Yes Complementary_Node Use Both as Orthogonal Methods (Gold Standard) Question2->Complementary_Node No / Need Comprehensive View

Caption: A decision-making diagram for selecting the appropriate analytical technique based on the primary objective.

Conclusion and Expert Recommendation

For routine quality control and the specific task of identifying and quantifying volatile impurities in (trimethoxymethyl)cyclopropane, a validated GC-MS method is the superior and more practical choice. Its high sensitivity, specificity, and throughput make it ideal for ensuring batch-to-batch consistency and detecting trace contaminants that could impact downstream applications.[15]

Quantitative NMR serves as an invaluable orthogonal technique. It is best employed for the definitive assignment of absolute purity to a primary reference standard or for batches where non-volatile or "NMR silent" impurities are not a concern.[10][14] The gold standard in a drug development setting would involve using qNMR to certify a reference lot and then employing the validated GC-MS method for the routine analysis of all subsequent batches, ensuring both accuracy and efficiency.

References

  • Cuticular Hydrocarbons from the Springtail Vertagopus sarekensis—A New Class of Cuticular Lipids from Arthropods. National Institutes of Health. [Link]

  • Cyclopropane. Wikipedia. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. [Link]

  • Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. National Institutes of Health. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Comparison of GC/MS and NMR for quantification of methyleugenol in food. ResearchGate. [Link]

  • Synthesis of cyclopropane containing natural products. Marquette University. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of Orthoesters and Acetals for Drug Development Professionals

Abstract: The selection of appropriate functional groups is a cornerstone of modern drug development, directly impacting a molecule's stability, efficacy, and delivery profile. Among the most critical moieties are orthoe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selection of appropriate functional groups is a cornerstone of modern drug development, directly impacting a molecule's stability, efficacy, and delivery profile. Among the most critical moieties are orthoesters and acetals, whose stability profiles dictate their application, from robust protecting groups to sensitive triggers in advanced delivery systems. This guide provides an in-depth comparison of the thermal stability of orthoesters and acetals, grounded in mechanistic principles and supported by comparative experimental data. We will explore the structural and electronic factors that govern their degradation, present methodologies for their assessment, and discuss the profound implications of their stability differences for pharmaceutical formulation and drug delivery design.

Introduction: The Strategic Importance of Stability

In the landscape of pharmaceutical sciences, the chemical stability of an active pharmaceutical ingredient (API) and its formulation is not merely a matter of shelf life; it is a critical determinant of safety and efficacy. Uncontrolled degradation can lead to loss of potency, the formation of toxic byproducts, and unpredictable release kinetics. Both orthoesters and acetals are oxygen-containing functional groups that play pivotal roles, yet their responses to thermal stress are fundamentally different.

  • Acetals , with the general structure R-C(OR')₂-R'', are renowned for their stability under neutral and basic conditions, making them excellent choices as protecting groups for aldehydes and ketones during multi-step synthesis.[1] Their robustness is a key asset in creating stable drug formulations.

  • Orthoesters , possessing a unique RC(OR')₃ structure, are distinguished by their inherent sensitivity to acid-catalyzed hydrolysis.[2][3] This apparent liability is masterfully exploited in drug delivery, where their rapid degradation in acidic environments, such as those found in endosomes or tumor microenvironments, can be engineered for targeted drug release.[4][5]

Understanding the nuances of their thermal stability is therefore paramount for researchers. It informs decisions from synthesis and purification through to formulation, storage, and the design of sophisticated, stimuli-responsive therapeutic systems.

At the Molecular Level: Structural and Electronic Origins of Stability

The divergent stability of acetals and orthoesters can be traced directly to their core structural and electronic differences.

An acetal features a central carbon atom bonded to two alkoxy (-OR) groups and typically a hydrogen and an alkyl/aryl group. Its stability is largely derived from the fact that its primary degradation pathway, acid-catalyzed hydrolysis, requires protonation of one of the ether oxygens to form a good leaving group (an alcohol).[6][7] This process leads to a resonance-stabilized oxocarbenium ion, which is a relatively stable intermediate.

An orthoester , by contrast, has a central carbon atom bonded to three alkoxy groups. This seemingly minor addition has profound consequences:

  • Increased Electron Density: The central carbon is more electron-rich than in an acetal, making it more susceptible to electrophilic attack, including protonation.

  • Multiple Cleavage Pathways: The presence of a third alkoxy group provides an additional site for protonation and subsequent cleavage, increasing the statistical probability of initiating degradation.

  • Stereoelectronic Effects: The departure of an alkoxy group is stereoelectronically favored, and the resulting dioxolenium ion intermediate in cyclic orthoesters is readily attacked by water.[8]

This inherent structural feature makes the orthoester functional group significantly more labile, particularly under acidic conditions which can be initiated by trace moisture and heat.[9]

Mechanisms of Degradation: A Tale of Two Pathways

While both functional groups are susceptible to acid-catalyzed hydrolysis, the kinetics and mechanisms differ significantly. Thermal stress acts as a potent accelerator for these hydrolytic processes, often initiated by ambient moisture.

Acetal Degradation: A Robust Defense

The degradation of an acetal is a well-established, stepwise process that requires an acid catalyst.[6]

  • Protonation: An ether oxygen is protonated by an acid (H-A).

  • Formation of Oxocarbenium Ion: The protonated oxygen and its attached group leave as an alcohol, forming a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

  • Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

  • Repeat and Release: The hemiacetal undergoes a similar acid-catalyzed process to release a second molecule of alcohol and the parent carbonyl compound (aldehyde or ketone).

Because the initial protonation step requires an external acid source and involves a relatively stable intermediate, acetals exhibit considerable thermal and hydrolytic stability in the absence of acid.[1]

Orthoester Degradation: Engineered Lability

Orthoester hydrolysis is a more facile and complex process, often described as a three-stage reaction.[8][9]

  • Rapid Protonation & Cleavage: One of the three alkoxy groups is quickly protonated. This leads to the elimination of an alcohol molecule and the formation of a dialkoxycarbenium ion (or a dioxolenium ion for cyclic orthoesters). This initial step is significantly faster than the equivalent step for acetals.

  • Hydration: Water attacks the highly electrophilic carbocation intermediate to form a hemiorthoester.

  • Collapse to Products: This intermediate is unstable and rapidly decomposes, often with acid catalysis, to form a standard ester and another molecule of alcohol. The resulting ester can then undergo slower, conventional hydrolysis.

Crucially, the hydrolysis of an orthoester produces a carboxylic acid as an end product.[4] This acidic byproduct can then catalyze the degradation of remaining orthoester molecules, leading to an autocatalytic degradation profile. This phenomenon means that once initiated by heat and moisture, orthoester degradation can accelerate over time.

G cluster_0 Acetal Degradation Pathway cluster_1 Orthoester Degradation Pathway A_Start Acetal R-C(OR')₂-H A_Int1 Oxocarbenium Ion [R-C(OR')-H]⁺ A_Start->A_Int1 + H⁺ - R'OH A_Int2 Hemiacetal R-C(OR')(OH)-H A_Int1->A_Int2 + H₂O - H⁺ A_End Aldehyde R-CHO A_Int2->A_End + H⁺ - R'OH O_Start Orthoester R-C(OR')₃ O_Int1 Dialkoxycarbenium Ion [R-C(OR')₂]⁺ O_Start->O_Int1 + H⁺ (fast) - R'OH O_Int2 Ester R-COOR' O_Int1->O_Int2 + H₂O - R'OH, -H⁺ O_End Carboxylic Acid R-COOH O_Int2->O_End + H₂O (slow)

Figure 1. Simplified comparison of acid-catalyzed degradation pathways.

Experimental Assessment of Thermal Stability

To quantify the difference in thermal stability, standardized analytical techniques are employed. Thermogravimetric Analysis (TGA) and isothermal stress testing are particularly insightful.

Comparative Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an excellent tool for determining the onset temperature of degradation (Tonset), where significant mass loss begins.

Experimental Rationale: By subjecting structurally analogous orthoester and acetal compounds to the same linear heating ramp, we can directly compare the temperatures at which they begin to decompose and lose mass. A lower Tonset indicates lower thermal stability. This method is crucial for identifying maximum processing temperatures during manufacturing steps like hot-melt extrusion.[10]

Illustrative Data:

CompoundFunctional GroupTonset (5% Mass Loss)Tmax (Peak of dTG)
Compound AOrthoester145 °C162 °C
Compound BAcetal210 °C235 °C
Table 1: Representative TGA data for an orthoester and a structurally similar acetal, heated at 10 °C/min under a nitrogen atmosphere. Tonset indicates the temperature at which 5% of the initial mass is lost. Tmax represents the temperature of the maximum rate of degradation.

The data clearly illustrates the significantly lower thermal stability of the orthoester (Compound A) compared to the acetal (Compound B), with degradation commencing at a temperature 65 °C lower.

Isothermal Stability Under Accelerated Conditions

While TGA is useful for assessing acute thermal stress, isothermal studies provide critical data on long-term stability at elevated storage temperatures (e.g., 40°C, 60°C).

Experimental Rationale: This experiment mimics the aging of a drug product on the shelf. Samples are held at a constant, elevated temperature, and aliquots are withdrawn at various time points. The concentration of the parent compound is quantified using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). This approach allows for the determination of degradation kinetics.

Illustrative Data:

Time (days)% Compound A (Orthoester) Remaining at 60°C% Compound B (Acetal) Remaining at 60°C
0100.0100.0
785.299.5
1471.599.1
3048.998.3
Table 2: Representative isothermal degradation data for an orthoester and a structurally similar acetal stored at 60°C in the presence of 75% relative humidity.

This isothermal data corroborates the TGA findings, demonstrating the rapid degradation of the orthoester under conditions where the acetal remains highly stable.

G prep Sample Preparation (Weigh compound into vials) storage Place in Stability Chamber (e.g., 60°C / 75% RH) prep->storage pull Time Point Pull (t=0, 7, 14, 30 days) storage->pull analysis Sample Analysis (Dilute and inject into HPLC) pull->analysis data Data Processing (Quantify peak area vs. t=0) analysis->data report Generate Degradation Curve (% Remaining vs. Time) data->report

Figure 2. Experimental workflow for an isothermal stability study.

Implications for Drug Development and Formulation

The distinct stability profiles of orthoesters and acetals are not a simple matter of "good" versus "bad" but rather a spectrum of properties to be leveraged for specific applications.

  • Orthoesters as Smart Triggers: The inherent instability of orthoesters is their greatest asset in controlled drug delivery. Poly(ortho esters) are a well-established class of biodegradable polymers used in drug-eluting implants and injectable depots. Their degradation rate can be precisely tuned by modifying the polymer backbone, allowing for controlled drug release over days or months.[11][12] In nanoparticles, orthoester linkages can be used to create pH-sensitive systems that are stable in the bloodstream (pH 7.4) but rapidly release their therapeutic payload upon entering the acidic environment of a tumor or an endosome (pH 4.5-6.5).[4][13]

  • Acetals as Robust Protectors and Linkers: The high stability of acetals makes them ideal for use as protecting groups for aldehydes and ketones during complex chemical syntheses, as they can withstand a wide range of reagents and conditions without cleavage.[1] In formulated drugs, an acetal linkage can provide a stable connection, for example, in a prodrug that is designed to be cleaved by a specific enzyme rather than by ambient chemical conditions. Their thermal robustness ensures that the drug product can withstand manufacturing processes and long-term storage without significant degradation.[14][15]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol: Comparative Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the orthoester and acetal samples into separate, tared TGA pans (aluminum or platinum).

  • Method Setup:

    • Purge Gas: Set a high-purity nitrogen purge at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min.

  • Data Acquisition: Run the method for each sample.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the Tonset, often defined as the temperature at which 5% mass loss occurs.

    • Calculate the first derivative of the mass loss curve (dTG) to find Tmax, the temperature of the fastest decomposition.

Protocol: Isothermal Stability Analysis via HPLC
  • Method Validation: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradants.

  • Sample Preparation: Prepare solutions of the orthoester and acetal in a relevant formulation buffer or solvent. Aliquot into sealed glass vials.

  • Initial Analysis (t=0): Immediately analyze three vials of each compound to establish the initial concentration.

  • Stress Conditions: Place the remaining vials into a calibrated stability chamber set to the desired accelerated condition (e.g., 60 °C / 75% Relative Humidity).

  • Time Point Testing: At each scheduled time point (e.g., 7, 14, 30 days), remove three vials of each compound from the chamber.

  • Sample Analysis: Allow vials to cool to room temperature. Dilute as necessary and analyze by the validated HPLC method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point by comparing its peak area to the average peak area at t=0.

Conclusion

The thermal stability of orthoesters and acetals is fundamentally dictated by their molecular structure. Acetals possess a robust chemical architecture, making them stable moieties suitable for protecting groups and durable drug formulations. In stark contrast, orthoesters exhibit a pronounced lability, particularly to acid-catalyzed hydrolysis, which is exacerbated by heat. This sensitivity, however, is not a flaw but a feature that has been ingeniously harnessed by drug development professionals to create sophisticated, stimuli-responsive delivery systems. A thorough understanding and experimental characterization of these stability differences are essential for any researcher aiming to design safe, stable, and effective pharmaceutical products.

References

  • Professional Plastics. (n.d.). Understanding Acetals. Retrieved from [Link]

  • Xometry. (2022). Acetal (POM): Definition, Properties, and Uses. Retrieved from [Link]

  • Cordes, E. H. (2007). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 1-44. Retrieved from [Link]

  • von Delius, M., & Brachvogel, R. C. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. Retrieved from [Link]

  • Yang, D., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. Retrieved from [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Retrieved from [Link]

  • Li, Y., et al. (2020). pH-Sensitive Biomaterials for Drug Delivery. Molecules, 25(23), 5646. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Ghasemi, S., & Zidashti, A. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(61), 37153-37190. Retrieved from [Link]

  • Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264-272. Retrieved from [Link]

  • Hoste, K., et al. (2010). Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. Bioorganic & Medicinal Chemistry, 18(16), 5947-5952. Retrieved from [Link]

  • Moses, J. E., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. Journal of Pharmaceutical Sciences, 109(11), 3325-3334. Retrieved from [Link]

  • Ahmad, M., & De, S. (2006). Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism. Journal of the American Chemical Society, 128(38), 12556-12564. Retrieved from [Link]

  • Guo, X., & Szoka, F. C. (2003). Ortho Ester-Based Surfactants for pH-Triggered Release in Drug and Gene Delivery. eScholarship, University of California. Retrieved from [Link]

  • Lee, E. S., & Gao, Z. (2011). pH-Responsive Nanoparticles for Drug Delivery. Molecular Pharmaceutics, 8(2), 321-334. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(Trimethoxymethyl)cyclopropane proper disposal procedures

(Trimethoxymethyl)cyclopropane Proper Disposal Procedures CAS Number: 54917-76-9 Formula: C₇H₁₄O₃ Synonyms: Cyclopropyltrimethoxymethane; Cyclopropyl orthoformate (derivative class) Part 1: Executive Safety & Operational...

Author: BenchChem Technical Support Team. Date: February 2026

(Trimethoxymethyl)cyclopropane Proper Disposal Procedures

CAS Number: 54917-76-9 Formula: C₇H₁₄O₃ Synonyms: Cyclopropyltrimethoxymethane; Cyclopropyl orthoformate (derivative class)

Part 1: Executive Safety & Operational Directive

Core Directive: (Trimethoxymethyl)cyclopropane is a Flammable Liquid and a Moisture-Sensitive Orthoester . Upon contact with water or atmospheric moisture—particularly in acidic conditions—it hydrolyzes to form methyl cyclopropanecarboxylate and Methanol .

Immediate Hazards:

  • Flammability: High. Treat as a Class 3 Flammable Liquid.

  • Reactivity: Hydrolyzes to release methanol (toxic, flammable).

  • Toxicity: Irritant to eyes and skin; methanol byproduct is toxic if ingested or inhaled.

Disposal Strategy: The only acceptable terminal disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. Do NOT dispose of down the drain. Do NOT intentionally hydrolyze as a disposal method unless equipped to handle large volumes of methanol waste.

Part 2: Pre-Disposal Assessment & Handling

Before initiating disposal, characterize the waste stream to ensure compatibility.

Physicochemical Properties Relevant to Disposal
PropertyValue / StatusOperational Implication
Physical State LiquidRequires solvent waste containers (HDPE or Glass).
Boiling Point ~140–150 °C (Predicted)Volatile; keep containers tightly sealed.
Flash Point < 60 °C (Est. Class 3)Ground all equipment during transfer to prevent static discharge.
Water Solubility Reacts (Hydrolysis)Do NOT mix with aqueous waste streams.
Density ~1.0 g/mLHeavier than some solvents; may stratify if mixed.
Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory NIOSH-approved Organic Vapor (OV) cartridgePrevents inhalation of methanol vapors during hydrolysis.
Dermal Nitrile or Butyl Rubber GlovesOrthoesters penetrate standard latex; methanol permeates nitrile slowly (change immediately upon splash).
Ocular Chemical Splash GogglesMandatory due to potential pressure buildup/spray from hydrolysis.
Body Flame-Resistant (FR) Lab CoatProtection against flash fire hazards.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Standard Waste Stream (Unused or Pure Chemical)

Use this protocol for expired reagents or surplus pure stock.

  • Segregation: Ensure the waste container is labeled "Flammable Organic Waste - Non-Halogenated."

  • Compatibility Check: Verify the waste container does NOT contain strong acids (HCl, H₂SO₄) or aqueous layers.

    • Reasoning: Acids catalyze the rapid hydrolysis of the orthoester, generating heat and pressure (methanol gas).

  • Transfer:

    • Work inside a fume hood.

    • Ground the receiving container if it is metal or conductive plastic >4L.

    • Pour slowly to minimize static generation.

  • Sealing: Cap the container tightly. Do not leave funnels in the neck.

  • Labeling: List constituents clearly: "(Trimethoxymethyl)cyclopropane" and "Methanol" (potential byproduct).

Protocol B: Spill Cleanup (Emergency Disposal)

Use this protocol for spills < 500 mL.

  • Isolate: Evacuate the immediate area and remove ignition sources.

  • Do NOT Use Water: Water will accelerate hydrolysis and spread the methanol hazard.

  • Absorb: Use an inert absorbent such as Vermiculite , Dry Sand , or Activated Charcoal .

    • Note: Avoid cellulosic absorbents (paper towels) if possible, as they increase flammability surface area.

  • Collect: Scoop the absorbed material into a sealable container (e.g., a wide-mouth HDPE jar).

  • Label: "Debris from Flammable Liquid Spill - Contains (Trimethoxymethyl)cyclopropane."

Protocol C: Empty Container Management
  • Air Dry: Allow the empty bottle to evaporate in a fume hood for 24 hours (if local regulations permit volatile release).

  • Rinse: Triple rinse with a small amount of Acetone or Ethanol .

    • Action: Pour the rinsate into the Flammable Organic Waste container (Protocol A).

  • Deface: Cross out the label and mark "Empty."

  • Discard: Dispose of the glass/plastic bottle in the standard lab glass waste or recycling stream.

Part 4: Visualized Workflows

Figure 1: Disposal Decision Logic

This decision tree guides the researcher to the correct disposal path based on the state of the chemical.

DisposalLogic Start Waste: (Trimethoxymethyl)cyclopropane StateCheck What is the state of the material? Start->StateCheck Pure Pure Liquid / Expired Stock StateCheck->Pure Mixture Reaction Mixture / Solvent Waste StateCheck->Mixture Spill Spill / Contamination StateCheck->Spill Segregate Segregate from ACIDS & WATER Pure->Segregate CheckAq Contains Aqueous/Acidic Layer? Mixture->CheckAq Absorb Absorb with Vermiculite (NO WATER) Spill->Absorb BinPure Non-Halogenated Organic Waste Segregate->BinPure SepPhase Separate Phases (Organic vs Aqueous) CheckAq->SepPhase Yes BinMix Dispose Organic Phase (Non-Halogenated) CheckAq->BinMix No SepPhase->BinMix SolidWaste Solid Hazardous Waste Bin Absorb->SolidWaste

Caption: Operational logic for determining the correct waste stream. Note the critical segregation from acidic aqueous layers to prevent uncontrolled hydrolysis.

Figure 2: Hydrolysis Hazard Mechanism

Understanding the chemical breakdown is vital for safety. This diagram illustrates why water/acid contact creates a secondary hazard (Methanol).

Hydrolysis Reactant (Trimethoxymethyl)cyclopropane (C7H14O3) Intermediate Unstable Hemiorthoester Reactant->Intermediate Hydrolysis Catalyst + H2O / H+ (Acid) Catalyst->Intermediate Product1 Methyl Cyclopropanecarboxylate (Ester) Intermediate->Product1 Product2 2x Methanol (MeOH) (Flammable/Toxic) Intermediate->Product2 Releases

Caption: The acid-catalyzed hydrolysis pathway. Note that one mole of the orthoester generates two moles of methanol, significantly altering the flash point and toxicity of the waste mixture.

References

  • Angene Chemical.(Trimethoxymethyl)cyclopropane (CAS 54917-76-9) Technical Data.
  • National Institute of Standards and Technology (NIST). Cyclopropanecarboxylic acid, methyl ester (Hydrolysis Product Data). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Waste. [Link]

  • PubChem. Trimethyl orthoformate (Analogous Orthoester Safety Data). CID 8103. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Trimethoxymethyl)cyclopropane

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (Trimethoxymethyl)cyclopropane. As a highly reactive and potentially hazardous compound, adherenc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (Trimethoxymethyl)cyclopropane. As a highly reactive and potentially hazardous compound, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Analysis: Understanding the Risks of (Trimethoxymethyl)cyclopropane

  • High Flammability: The parent compound, cyclopropane, is an extremely flammable gas.[1][2] Derivatives often retain this characteristic. For instance, 2-Methylcyclopropanemethanol is a flammable liquid, and (Chloromethyl)cyclopropane is classified as a highly flammable liquid and vapor.[3][4] Therefore, it is critical to treat (Trimethoxymethyl)cyclopropane as a significant fire hazard. All work must be conducted away from ignition sources such as heat, sparks, and open flames.[4][5]

  • Inherent Reactivity: Cyclopropanes possess significant ring strain, making them susceptible to ring-opening reactions.[6] This inherent reactivity, while valuable in synthesis, necessitates careful handling to prevent uncontrolled reactions.[5][7] It is crucial to avoid contact with strong oxidizing agents, which are a common incompatibility for cyclopropane derivatives.[8]

  • Health Hazards:

    • Inhalation: Inhalation of vapors may be harmful and cause respiratory tract irritation.[8] High concentrations of related compounds can lead to dizziness, drowsiness, or even asphyxiation by displacing oxygen.[1][9]

    • Skin and Eye Contact: Direct contact may cause skin and serious eye irritation.[3][10]

    • Genetic Defects: Some derivatives, such as (Chloromethyl)cyclopropane, are suspected of causing genetic defects, highlighting the need for stringent containment.[3]

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE required for handling (Trimethoxymethyl)cyclopropane. Specific scenarios may warrant additional protection.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Aliquotting & Transfer Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)Flame-resistant lab coatRequired if not in a certified chemical fume hood
Reaction Setup & Workup Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Flame-resistant lab coatWork must be performed in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a flame-resistant lab coatAir-purifying respirator (APR) with organic vapor cartridges
Waste Disposal Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)Flame-resistant lab coatRequired if not in a certified chemical fume hood

Detailed PPE Specifications and Rationale

Merely listing PPE is insufficient; understanding the why behind each choice is critical for a robust safety culture.

  • Eye and Face Protection :

    • Chemical Safety Goggles : Standard safety glasses are inadequate. Chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory to protect against splashes and vapors.[8]

    • Face Shield : A full-face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure.

  • Hand Protection :

    • Chemical-Resistant Gloves : Standard latex gloves offer minimal protection. Nitrile or neoprene gloves are recommended for their resistance to a broader range of chemicals.[11] Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of immediately in accordance with applicable laws and good laboratory practices.[8]

  • Body Protection :

    • Flame-Resistant (FR) Lab Coat : Given the high flammability risk, a flame-resistant lab coat is essential. Standard cotton or polyester lab coats can ignite and melt, causing severe burns. The lab coat must be fully buttoned to provide maximum coverage.[11]

    • Impervious Clothing : For larger-scale operations or in the event of a significant spill, impervious clothing or a chemical-resistant apron should be worn over the FR lab coat to prevent skin contact.[8]

  • Respiratory Protection :

    • Engineering Controls First : The primary method for controlling inhalation hazards is to use engineering controls, specifically a certified chemical fume hood.[8][10] All manipulations of (Trimethoxymethyl)cyclopropane should occur within a fume hood to minimize vapor concentrations in the breathing zone.

    • Respirator Use : In situations where a fume hood is not available or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[9][12] A full respiratory protection program, including fit-testing and training, is required for all respirator users.[10]

Safe Handling and Disposal Workflow

This protocol provides a self-validating system for the safe handling of (Trimethoxymethyl)cyclopropane from receipt to disposal.

Experimental Workflow Diagram

Safe Handling Workflow for (Trimethoxymethyl)cyclopropane cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Review SDS & SOP B 2. Don Full PPE A->B C 3. Verify Fume Hood Operation B->C D 4. Ground Equipment (if transferring >1L) C->D Proceed to Handling E 5. Aliquot Chemical D->E F 6. Securely Cap Container E->F G 7. Perform Experiment F->G H 8. Decontaminate Work Area G->H Experiment Complete I 9. Segregate Waste H->I J 10. Dispose of Contaminated PPE I->J K 11. Wash Hands Thoroughly J->K

Sources

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